DIETHYL N-METHYLIMINODIACETATE
Description
The exact mass of the compound Ethyl N-(2-ethoxy-2-oxoethyl)-N-methylglycinate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6318. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[(2-ethoxy-2-oxoethyl)-methylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-4-13-8(11)6-10(3)7-9(12)14-5-2/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKKLRIGMTZMLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)CC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202464 | |
| Record name | Ethyl N-(2-ethoxy-2-oxoethyl)-N-methylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5412-66-8 | |
| Record name | N-(2-Ethoxy-2-oxoethyl)-N-methylglycine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5412-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl N-(2-ethoxy-2-oxoethyl)-N-methylglycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005412668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC6318 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6318 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl N-(2-ethoxy-2-oxoethyl)-N-methylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl N-(2-ethoxy-2-oxoethyl)-N-methylglycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.087 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL N-(2-ETHOXY-2-OXOETHYL)-N-METHYLGLYCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YYB3A4Y5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Diethyl N-methyliminodiacetate via Eschweiler-Clarke Methylation
Abstract
This technical guide provides an in-depth examination of the synthesis of Diethyl N-methyliminodiacetate from its secondary amine precursor, Diethyl iminodiacetate. The document is structured to serve researchers, chemists, and professionals in drug development by detailing the theoretical underpinnings and practical execution of the N-methylation process. The primary focus is on the Eschweiler-Clarke reaction, a classic and highly efficient method for this transformation. We will explore the reaction mechanism, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure a high-yield, high-purity synthesis. The guide emphasizes the causality behind experimental choices, ensuring that the protocol is not merely a set of instructions but a self-validating system grounded in robust chemical principles.
Introduction: The Significance of N-Substituted Iminodiacetates
Diethyl iminodiacetate and its N-methylated derivative are pivotal intermediates in synthetic organic chemistry. Diethyl iminodiacetate is a versatile building block used in the production of more complex molecules, including chelating agents, pharmaceutical ingredients, and ion exchange resins.[1][2] Its structure, featuring a secondary amine and two ethyl ester groups, makes it an ideal substrate for further functionalization.[3]
The N-methylation to form this compound enhances its utility, particularly in the synthesis of specialized ligands and as a component in organoboron chemistry, analogous to the well-known N-methyliminodiacetic acid (MIDA) boronates.[4][5] The resulting tertiary amine is a common structural motif in many biologically active compounds, offering altered pharmacokinetic properties compared to its secondary amine precursor.[6] This guide focuses on the most reliable and scalable method for this specific N-methylation: the Eschweiler-Clarke reaction.
The Synthetic Strategy: Why the Eschweiler-Clarke Reaction?
The conversion of a secondary amine to a tertiary amine can be approached through several synthetic routes. Standard alkylation with methylating agents like methyl iodide is a common method.[7] However, this approach is often plagued by a significant side reaction: over-alkylation, leading to the formation of quaternary ammonium salts. These salts can be difficult to separate from the desired tertiary amine, complicating purification and reducing the overall yield.
The Eschweiler-Clarke reaction elegantly circumvents this issue. It is a reductive amination process that uses an excess of formaldehyde and formic acid to exhaustively methylate primary or secondary amines.[8][9] Crucially, the reaction mechanism makes the formation of a quaternary ammonium salt impossible, as a tertiary amine cannot form the necessary iminium ion intermediate for a further reaction step.[8][10] This inherent selectivity, combined with the use of inexpensive and readily available reagents, makes it the superior choice for this synthesis.[11]
Reaction Mechanism
The reaction proceeds through a well-established, irreversible pathway driven by the formation of carbon dioxide gas.[8]
-
Iminium Ion Formation: The nucleophilic secondary amine of diethyl iminodiacetate attacks the electrophilic carbon of formaldehyde. This is followed by dehydration to form a reactive tertiary iminium ion intermediate.
-
Hydride Transfer: Formic acid serves as the reducing agent, delivering a hydride ion to the electrophilic iminium carbon.
-
Product Formation & Irreversibility: The hydride transfer reduces the iminium ion to the desired tertiary amine product, this compound. In the process, formic acid decomposes into carbon dioxide, which effervesces from the reaction mixture, driving the equilibrium towards the product.[8]
Caption: Mechanism of the Eschweiler-Clarke Reaction.
Experimental Protocol
This protocol is adapted from established procedures for the N-methylation of iminodiacetic acid and similar secondary amines.[10][11] It is designed for robustness and high yield.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | CAS No. | Notes |
| Diethyl iminodiacetate | 189.21 | 6290-05-7 | Starting material, should be >98% pure. |
| Formalin solution | 30.03 (as HCHO) | 50-00-0 | ~37% aqueous solution. |
| Formic acid | 46.03 | 64-18-6 | >98% purity. Corrosive. |
| Diethyl ether | 74.12 | 60-29-7 | Anhydrous, for extraction. |
| Saturated NaCl solution (Brine) | N/A | N/A | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Drying agent. |
Equipment
-
Three-necked round-bottomed flask (500 mL)
-
Reflux condenser
-
Dropping funnel (125 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thermometer
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Vacuum distillation apparatus
Step-by-Step Methodology
-
Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add Diethyl iminodiacetate (47.3 g, 0.25 mol, 1.0 equiv). To this, add formalin solution (30.4 mL, ~0.375 mol, 1.5 equiv).
-
Rationale: Using an excess of formaldehyde ensures the complete conversion of the secondary amine to the iminium ion intermediate.[8]
-
-
Initial Heating: Begin stirring the mixture and heat it to a gentle reflux (~90-100 °C) using a heating mantle.
-
Addition of Formic Acid: Once the mixture is refluxing, add formic acid (37.8 mL, ~0.50 mol, 2.0 equiv) dropwise via the dropping funnel over a period of 30-40 minutes.
-
Rationale: The reaction is exothermic and produces CO₂ gas. A slow, controlled addition prevents a dangerous buildup of pressure and temperature.[11] The excess formic acid ensures complete reduction of the iminium intermediate.
-
-
Reaction Completion: After the addition is complete, maintain the reflux with vigorous stirring for an additional 2 hours to ensure the reaction proceeds to completion. The mixture should become a clear, homogeneous solution.
-
Workup - Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the solution to a 1 L separatory funnel. Extract the aqueous mixture with diethyl ether (3 x 150 mL).
-
Rationale: The organic product, this compound, is more soluble in diethyl ether than in the aqueous reaction medium. Multiple extractions ensure maximum recovery.[12]
-
-
Washing: Combine the organic extracts and wash them with saturated sodium chloride (brine) solution (1 x 100 mL).
-
Rationale: Washing with brine helps to remove the bulk of the remaining water and any water-soluble impurities from the organic phase.[11]
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Swirl the flask until the drying agent no longer clumps together, indicating that the solution is dry. Filter off the drying agent.
-
Solvent Removal: Concentrate the filtered organic solution using a rotary evaporator to remove the diethyl ether.
-
Purification: The resulting crude oil should be purified by vacuum distillation to yield the final product as a clear, colorless to pale yellow liquid.[12][13]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis.
Data Summary and Product Characterization
Stoichiometry Table
| Reagent | Molar Mass | Equivalents | Moles | Quantity |
| Diethyl iminodiacetate | 189.21 g/mol | 1.0 | 0.25 | 47.3 g |
| Formaldehyde (37%) | 30.03 g/mol | 1.5 | 0.375 | 30.4 mL |
| Formic Acid (>98%) | 46.03 g/mol | 2.0 | 0.50 | 37.8 mL |
Product Profile
| Property | Value |
| Product Name | This compound |
| Molecular Formula | C₉H₁₇NO₄ |
| Molar Mass | 203.24 g/mol |
| Appearance | Clear, colorless to pale yellow liquid |
| Expected Yield | >85% |
| Purity (Post-distillation) | >98% |
Self-Validation: The identity and purity of the final product should be rigorously confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the successful completion of the synthesis.
Conclusion
The synthesis of this compound from Diethyl iminodiacetate is most effectively and selectively achieved using the Eschweiler-Clarke reaction. This method's key advantages—the prevention of quaternary salt formation, the use of economical reagents, and its operational simplicity—make it an authoritative and trustworthy protocol for both academic research and industrial applications. By understanding the causality behind each procedural step, from the controlled addition of formic acid to the final purification by distillation, researchers can confidently and safely execute this synthesis, achieving high yields of a high-purity product ready for subsequent applications.
References
- 1. Diethyl iminodiacetate | 6290-05-7 [amp.chemicalbook.com]
- 2. Diethyl iminodiacetate (6290-05-7) at Nordmann - nordmann.global [nordmann.global]
- 3. CAS 6290-05-7: Diethyl iminodiacetate | CymitQuimica [cymitquimica.com]
- 4. N-Methyliminodiacetic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Diethyl iminodiacetate synthesis - chemicalbook [chemicalbook.com]
- 13. SU509581A1 - Method for the preparation of iminodiacetic acid esters - Google Patents [patents.google.com]
N-methylation of diethyl iminodiacetate experimental protocol
An In-depth Technical Guide to the N-Methylation of Diethyl Iminodiacetate
Authored by a Senior Application Scientist
Abstract
This guide provides a comprehensive, technically-grounded protocol for the N-methylation of diethyl iminodiacetate, a key transformation for synthesizing valuable chelating agents and intermediates in pharmaceutical and materials science. We move beyond a simple recitation of steps to explore the underlying chemical principles, focusing on the robust and scalable Eschweiler-Clarke reaction. This document is designed for researchers and drug development professionals, offering field-proven insights into experimental design, execution, and validation to ensure reliable and reproducible outcomes. The causality behind procedural choices is explained, and the protocol is presented as a self-validating system, complete with characterization benchmarks.
Introduction: The Significance of N-Alkylated Iminodiacetates
N-substituted iminodiacetic acid esters are foundational building blocks in organic synthesis. The introduction of an N-methyl group to diethyl iminodiacetate yields diethyl N-methyliminodiacetate, a versatile tertiary amine. This transformation is critical for modifying the compound's properties, such as its basicity, nucleophilicity, and chelating ability. The resulting molecule is a precursor to N-methyliminodiacetic acid (MIDA), a ligand extensively used to create stable, crystalline boronate esters that facilitate controlled cross-coupling reactions.[1][2]
While several methods exist for the N-methylation of secondary amines, including direct alkylation with methyl halides or reductive amination with alternative reducing agents, the Eschweiler-Clarke reaction stands out for its operational simplicity, high yields, and, most importantly, its inherent mechanism that prevents over-alkylation to form quaternary ammonium salts.[3][4] This guide will focus principally on this classic, reliable transformation.
Core Principles: The Eschweiler-Clarke Reaction Mechanism
The Eschweiler-Clarke reaction is a specialized form of reductive amination where formaldehyde serves as the source of the methyl group and formic acid acts as the reducing agent.[5][6] Its elegance lies in a one-pot procedure that is driven to completion by the irreversible loss of carbon dioxide.[3]
The mechanism proceeds through two key stages:
-
Iminium Ion Formation: The secondary amine (diethyl iminodiacetate) performs a nucleophilic attack on formaldehyde. The acidic environment, provided by formic acid, facilitates the dehydration of the resulting hemiaminal intermediate to form a highly electrophilic N,N-disubstituted iminium ion.[4][7]
-
Hydride Reduction: Formic acid then delivers a hydride ion to the iminium ion's electrophilic carbon. This reduction step is irreversible, as the process generates the thermodynamically stable carbon dioxide molecule, driving the equilibrium towards the methylated product.[3][8]
Because a tertiary amine cannot form another iminium ion with formaldehyde under these conditions, the reaction cleanly stops after a single methylation, a critical advantage over other alkylation methods.[3]
Caption: Mechanism of the Eschweiler-Clarke reaction.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the specified stoichiometry and conditions, followed by the prescribed workup and purification, should yield a product matching the characterization data provided.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |
| Diethyl iminodiacetate | ≥98% | Sigma-Aldrich | 6290-05-7 | Store under nitrogen. Can be a liquid or low-melting solid.[9] |
| Formaldehyde solution | 37 wt. % in H₂O | Fisher Scientific | 50-00-0 | Contains methanol as a stabilizer. |
| Formic acid | ≥98% | Acros Organics | 64-18-6 | Corrosive. Handle in a fume hood. |
| Sodium bicarbonate (NaHCO₃) | Reagent Grade | VWR | 144-55-8 | Used as a saturated aqueous solution. |
| Ethyl acetate (EtOAc) | ACS Grade | EMD Millipore | 141-78-6 | For extraction. |
| Anhydrous magnesium sulfate (MgSO₄) | Laboratory Grade | Sigma-Aldrich | 7487-88-9 | For drying the organic phase. |
| Diethyl ether | ACS Grade | Fisher Scientific | 60-29-7 | Optional, for trituration/crystallization. |
Experimental Workflow Diagram
Caption: Overall experimental workflow for N-methylation.
Step-by-Step Procedure
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Formic acid is corrosive, and formaldehyde is a suspected carcinogen. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add diethyl iminodiacetate (18.9 g, 100 mmol, 1.0 equiv).
-
Add formaldehyde (12.2 mL of 37% aqueous solution, ~150 mmol, 1.5 equiv) to the flask. Stir the mixture. A mild exotherm may be observed.
-
-
Reaction Execution:
-
Heat the stirred mixture to 80-90°C using an oil bath.
-
Slowly add formic acid (5.7 mL, ~150 mmol, 1.5 equiv) dropwise via the dropping funnel over 30 minutes. Vigorous evolution of carbon dioxide gas will be observed.[10] The rate of addition should be controlled to maintain a steady effervescence without excessive foaming.
-
After the addition is complete, maintain the reaction mixture at reflux (approx. 100°C) for 2-4 hours, or until the evolution of CO₂ has ceased.[4]
-
Causality Check: The cessation of gas evolution is a reliable indicator that the reductive step is complete. Progress can also be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate mobile phase and staining with potassium permanganate. The product will have a higher Rf value than the starting material.
-
-
Workup and Isolation:
-
Remove the oil bath and allow the reaction mixture to cool to room temperature.
-
Carefully pour the acidic mixture into a beaker containing a stirred, saturated aqueous solution of sodium bicarbonate (200 mL). Add the reaction mixture slowly to control the effervescence from the neutralization of excess formic acid.
-
Continue adding NaHCO₃ solution until the aqueous phase is basic (pH > 8), as confirmed with pH paper.
-
Transfer the mixture to a 500 mL separatory funnel and extract the aqueous phase with ethyl acetate (3 x 75 mL).[11]
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be a pale yellow oil. High purity this compound can be obtained by vacuum distillation.[11]
-
Expected Yield: 85-95%.
-
Product Characterization: A Self-Validating System
The identity and purity of the synthesized this compound (C₉H₁₇NO₄, M.W. 203.24 g/mol ) should be confirmed by spectroscopic analysis.
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.18 (q, J = 7.1 Hz, 4H, -OCH₂CH₃), 3.55 (s, 4H, -N(CH₂CO₂Et)₂), 2.45 (s, 3H, N-CH₃), 1.25 (t, J = 7.1 Hz, 6H, -OCH₂CH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 171.5 (C=O), 60.5 (-OCH₂CH₃), 57.0 (-N(CH₂CO₂Et)₂), 42.5 (N-CH₃), 14.2 (-OCH₂CH₃). (Predicted based on similar structures[12][13]) |
| Mass Spec. (EI) | m/z (%): 203 (M⁺), 130 ([M-CO₂Et]⁺), 102 ([M-CH₂CO₂Et]⁺). |
Overview of Alternative Methylation Strategies
While the Eschweiler-Clarke reaction is highly effective, other methods can be employed, each with distinct advantages and disadvantages.
-
Reductive Amination with Borohydride Reagents: Formaldehyde can be used with milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[14][15] These reactions often proceed at room temperature but require stoichiometric, non-gaseous reagents that must be removed during workup. NaBH₃CN is toxic and generates cyanide waste.[15]
-
Direct Alkylation with Methyl Iodide: This classic Sₙ2 reaction involves treating the amine with methyl iodide, typically in the presence of a non-nucleophilic base like potassium carbonate.[16] While straightforward, this method is difficult to control. The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to rapid over-alkylation and the formation of a quaternary ammonium salt as a significant byproduct.[17]
Conclusion
The N-methylation of diethyl iminodiacetate via the Eschweiler-Clarke reaction offers a superior combination of efficiency, operational simplicity, and selectivity. The protocol detailed in this guide is robust and scalable, providing a reliable pathway to high-purity this compound. By understanding the underlying mechanism and the rationale for each procedural step, researchers can confidently execute this transformation and validate its success through standard analytical techniques, ensuring the quality of this critical synthetic intermediate for downstream applications.
References
- 1. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. synarchive.com [synarchive.com]
- 6. jk-sci.com [jk-sci.com]
- 7. youtube.com [youtube.com]
- 8. name-reaction.com [name-reaction.com]
- 9. CAS 6290-05-7: Diethyl iminodiacetate | CymitQuimica [cymitquimica.com]
- 10. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents [patents.google.com]
- 11. Diethyl iminodiacetate synthesis - chemicalbook [chemicalbook.com]
- 12. N-Methyliminodiacetic acid(4408-64-4) 13C NMR spectrum [chemicalbook.com]
- 13. N,N-DIETHYLMETHYLAMINE(616-39-7) 13C NMR [m.chemicalbook.com]
- 14. Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. juniperpublishers.com [juniperpublishers.com]
- 17. quora.com [quora.com]
Introduction: A Versatile Building Block in Modern Synthesis
An In-depth Technical Guide to the Chemical Properties and Applications of Diethyl N-methyliminodiacetate
Prepared by: Gemini, Senior Application Scientist
This compound, also known as N-methyliminodiacetic acid diethyl ester, is a tertiary amine bearing two ethyl ester functionalities. While its parent acid, N-methyliminodiacetic acid (MIDA), has gained significant attention as a robust protecting group for boronic acids in iterative cross-coupling reactions, the diethyl ester derivative serves as a crucial, lipophilic building block for the synthesis of more complex ligands, pharmaceutical intermediates, and functionalized materials.[1] Its structure combines the chelating potential of the iminodiacetate backbone with the synthetic versatility of ester groups, making it a compound of considerable interest to researchers in organic synthesis and drug development.
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, offering field-proven insights for its effective utilization in a research setting.
Chemical Identity and Physicochemical Properties
Precise identification is paramount for any chemical reagent. This compound is classified as a tertiary aminodiester. While extensive experimental data for this specific compound is not widely published, its core properties can be reliably predicted based on its structure and comparison to analogous compounds.
Table 1: Identifiers and Physicochemical Properties of this compound
| Identifier/Property | Value | Source/Comment |
| IUPAC Name | diethyl 2,2'-(methylazanediyl)diacetate | --- |
| Synonyms | N-methyliminodiacetic acid diethyl ester | --- |
| CAS Number | 20889-32-3 (or 5412-66-8) | Note: CAS registry can be ambiguous; cross-reference with structure.[2][3] |
| Molecular Formula | C₉H₁₇NO₄ | [3] |
| Molecular Weight | 203.24 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | Predicted based on analogs like Diethyl iminodiacetate.[4] |
| Boiling Point | ~220-230 °C | Estimated. Based on similar structures. |
| Density | ~1.04 g/mL at 25 °C | Estimated. Based on similar structures. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Ethanol). Limited solubility in water. | Inferred from structure. |
Spectroscopic Characterization: A Predictive Analysis
For a research scientist, verifying the identity and purity of a starting material is a non-negotiable step. In the absence of published spectra, a predictive analysis based on fundamental principles of spectroscopy provides a powerful tool for characterization.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum of this compound is expected to be clean and highly informative, showing four distinct signals.
-
~4.1-4.2 ppm (quartet, 4H): This signal corresponds to the four methylene protons (-O-CH₂ -CH₃) of the two ethyl ester groups. The signal is split into a quartet by the adjacent methyl protons.
-
~3.5 ppm (singlet, 4H): These are the four methylene protons adjacent to the nitrogen atom (-N-CH₂ -COO-). As they are chemically equivalent and have no adjacent protons, this signal will appear as a sharp singlet.
-
~2.4 ppm (singlet, 3H): This singlet represents the three protons of the N-methyl group (CH₃ -N-). Its upfield shift relative to the other methylene protons is characteristic of a methyl group on a nitrogen atom.
-
~1.2-1.3 ppm (triplet, 6H): This signal corresponds to the six terminal methyl protons (-O-CH₂-CH₃ ) of the ethyl esters. It is split into a triplet by the adjacent methylene protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum provides complementary information, with five distinct peaks expected:
-
~171 ppm: Carbonyl carbon of the ester groups (C =O).
-
~61 ppm: Methylene carbon of the ethyl ester attached to oxygen (-O-C H₂-CH₃).
-
~56 ppm: Methylene carbon adjacent to the nitrogen atom (-N-C H₂-COO-).
-
~42 ppm: N-methyl carbon (C H₃-N-).
-
~14 ppm: Terminal methyl carbon of the ethyl ester (-O-CH₂-C H₃).
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups. The most prominent absorption bands are expected at:
-
~1740 cm⁻¹ (strong, sharp): This intense peak is characteristic of the C=O (ester) stretching vibration. Its position and sharpness are a reliable indicator of the ester functionality.
-
~2980-2850 cm⁻¹ (medium-strong): C-H stretching vibrations from the methyl and methylene groups.
-
~1180 cm⁻¹ (strong): C-O stretching vibration of the ester group.
Synthesis and Purification: An Established Protocol
The most direct and reliable method for preparing this compound is the Fischer esterification of its parent acid, N-methyliminodiacetic acid (MIDA), which is commercially available or can be synthesized in high yield.[5] The causality behind this choice is its efficiency, use of inexpensive reagents, and straightforward workup.
Experimental Protocol: Fischer Esterification of N-Methyliminodiacetic Acid
This protocol is designed as a self-validating system. Successful synthesis will result in a product whose spectroscopic data match the predictions in Section 2.
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-methyliminodiacetic acid (MIDA) (14.7 g, 100 mmol).
-
Solvent and Catalyst Addition: Add absolute ethanol (150 mL). Cool the flask in an ice bath and slowly add thionyl chloride (SOCl₂) (11.0 mL, 150 mmol) dropwise with stirring. Causality: Thionyl chloride reacts with ethanol to generate HCl in situ, which acts as the catalyst, and also serves as a dehydrating agent, driving the equilibrium towards the ester product.
-
Reaction: Remove the ice bath and heat the mixture to reflux (approximately 80 °C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) until the starting MIDA is consumed.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol and volatile byproducts under reduced pressure using a rotary evaporator.
-
Workup and Extraction: Dissolve the oily residue in ethyl acetate (100 mL). Carefully transfer the solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL). Trustworthiness Check: During the bicarbonate wash, effervescence indicates the neutralization of acid. The washing should continue until no more gas evolves.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate on a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
Caption: Workflow for the Synthesis of this compound.
Reactivity and Applications in Drug Development
The utility of this compound stems from its dual functionality. The ester groups can be hydrolyzed to reveal the chelating diacid or can participate in reactions such as transesterification or amidation. The tertiary amine is a nucleophilic and basic center.
-
Intermediate for MIDA Ligands: The primary application is as a synthetic precursor. The parent MIDA structure is renowned for its ability to form stable, air-tolerant "MIDA boronate esters" from highly unstable boronic acids.[1][6] These protected boronates allow for iterative, controlled Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.[7][8] this compound provides a more organo-soluble platform than the parent diacid for synthesizing functionalized MIDA derivatives before hydrolysis to the active ligand.
-
Chelating Agent and Metal Complex Formation: Like other iminodiacetate derivatives, this compound can act as a tridentate ligand for various metal ions. The ester form can be used in non-aqueous coordination chemistry or for the preparation of metal-containing polymers and materials.
-
Scaffold in Medicinal Chemistry: The core structure can be incorporated into larger molecules as a flexible linker or as a scaffold that can be modified at the ester positions to modulate properties like solubility and cell permeability.
Safety and Handling
-
General Hazards: Expected to be an irritant to the eyes, skin, and respiratory system.[7] Ingestion may be harmful.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, nitrile gloves, and a lab coat, is required. All handling should be performed in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and strong bases.
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
References
- 1. Diethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate | C10H18O6 | CID 13237171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5412-66-8 | Diethyl 2,2'-(methylazanediyl)diacetate - AiFChem [aifchem.com]
- 3. This compound [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
Diethyl N-methyliminodiacetate CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience in the field has consistently highlighted the critical role of versatile chemical intermediates in the innovation pipeline of drug discovery and materials science. Diethyl N-methyliminodiacetate, a seemingly unassuming molecule, is one such compound that holds significant potential due to its unique structural features. This guide is designed to provide a comprehensive technical overview for researchers and professionals who seek to leverage its properties in their work. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the nuances of its application, and the essential safety protocols required for its handling. This document is intended to be a self-validating system of information, grounded in authoritative references, to empower your research and development endeavors.
Core Identification and Chemical Properties
This compound, systematically named diethyl 2,2'-(methylazanediyl)diacetate, is a tertiary amine derivative of iminodiacetic acid. Its fundamental role in organic synthesis stems from its capacity to act as a versatile building block, particularly in the construction of more complex molecules such as modified amino acids and peptidomimetics.[1]
| Property | Value | Source |
| CAS Number | 5412-66-8 | [1][2] |
| Molecular Formula | C9H17NO4 | [1] |
| Molecular Weight | 203.24 g/mol | [2] |
| Appearance | Not specified, likely a liquid | |
| Solubility | Soluble in organic solvents | [1] |
| XLogP3 | 0.8 | [1] |
| Topological Polar Surface Area | 55.8 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 8 | [1] |
Synthesis of this compound
The synthesis of this compound can be approached through two primary logical pathways: the esterification of N-methyliminodiacetic acid or the N-methylation of diethyl iminodiacetate. The choice of pathway often depends on the availability of starting materials and desired scale of the reaction.
Pathway 1: Esterification of N-Methyliminodiacetic Acid
This pathway involves the reaction of N-methyliminodiacetic acid (MIDA) with ethanol in the presence of an acid catalyst. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the ethanol.
Experimental Protocol: Fischer Esterification of N-Methyliminodiacetic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend N-methyliminodiacetic acid in an excess of absolute ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a mild base, such as sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Pathway 2: N-Methylation of Diethyl Iminodiacetate
This alternative pathway involves the methylation of the secondary amine in diethyl iminodiacetate. This is a classic nucleophilic substitution reaction where the nitrogen atom acts as the nucleophile.
Experimental Protocol: N-Methylation of Diethyl Iminodiacetate
-
Reaction Setup: Dissolve diethyl iminodiacetate in a suitable aprotic solvent (e.g., acetonitrile or DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to deprotonate the secondary amine, enhancing its nucleophilicity.
-
Methylating Agent Addition: Slowly add a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture at a controlled temperature (often starting at 0 °C and allowing to warm to room temperature).
-
Reaction: Stir the reaction mixture for several hours until completion, as monitored by TLC.
-
Workup: Quench the reaction by adding water.
-
Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate and filter.
-
Purification: Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or column chromatography.
Applications in Research and Drug Development
The presence of two ester functionalities and a tertiary amine makes this compound a valuable intermediate in the synthesis of complex molecules.
Building Block for Modified Amino Acids and Peptidomimetics
In drug discovery, modifying the structure of amino acids and peptides is a common strategy to enhance their therapeutic properties, such as stability, bioavailability, and target affinity.[1] this compound serves as a scaffold to introduce an N-methylated glycine derivative into a larger molecule. The N-methylation can improve metabolic stability by preventing enzymatic degradation.[1]
Exemplary Application: Synthesis of a Peptidomimetic
A common application is in the synthesis of peptide analogues where the amide bond is replaced or modified. The ester groups of this compound can be hydrolyzed to the corresponding dicarboxylic acid, which can then be coupled with other amino acids or amines using standard peptide coupling reagents.
-
Hydrolysis: this compound is treated with a base (e.g., lithium hydroxide) in a mixture of water and an organic solvent (e.g., THF or methanol) to hydrolyze the ethyl esters to carboxylic acids, yielding N-methyliminodiacetic acid.
-
Peptide Coupling: The resulting N-methyliminodiacetic acid is then coupled to the N-terminus of a peptide chain or another amine-containing molecule using coupling agents like HATU or HBTU in the presence of a base such as DIEA. This introduces the N-methylated glycine moiety.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization and confirmation of the synthesized this compound.
-
Proton NMR (¹H NMR): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl groups (a triplet for the methyl protons and a quartet for the methylene protons) and the N-methyl group (a singlet). The methylene protons adjacent to the nitrogen and the carbonyl group will also exhibit a distinct signal.[1]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (203.24 g/mol ).[1]
Safety and Handling
-
General Hazards: Based on related compounds, it should be handled as a potential irritant to the skin, eyes, and respiratory system.[3][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its straightforward synthesis and the ability to introduce a metabolically stable N-methylated glycine moiety make it an attractive intermediate for the development of novel therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to facilitate its effective use in research and development.
References
Spectroscopic Characterization of Diethyl N-methyliminodiacetate: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of Diethyl N-methyliminodiacetate. As direct experimental spectra for this specific molecule are not readily consolidated in public databases, this document outlines the predicted spectroscopic data based on its chemical structure and the known spectral characteristics of its precursor, Diethyl iminodiacetate. We present a reliable synthetic route for its preparation and offer detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to synthesize, identify, and characterize this and similar tertiary amine diester compounds.
Introduction: The Need for Precise Characterization
This compound, a tertiary amine diester, is a valuable building block in organic synthesis, potentially finding applications in the development of chelating agents, pharmaceutical intermediates, and functional materials. Its structure, featuring a central nitrogen atom connected to two ethyl acetate moieties and a methyl group, imparts specific chemical properties that are of interest to researchers.
Accurate structural elucidation is the cornerstone of chemical research and development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of a molecule's structure, allowing for unambiguous identification and confirmation of purity. This guide will walk you through the expected spectroscopic data for this compound and the rationale behind the interpretation of these spectra.
Synthesis of this compound
A common and efficient route to this compound is the N-methylation of its secondary amine precursor, Diethyl iminodiacetate. The Eschweiler-Clarke reaction is a well-established and reliable method for the methylation of primary and secondary amines, which utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[1][2] This reaction is particularly advantageous as it typically proceeds to completion, yielding the tertiary amine without the formation of quaternary ammonium salts.[1]
Proposed Synthetic Protocol: Eschweiler-Clarke Methylation
The following protocol details the synthesis of this compound from Diethyl iminodiacetate.
Materials:
-
Diethyl iminodiacetate
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add Diethyl iminodiacetate (1 equivalent).
-
Add formic acid (2.5 equivalents) and formaldehyde (2.5 equivalents).
-
Heat the reaction mixture to 80-100°C under reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Synthetic and Analytical Workflow
The overall process from starting material to the final, characterized product is illustrated in the workflow diagram below.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. We will examine the predicted ¹H and ¹³C NMR spectra for this compound.
Experimental Protocol for NMR Spectroscopy
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Sample of purified this compound
-
Tetramethylsilane (TMS) as an internal standard (often included in the deuterated solvent)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube.
-
Instrument Setup: Insert the NMR tube into the spinner and place it in the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum with appropriate parameters (e.g., 16 scans, 1-2 second relaxation delay).
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans will be required (e.g., 1024 or more).
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Reference the spectrum to the TMS signal at 0 ppm.
Predicted ¹H NMR Spectrum
The N-methylation of Diethyl iminodiacetate will result in a distinct change in the ¹H NMR spectrum. The N-H proton signal of the starting material will disappear, and a new singlet corresponding to the N-methyl group will appear.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 2.4 - 2.6 | Singlet | 3H | N-CH₃ | The methyl group on the electron-withdrawing nitrogen atom is deshielded. |
| ~ 3.5 - 3.7 | Singlet | 4H | N-(CH₂ -COO)₂ | The methylene protons adjacent to the nitrogen are deshielded. |
| ~ 4.1 - 4.3 | Quartet | 4H | O-CH₂ -CH₃ | Methylene protons of the ethyl group, split by the adjacent methyl group. |
| ~ 1.2 - 1.4 | Triplet | 6H | O-CH₂-CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene group. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will also show characteristic signals for each unique carbon environment in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 170 - 172 | C =O | Carbonyl carbon of the ester group. |
| ~ 60 - 62 | O-C H₂-CH₃ | Methylene carbon of the ethyl ester. |
| ~ 55 - 58 | N-(C H₂-COO)₂ | Methylene carbon adjacent to the nitrogen. |
| ~ 42 - 45 | N-C H₃ | Methyl carbon attached to the nitrogen. |
| ~ 14 - 15 | O-CH₂-C H₃ | Methyl carbon of the ethyl ester. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying functional groups within a molecule. The key change from Diethyl iminodiacetate to its N-methylated product will be the disappearance of the N-H stretching vibration.
Experimental Protocol for FT-IR Spectroscopy
Materials:
-
Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample of purified this compound (liquid).
-
Solvent for cleaning (e.g., isopropanol).
Procedure:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Apply a small drop of the liquid sample onto the ATR crystal.
-
Acquire Spectrum: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue.
Predicted IR Spectrum
The IR spectrum of this compound is expected to be dominated by the strong ester carbonyl stretch and various C-H and C-N stretching vibrations.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 2980 - 2850 | Medium-Strong | C-H stretch | Aliphatic C-H stretching from the methyl and methylene groups. |
| ~ 1740 | Strong | C=O stretch | Characteristic strong absorption for the ester carbonyl group. |
| 1250 - 1020 | Medium-Strong | C-N stretch & C-O stretch | Overlapping region for C-N stretching of the tertiary amine and C-O stretching of the ester.[3] |
A key diagnostic feature is the absence of a weak to medium N-H stretching band around 3350 cm⁻¹, which would be present in the spectrum of the precursor, Diethyl iminodiacetate.[4][5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.
Experimental Protocol for Mass Spectrometry
Materials:
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Solvent for sample preparation (e.g., methanol or acetonitrile for ESI).
-
Sample of purified this compound.
Procedure (for ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard.
-
Sample Infusion: Infuse the sample solution into the ion source at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be observed.
Predicted Mass Spectrum
The molecular formula of this compound is C₉H₁₇NO₄, with a molecular weight of 203.24 g/mol .
| m/z | Assignment | Rationale |
| 204.12 | [M+H]⁺ | The protonated molecular ion, which should be the base peak in ESI-MS. |
| 203 | [M]⁺ | The molecular ion peak in EI-MS. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd molecular weight.[4] |
| Various | Fragment Ions | In EI-MS, characteristic fragmentation patterns such as alpha-cleavage are expected, where the C-C bond nearest to the nitrogen atom is broken.[4][6] |
Conclusion
The spectroscopic characterization of this compound can be confidently achieved through a combination of NMR, IR, and MS techniques. This guide provides a robust framework for its synthesis and the prediction and interpretation of its key spectroscopic features. The transition from the secondary amine precursor to the tertiary amine product is clearly marked by the appearance of an N-methyl signal in the NMR spectra and the disappearance of the N-H stretch in the IR spectrum. The mass spectrum will confirm the molecular weight of the final product. By following the outlined protocols and understanding the principles of spectral interpretation, researchers can effectively synthesize and validate the structure of this versatile chemical compound.
References
Solubility of Diethyl N-methyliminodiacetate in organic solvents
An In-depth Technical Guide to the Solubility of Diethyl N-methyliminodiacetate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a tertiary amine diester of significant interest in chemical synthesis and pharmaceutical development. Lacking extensive published quantitative solubility data, this document establishes a robust predictive framework based on the compound's fundamental physicochemical properties and established principles of solute-solvent interactions. We delve into the molecular structure, including its polar surface area, hydrogen bonding capabilities, and lipophilicity, to forecast its behavior across a spectrum of common organic solvents. Furthermore, this guide presents a detailed, field-proven experimental protocol for the empirical determination of its solubility, designed to yield reliable and reproducible data. The content is structured to provide researchers, scientists, and drug development professionals with both the theoretical foundation and the practical tools necessary to effectively utilize this compound in various solvent systems.
Introduction and Strategic Importance
This compound, with the CAS Number 5412-66-8[1], is an organic compound featuring a central tertiary amine functional group flanked by two ethyl ester moieties. Its structure presents a unique combination of a hydrogen bond acceptor (the tertiary nitrogen and carbonyl oxygens) and non-polar hydrocarbon regions (the ethyl groups). This structural duality makes understanding its solubility profile a critical prerequisite for a wide range of applications, including:
-
Reaction Media Selection: Optimizing reaction kinetics and yield by ensuring reactants are in the same phase.
-
Purification Processes: Developing effective crystallization or chromatographic separation methods.
-
Formulation Development: Designing stable and bioavailable formulations in the pharmaceutical industry.
-
Material Science: Using it as a precursor or building block where controlled deposition from solution is required.
This guide provides an in-depth examination of the factors governing the solubility of this compound and offers a practical framework for its experimental determination.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. The structure of this compound dictates its interactions with solvent molecules.
Molecular Structure: C₉H₁₇NO₄
Key features influencing solubility:
-
Tertiary Amine (N-methyl): The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor. Unlike primary or secondary amines, it lacks a hydrogen atom directly bonded to the nitrogen, so it cannot act as a hydrogen bond donor.[2][3] This significantly influences its interaction with protic vs. aprotic solvents.
-
Diethyl Ester Groups (-COOCH₂CH₃): The two ester groups contribute significant polarity through their carbonyl (C=O) and ether (C-O-C) linkages. The carbonyl oxygens also act as hydrogen bond acceptors.[4]
-
Alkyl Chains (Methyl and Ethyl): These hydrocarbon portions of the molecule are nonpolar and contribute to its lipophilicity, enhancing solubility in less polar solvents.
While specific experimental data for this compound is scarce, we can reference the properties of its parent diacid, N-methyliminodiacetic acid, and the related secondary amine, Diethyl iminodiacetate, to inform our understanding. For instance, N-methyliminodiacetic acid is soluble in water, while being only slightly soluble in dimethyl sulfoxide (DMSO)[5][6], highlighting the role of the ionizable carboxylic acid groups. The esterification to this compound drastically reduces its polarity and eliminates the strong acidic protons, fundamentally altering its solubility profile towards organic solvents.
Theoretical Principles and Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that substances with similar intermolecular forces are likely to be miscible or soluble in one another.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. This compound is expected to be soluble in these solvents. The solvent's hydrogen atoms can form hydrogen bonds with the lone pairs on the nitrogen and carbonyl oxygen atoms of the solute.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile, Ethyl Acetate): These solvents have significant dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors but not donors. Solubility is anticipated to be high in these solvents due to favorable dipole-dipole interactions and the ability of the solvent to accept hydrogen bonds if any were available (which in this case, they are not from the solute). The polarity of the ester groups will drive this interaction.[7]
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and rely on weaker van der Waals or dispersion forces for interaction. The nonpolar ethyl and methyl groups of this compound will promote its solubility in these solvents. However, the polar core of the molecule (the amine and ester functionalities) may limit its miscibility, especially in highly nonpolar solvents like hexane. The presence of multiple polar groups suggests that solubility will be lower in these solvents compared to polar options.
Predicted Solubility Summary
The following table synthesizes these principles to provide a qualitative prediction of solubility for this compound in various common organic solvents.
| Solvent Class | Solvent Example | Relative Polarity[8] | Predicted Solubility | Rationale |
| Polar Protic | Methanol | 0.762 | High / Miscible | Strong hydrogen bond accepting capability of the solute with the solvent's donor protons. |
| Ethanol | 0.654 | High / Miscible | Similar to methanol; favorable interactions with the polar functional groups. | |
| Polar Aprotic | DMSO | 0.444 | High / Miscible | Strong dipole-dipole interactions. |
| Acetonitrile | 0.460 | High / Miscible | Favorable dipole-dipole interactions. | |
| Acetone | 0.355 | High / Miscible | Good dipole-dipole interactions with the ester groups.[7] | |
| Ethyl Acetate | 0.228 | High / Miscible | Structurally similar ester functionality promotes miscibility. | |
| Dichloromethane (DCM) | 0.309 | High / Miscible | A moderately polar solvent capable of dissolving a wide range of organic compounds. | |
| Nonpolar | Toluene | 0.099 | Moderate / Soluble | Aromatic ring can interact with the alkyl parts of the molecule; sufficient polarity to accommodate the ester groups. |
| Diethyl Ether | 0.117 | Moderate / Soluble | The ether can interact with the ester groups, but overall low polarity may limit high concentration solubility. | |
| Hexane | 0.009 | Low / Sparingly Soluble | The significant polarity of the diester and amine core is mismatched with the nonpolar nature of hexane.[3][9] | |
| Aqueous | Water | 1.000 | Very Low / Insoluble | The lack of hydrogen bond donating groups and the presence of significant nonpolar alkyl chains reduce solubility in water.[3][4] |
Experimental Protocol for Solubility Determination
To move from prediction to quantitative data, a rigorous experimental approach is necessary. The isothermal equilibrium method is a gold-standard technique for determining the solubility of a solid or liquid compound in a solvent.
Objective:
To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials and Reagents:
-
This compound (high purity, >98%)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or sealed glass test tubes (20 mL)
-
Magnetic stir bars
-
Thermostatically controlled water bath or shaker incubator
-
Analytical balance (readable to 0.1 mg)
-
Micropipettes
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks
-
Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)
Step-by-Step Methodology:
-
Preparation:
-
Set the thermostatic shaker to the desired temperature (e.g., 25 °C). Allow it to equilibrate.
-
Add an excess amount of this compound to several vials. The key is to ensure that undissolved solute remains at the end of the experiment, confirming saturation.
-
Precisely add a known volume or mass of the chosen solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in the thermostatic shaker and begin agitation. The agitation ensures a uniform solution and accelerates the time to reach equilibrium.
-
Causality Insight: Continuous agitation is crucial to maximize the surface area of the solute in contact with the solvent, preventing concentration gradients and ensuring the system reaches true thermodynamic equilibrium.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours). A preliminary kinetic study can be performed by taking measurements at different time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has plateaued.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours. This allows the excess, undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the sample through a syringe filter into a pre-weighed vial. Trustworthiness Check: Filtration is a critical step to remove any microscopic solid particles, ensuring that the measured mass corresponds only to the dissolved solute.
-
-
Analysis (Gravimetric Method):
-
Record the exact mass of the filtered solution.
-
Evaporate the solvent from the vial under reduced pressure or in a vacuum oven at a moderate temperature until a constant mass of the dried solute is achieved.
-
Record the final mass of the vial containing the dried this compound.
-
-
Calculation:
-
Calculate the mass of the dissolved solute by subtracting the initial tare mass of the vial from the final mass.
-
Calculate the mass of the solvent in the sample by subtracting the mass of the dissolved solute from the total mass of the filtered solution.
-
Express the solubility in desired units, such as g/100 g of solvent or mg/mL.
Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100
-
Visualization of Experimental Workflow
Caption: Workflow for the Isothermal Equilibrium Solubility Determination Method.
Visualizing Solute-Solvent Interactions
The underlying forces driving solubility can be visualized to better understand the predictive framework.
Caption: Key Molecular Interactions Governing Solubility.
Conclusion and Recommendations
This compound is predicted to be highly soluble in a range of polar organic solvents, including alcohols, ketones, and other polar aprotic systems, owing to its multiple hydrogen bond accepting sites and significant polarity. Its solubility is expected to decrease in nonpolar solvents like alkanes but remain moderate in aromatic hydrocarbons such as toluene. For applications requiring precise concentration control, the isothermal equilibrium method detailed in this guide is strongly recommended for generating accurate, quantitative solubility data. This foundational data is indispensable for the rational design of synthetic routes, purification protocols, and formulation strategies, ultimately enabling more efficient and successful research and development outcomes.
References
- 1. 5412-66-8 | Diethyl 2,2'-(methylazanediyl)diacetate - AiFChem [aifchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. N-Methyliminodiacetic acid, 99% | Fisher Scientific [fishersci.ca]
- 6. N-Methyliminodiacetic acid | 4408-64-4 [chemicalbook.com]
- 7. scribd.com [scribd.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide to the Hydrolysis of Diethyl N-methyliminodiacetate to N-methyliminodiacetic Acid
This guide provides a comprehensive technical overview for the hydrolysis of diethyl N-methyliminodiacetate to N-methyliminodiacetic acid (MIDA). It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the reaction mechanism, a reliable experimental protocol, and methods for product characterization. This document emphasizes the scientific rationale behind the procedural steps to ensure reproducibility and high-purity outcomes.
Introduction and Strategic Importance
N-methyliminodiacetic acid (MIDA) is a crucial building block in modern organic synthesis. Its primary application lies in the formation of MIDA boronates, which are exceptionally stable, crystalline solids that serve as versatile reagents in Suzuki-Miyaura cross-coupling reactions. The ability to protect boronic acids as their MIDA esters allows for the sequential and controlled formation of carbon-carbon bonds, a cornerstone of complex molecule synthesis in pharmaceutical and materials science research.
The hydrolysis of this compound is a fundamental transformation to access the parent MIDA ligand. While the synthesis of MIDA can also be achieved through the N-methylation of iminodiacetic acid, the hydrolysis of the diethyl ester is a common route, particularly when the ester is a commercially available or synthetically accessible precursor. A thorough understanding of this saponification reaction is therefore essential for laboratories that frequently utilize MIDA-based synthetic strategies.
Reaction Mechanism and Scientific Rationale
The hydrolysis of this compound is a classic example of a base-catalyzed ester hydrolysis, commonly known as saponification. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Mechanism Breakdown:
-
Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks one of the electrophilic carbonyl carbons of the diethyl ester. This results in the formation of a tetrahedral intermediate.
-
Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide ion (EtO⁻) as the leaving group.
-
Acid-Base Reaction: The ethoxide ion is a strong base and readily deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. This acid-base reaction is essentially irreversible and drives the equilibrium towards the products.
-
Second Hydrolysis: The process is repeated for the second ester group, ultimately forming the disodium salt of N-methyliminodiacetic acid.
-
Protonation: In a subsequent workup step, the addition of a strong acid protonates the dicarboxylate to yield the final, neutral N-methyliminodiacetic acid.
The choice of a strong base, such as sodium hydroxide or potassium hydroxide, is critical to ensure a sufficient rate of reaction. The use of a co-solvent system, typically an alcohol like methanol or ethanol with water, is employed to ensure the miscibility of both the organic ester and the aqueous base, facilitating a homogeneous reaction environment.
Diagram: Reaction Pathway of this compound Hydrolysis
Caption: Base-catalyzed hydrolysis of this compound.
Physicochemical Properties of Reactant and Product
A clear understanding of the physical and chemical properties of the starting material and the product is fundamental for a successful experimental design, particularly for the workup and purification steps.
| Property | This compound | N-methyliminodiacetic acid (MIDA) |
| CAS Number | 6290-05-7 (for diethyl iminodiacetate) | 4408-64-4 |
| Molecular Formula | C₉H₁₇NO₄ | C₅H₉NO₄ |
| Molecular Weight | 203.24 g/mol | 147.13 g/mol |
| Appearance | Colorless to pale yellow liquid | White to cream-colored crystalline powder[1] |
| Boiling Point | ~208 °C | Decomposes at ~220 °C[1][2] |
| Melting Point | Not applicable | ~220 °C (with decomposition)[1][2] |
| Solubility | Soluble in polar organic solvents | Soluble in water; slightly soluble in DMSO[2] |
Detailed Experimental Protocol
This protocol is designed for the hydrolysis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Reagents and Equipment
-
This compound
-
Sodium hydroxide (NaOH) pellets or a standardized solution
-
Methanol (MeOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
pH paper or a calibrated pH meter
-
Rotary evaporator
-
Büchner funnel and filter paper
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in methanol. A typical concentration would be in the range of 0.5 to 1.0 M.
-
Preparation of Base Solution: In a separate beaker, prepare an aqueous solution of sodium hydroxide. A stoichiometric excess of NaOH (typically 2.2 to 2.5 equivalents relative to the diethyl ester) is recommended to ensure complete hydrolysis. Dissolve the NaOH pellets in deionized water. Caution: The dissolution of NaOH is highly exothermic.
-
Initiation of Hydrolysis: Slowly add the aqueous NaOH solution to the stirred methanolic solution of the ester at room temperature.
-
Reaction at Elevated Temperature: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (the boiling point of methanol is approximately 65 °C) using a heating mantle or an oil bath.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting ester spot.
-
Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol using a rotary evaporator.
-
Acidification: To the remaining aqueous solution, which contains the disodium salt of N-methyliminodiacetic acid, slowly add concentrated hydrochloric acid while stirring in an ice bath. The pH of the solution should be adjusted to approximately 2. This will protonate the carboxylate groups and precipitate the N-methyliminodiacetic acid. Caution: The addition of strong acid to the basic solution is exothermic and may cause splashing.
-
Isolation of the Product: The precipitated white solid is collected by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any residual salts. Further wash with a small amount of a cold organic solvent like ethanol or acetone to aid in drying. Dry the product under vacuum to a constant weight.
Diagram: Experimental Workflow for MIDA Synthesis
Caption: Workflow for the hydrolysis and isolation of MIDA.
Product Characterization
The identity and purity of the synthesized N-methyliminodiacetic acid should be confirmed by standard analytical techniques.
-
Melting Point: The melting point should be determined and compared to the literature value of approximately 220 °C (with decomposition).[1][2] A sharp melting point is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the methyl group and the two methylene groups adjacent to the nitrogen and carboxyl groups.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the methyl carbon, the two methylene carbons, and the two equivalent carbonyl carbons.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should display a broad O-H stretching band for the carboxylic acid, a C=O stretching band, and C-N stretching bands.
Safety Considerations
-
This compound: Handle in a well-ventilated area. Avoid contact with skin and eyes.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle in a fume hood.
-
Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Conclusion
The hydrolysis of this compound to N-methyliminodiacetic acid is a straightforward yet critical procedure for accessing a versatile building block in organic synthesis. By understanding the underlying chemical principles and adhering to a well-defined experimental protocol, researchers can reliably produce high-purity MIDA for their synthetic endeavors. The self-validating nature of the described protocol, coupled with rigorous characterization of the final product, ensures the integrity of subsequent synthetic steps that rely on this important reagent.
References
A Technical Guide to the Reactivity of the N-Methyl Group in Diethyl N-methyliminodiacetate
Foreword: Beyond a Building Block
To the practicing researcher, Diethyl N-methyliminodiacetate (DEMIDA) may appear as a simple tertiary amine, a precursor, or a chelating agent. However, this perspective overlooks the nuanced and pivotal role of its N-methyl group. The reactivity at this specific site is not merely an academic curiosity; it is central to its function in complex organic syntheses, its metabolic fate in biological systems, and its potential for derivatization in drug development. This guide moves beyond a surface-level description to provide a deep, mechanistic understanding of the factors governing the reactivity of this seemingly simple functional group. We will explore not just what happens, but why it happens, grounding our discussion in established chemical principles and providing actionable experimental frameworks for the laboratory professional.
Section 1: Molecular Architecture and Electronic Landscape
This compound, with the structure N(CH₃)(CH₂COOEt)₂, presents a unique electronic and steric environment centered on the tertiary nitrogen atom. Understanding this environment is the foundation for predicting its chemical behavior.
-
Electronic Influence: The nitrogen atom is rendered basic by the electron-donating nature of its three alkyl substituents. However, the two ethyl acetate moieties introduce an opposing influence. The electronegative oxygen atoms of the ester groups exert an electron-withdrawing inductive effect (-I effect) through the methylene bridge. This effect pulls electron density away from the nitrogen, thereby decreasing its basicity and nucleophilicity compared to a simpler tertiary amine like triethylamine. The N-methyl group itself is a classic electron-donating group (+I effect), which partially counteracts the withdrawal from the ester arms. This electronic tug-of-war is a critical determinant of the nitrogen's reactivity.
-
Steric Considerations: The two bulky ethyl acetate "arms" create significant steric hindrance around the central nitrogen atom. This steric shield can impede the approach of reagents, slowing the rate of reactions that require direct attack on the nitrogen lone pair, such as quaternization. The N-methyl group, being the smallest of the three substituents, often becomes the most accessible site for certain oxidative reactions.
The interplay of these electronic and steric factors dictates that while the nitrogen lone pair is available for reaction, its reactivity is tempered. This moderation allows for controlled chemical transformations that might be too vigorous with more basic, less hindered tertiary amines.
Section 2: Key Reaction Pathways of the N-Methyl Group
The N-methyl group is the focal point for several critical classes of reactions. We will examine the mechanisms, experimental considerations, and analytical validation for each.
N-Quaternization: Formation of Ammonium Salts
Quaternization is a fundamental reaction of tertiary amines, involving the formation of a new carbon-nitrogen bond to yield a tetra-alkylammonium salt. This transformation is driven by the nucleophilicity of the nitrogen atom attacking an electrophilic carbon.
Mechanistic Rationale: The reaction proceeds via a classic SN2 mechanism. The nitrogen's lone pair of electrons acts as the nucleophile, attacking the electrophilic alkyl halide and displacing the halide ion, which becomes the counter-ion for the newly formed quaternary ammonium salt.
Caption: SN2 mechanism for the N-Quaternization of DEMIDA.
Field Insights: While seemingly straightforward, the steric hindrance from the ethyl acetate arms can significantly reduce the reaction rate compared to less bulky amines. The choice of solvent is critical; polar aprotic solvents like acetonitrile or DMF are preferred as they can solvate the forming ions without competing as nucleophiles. For less reactive alkylating agents like dimethyl sulfate, the reaction can be performed solvent-free at elevated temperatures.[1][2]
Experimental Protocol: Quaternization with Methyl Iodide
-
Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Dissolve the DEMIDA in 20 mL of anhydrous acetonitrile. Add methyl iodide (1.2 eq) to the solution via syringe.
-
Reaction: Stir the mixture at room temperature for 24 hours. If no precipitate forms or the reaction is sluggish (monitored by TLC or GC), gently heat the mixture to 40-50°C.
-
Workup: If a precipitate (the quaternary salt) has formed, collect it by vacuum filtration and wash with cold diethyl ether. If no precipitate forms, remove the solvent under reduced pressure. The resulting solid or oil is the crude quaternary ammonium salt.
-
Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
N-Demethylation: A Gateway to Secondary Amines
The removal of the N-methyl group is a crucial transformation, both in synthetic chemistry to generate secondary amines and in understanding drug metabolism.[3] This can be achieved through various chemical and oxidative methods.
This method proceeds via a carbamate intermediate, which is subsequently hydrolyzed to yield the secondary amine. Phenyl chloroformate and α-chloroethyl chloroformate are common reagents.[4]
Mechanistic Rationale: The tertiary amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the formation of a quaternary ammonium intermediate. This intermediate is unstable and collapses, with the chloride ion attacking the N-methyl group (the least sterically hindered and a good SN2 substrate) to release methyl chloride and form a stable carbamate. Subsequent hydrolysis or reduction of the carbamate furnishes the desired secondary amine, Diethyl iminodiacetate.
Caption: N-Demethylation pathway using chloroformate reagents.
Field Insights: The choice of chloroformate is key. α-Chloroethyl chloroformate (ACE-Cl) is often preferred because the resulting carbamate can be cleaved under very mild conditions (refluxing in methanol), which helps to preserve the integrity of the ethyl ester groups that are prone to hydrolysis under harsh acidic or basic conditions.[4]
Experimental Protocol: N-Demethylation with Phenyl Chloroformate
-
Setup: In a 100 mL flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in 30 mL of anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add phenyl chloroformate (1.1 eq) dropwise over 15 minutes.
-
Reaction (Carbamate Formation): Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the disappearance of the starting material by GC or TLC.
-
Workup (Carbamate Isolation): Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude carbamate.
-
Hydrolysis (Amine Formation): Dissolve the crude carbamate in a 1:1 mixture of ethanol and water containing potassium hydroxide (5.0 eq). Reflux the mixture for 4 hours.
-
Final Workup: Cool the mixture, remove the ethanol under reduced pressure, and extract the aqueous residue with ethyl acetate. Combine the organic extracts, dry over MgSO₄, filter, and concentrate to yield Diethyl iminodiacetate.
This pathway is highly relevant to drug metabolism, where cytochrome P450 enzymes catalyze the oxidation of N-alkyl groups.[5] The reaction involves the oxidation of the N-methyl group to an unstable carbinolamine (or hydroxymethylamine) intermediate, which then spontaneously decomposes.
Mechanistic Rationale: The reaction is initiated by a single-electron transfer (SET) from the nitrogen to the oxidant, or by hydrogen atom abstraction (HAT) from the C-H bond of the methyl group. The resulting aminium radical cation or α-amino radical is then oxidized to an iminium ion. Hydration of the iminium ion yields the carbinolamine, which rapidly fragments to the secondary amine and formaldehyde.[5][6]
References
- 1. EP0684223A1 - Solvent free quaternization of tertiary amines with dimethylsulfate - Google Patents [patents.google.com]
- 2. US5463094A - Solvent free quaternization of tertiary amines with dimethylsulfate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: High-Yield Synthesis of N-methyliminodiacetic Acid (MIDA) via Saponification of Diethyl N-methyliminodiacetate
Introduction: The Significance of N-methyliminodiacetic Acid (MIDA)
N-methyliminodiacetic acid (MIDA) is a tridentate chelating agent and a pivotal building block in modern organic synthesis.[1] While it has applications in areas like iron chelation, its most profound impact in recent years has been in the development of MIDA boronates.[2][3][4] These air-stable, crystalline derivatives protect boronic acids, rendering them compatible with a wide range of reaction conditions and enabling their use in iterative cross-coupling strategies for the streamlined synthesis of complex small molecules.[2][3][4][5]
This application note provides a detailed, robust, and reliable protocol for the synthesis of N-methyliminodiacetic acid through the base-catalyzed hydrolysis (saponification) of its common precursor, Diethyl N-methyliminodiacetate. This method is distinguished by its operational simplicity, high yield, and the purity of the final product, making it an accessible and efficient route for laboratories engaged in drug development and synthetic methodology.
Reaction Scheme and Mechanism
The synthesis proceeds via a classic saponification reaction. This compound is treated with a strong base, such as sodium hydroxide, in an aqueous solution. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbons of the ester groups. This process, typically accelerated by heating, results in the formation of the disodium salt of N-methyliminodiacetic acid and ethanol as a byproduct. Subsequent acidification with a strong mineral acid, like hydrochloric acid, protonates the dicarboxylate to yield the final, pure N-methyliminodiacetic acid, which precipitates from the aqueous solution.
Reaction Scheme:
-
Step 1: Saponification CH₃N(CH₂COOCH₂CH₃)₂ + 2 NaOH --(H₂O, Δ)--> CH₃N(CH₂COONa)₂ + 2 CH₃CH₂OH
-
Step 2: Acidification CH₃N(CH₂COONa)₂ + 2 HCl --(H₂O)--> CH₃N(CH₂COOH)₂ + 2 NaCl
The causality for this two-step process is rooted in the reactivity of esters and the solubility of the resulting species. The initial saponification is irreversible because the resulting carboxylate is resonance-stabilized and resistant to further nucleophilic attack. The final product, the dicarboxylic acid, is significantly less soluble in cold acidic water than its disodium salt, which provides a straightforward and efficient method for its isolation and purification.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear benchmarks for success at each stage, from reaction monitoring to final product characterization.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% | Sigma-Aldrich, Alfa Aesar | Starting material. |
| Sodium Hydroxide (NaOH) | Pellets, ACS Reagent, ≥97% | Fisher Chemical, VWR | Corrosive base.[6] |
| Hydrochloric Acid (HCl) | Concentrated (~37%), ACS Reagent | J.T. Baker, EMD Millipore | Corrosive acid.[7] |
| Deionized Water (H₂O) | Type II or equivalent | In-house | Used as the reaction solvent. |
| Ethanol (CH₃CH₂OH) | Reagent Grade | --- | For rinsing and washing. |
| Round-bottom flask (500 mL) | --- | --- | Equipped with a reflux condenser. |
| Magnetic stirrer and stir bar | --- | --- | For efficient mixing. |
| Heating mantle | --- | --- | For controlled heating. |
| Ice bath | --- | --- | For cooling the reaction mixture. |
| Büchner funnel and filter flask | --- | --- | For vacuum filtration. |
| pH paper or pH meter | --- | --- | To monitor acidification. |
Safety Precautions: Handling Corrosive Reagents
Both sodium hydroxide and concentrated hydrochloric acid are extremely corrosive and can cause severe burns.[6][7] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene) when handling these reagents.[6][8]
-
Ventilation: Conduct all operations within a certified chemical fume hood to avoid inhalation of corrosive vapors.[7]
-
Handling NaOH: Sodium hydroxide is hygroscopic and reacts violently with water, generating significant heat.[6][9] Always add NaOH pellets slowly to water while stirring; never add water to solid NaOH.[8]
-
Handling HCl: Concentrated HCl is volatile and produces corrosive fumes. Handle with care and avoid breathing the vapors.[7]
-
Spill & Emergency Procedures: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15-20 minutes and seek medical attention.[8] Neutralize acid spills with sodium bicarbonate and base spills with a weak acid like citric acid or vinegar before cleanup.[7]
Step-by-Step Synthesis Procedure
Part A: Saponification
-
Setup: Place a 500 mL round-bottom flask equipped with a magnetic stir bar on a heating mantle. Add 150 mL of deionized water to the flask.
-
Base Dissolution: While stirring, slowly and carefully add sodium hydroxide pellets (e.g., 10.0 g, 0.25 mol, ~2.5 equivalents) to the water. The dissolution is exothermic; allow the solution to cool to near room temperature. Causality: Using a molar excess of NaOH ensures the complete and rapid hydrolysis of the diester.
-
Reagent Addition: Add this compound (e.g., 20.3 g, 0.10 mol, 1.0 equivalent) to the NaOH solution.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 100-105 °C). Maintain reflux with stirring for 2-4 hours. The reaction can be monitored by TLC (thin-layer chromatography) until the starting material is fully consumed. Causality: Heating provides the necessary activation energy to overcome the kinetic barrier of the reaction, significantly increasing the rate of hydrolysis.
-
Cooling: After the reaction is complete, turn off the heat and allow the clear, colorless solution to cool to room temperature. Subsequently, place the flask in an ice bath to cool it further to 0-5 °C. Causality: Cooling is critical before acidification, as the neutralization reaction is highly exothermic. Proper cooling prevents boiling and potential loss of product.
Part B: Acidification and Isolation 6. Acidification: While maintaining vigorous stirring in the ice bath, slowly add concentrated hydrochloric acid dropwise to the cold reaction mixture. Monitor the pH continuously. Continue adding acid until the solution is strongly acidic (pH 1-2). A voluminous white precipitate of N-methyliminodiacetic acid will form. Causality: The target diacid is insoluble in cold, acidic aqueous media, whereas the sodium chloride byproduct remains dissolved. This difference in solubility is the basis for the isolation. 7. Precipitation: Allow the slurry to stir in the ice bath for an additional 30-60 minutes to ensure complete precipitation of the product. 8. Filtration: Collect the white crystalline solid by vacuum filtration using a Büchner funnel. 9. Washing: Wash the filter cake with two portions of cold deionized water (2x 30 mL) to remove residual NaCl, followed by a wash with cold ethanol (20 mL) to help dry the product. 10. Drying: Dry the product under vacuum at 60-80 °C to a constant weight. A typical yield is 85-95%.
Workflow and Logic Diagram
The entire experimental process, from initial setup to final analysis, is summarized in the following workflow.
Caption: Experimental workflow for the synthesis of MIDA.
Product Characterization
Validation of the final product's identity and purity is achieved through standard analytical techniques.
Physical Properties
| Property | Expected Value |
| Appearance | White crystalline solid |
| Melting Point | 223–225 °C[1] |
| Molecular Weight | 147.13 g/mol [10] |
| Expected Yield | 85-95% |
Spectroscopic Data
-
¹H NMR (500 MHz, D₂O): The proton NMR spectrum provides a definitive fingerprint for the MIDA structure.
-
δ ~3.93 (s, 4H): This singlet corresponds to the four equivalent protons of the two methylene (-CH₂-) groups.
-
δ ~2.98 (s, 3H): This singlet represents the three protons of the methyl (-CH₃) group.
-
Note: The acidic protons of the carboxyl groups will exchange with the D₂O solvent and will not be visible.[11][12]
-
-
¹³C NMR (125 MHz, D₂O):
-
δ ~171.1: Carbonyl carbon (-COOH).
-
δ ~58.9: Methylene carbons (-CH₂-).
-
δ ~42.5: Methyl carbon (-CH₃-).[10]
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete hydrolysis. | Extend the reflux time. Confirm complete consumption of starting material by TLC before workup. |
| Product loss during workup. | Ensure the solution is thoroughly cooled (<5 °C) before and during acidification to minimize product solubility. Use minimal amounts of cold water for washing. | |
| Product is Oily or Gummy | Incomplete drying; presence of residual solvent. | Dry the product for a longer period under high vacuum, possibly at a slightly elevated temperature (e.g., 80 °C). |
| Presence of partially hydrolyzed monoester. | Ensure sufficient NaOH (at least 2.2 equivalents) and adequate reflux time were used. The product can be purified by recrystallization from hot water. | |
| Final pH is not strongly acidic | Insufficient HCl added. | Add more HCl until the pH is confirmed to be 1-2 with pH paper. This is crucial for complete precipitation. |
Conclusion
The protocol described herein outlines an efficient, high-yield, and scalable synthesis of N-methyliminodiacetic acid from its diethyl ester. By leveraging the fundamental principles of saponification and carefully controlling reaction parameters, this method provides a reliable source of high-purity MIDA. The detailed procedural steps, mechanistic explanations, and characterization benchmarks are intended to empower researchers, scientists, and drug development professionals to confidently produce this valuable synthetic intermediate for their research endeavors, particularly for the construction of MIDA boronate building blocks.
References
- 1. N-Methyliminodiacetic acid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. From synthesis to function via iterative assembly of N-methyliminodiacetic acid boronate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grillolabuc.com [grillolabuc.com]
- 5. researchgate.net [researchgate.net]
- 6. CCOHS: Sodium Hydroxide [ccohs.ca]
- 7. igchemsolutions.com [igchemsolutions.com]
- 8. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. N-methyliminodiacetic acid | C5H9NO4 | CID 20441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N-Methyliminodiacetic acid(4408-64-4) 1H NMR spectrum [chemicalbook.com]
- 12. orgsyn.org [orgsyn.org]
Application Notes and Protocol for the Base-Catalyzed Hydrolysis of Diethyl N-Methyliminodiacetate
Abstract
This document provides a comprehensive guide for the base-catalyzed hydrolysis of diethyl N-methyliminodiacetate to yield N-methyliminodiacetic acid (MIDA). The protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Beyond a stepwise procedure, this guide elucidates the underlying chemical principles, kinetic considerations, and safety precautions. The established protocol is a self-validating system, ensuring reliable and reproducible results through careful control of reaction parameters and inclusion of in-process monitoring.
Introduction and Scientific Background
Base-catalyzed hydrolysis of esters, a reaction commonly known as saponification, is a cornerstone of organic synthesis.[1][2][3] For this compound, this process is the terminal step in synthesizing N-methyliminodiacetic acid (MIDA), a versatile chelating agent and a crucial building block in various chemical applications, including the formation of stable MIDA boronates for Suzuki-Miyaura cross-coupling reactions.[4][5]
The reaction proceeds via a nucleophilic acyl substitution mechanism.[1][2] The hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester group. This results in the formation of a transient tetrahedral intermediate. Subsequently, the ethoxide leaving group is eliminated, and a final, irreversible deprotonation of the resulting carboxylic acid by a strong base drives the reaction to completion, yielding the carboxylate salt.[3][6][7] The overall reaction is typically second-order, with its rate dependent on the concentrations of both the ester and the hydroxide base.[2][8][9]
Understanding these mechanistic and kinetic principles is paramount for optimizing the reaction for high yield and purity. This protocol has been designed to leverage these principles for a robust and efficient synthesis of MIDA.
Reaction Mechanism and Workflow
The conversion of this compound to the disodium salt of N-methyliminodiacetic acid is a two-step process for each of the two ester groups.
Overall Reaction Scheme
Caption: Overall conversion of the starting ester to the final acid product.
Mechanistic Pathway
The hydrolysis follows a well-established nucleophilic acyl substitution pathway.
Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).
Materials and Equipment
Reagents
| Reagent | Grade | Supplier Example | Notes |
| This compound | ≥98% | Sigma-Aldrich | Starting material. |
| Sodium Hydroxide (NaOH) | Reagent Grade, pellets | Fisher Scientific | Base catalyst. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR | For acidification.[10] |
| Ethanol (EtOH) | Reagent Grade | Merck | Optional, as co-solvent to improve solubility. |
| Deionized Water (H₂O) | Type II or better | - | Used as solvent and for workup. |
| Phenolphthalein Indicator | ACS Grade | Carolina | For monitoring reaction progress via titration.[11] |
| Standardized HCl (0.5 N) | Volumetric Standard | Ricca Chemical | For titration.[11] |
Equipment
-
Round-bottom flask (appropriate size for scale)
-
Heating mantle or oil bath with temperature control
-
Magnetic stirrer and stir bar
-
Glassware for titration (burette, flasks)[12]
-
pH meter or pH paper
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator (for solvent removal, if necessary)
-
Ice bath
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Strong Base/Acid Handling: Sodium hydroxide and concentrated hydrochloric acid are highly corrosive and can cause severe burns.[13][14] Handle them with extreme care in a well-ventilated fume hood. An emergency eyewash and shower must be accessible.
-
Reflux: Ensure the reflux apparatus is securely clamped and that cooling water is flowing through the condenser before applying heat. Do not heat a closed system.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Neutralize acidic and basic waste streams before disposal.
Detailed Experimental Protocol
This protocol is based on a 0.1 mole scale. Adjust quantities accordingly for different scales.
Reaction Setup
-
Prepare Base Solution: In a beaker, carefully dissolve 8.8 g (0.22 mol, 2.2 equivalents) of sodium hydroxide pellets in 100 mL of deionized water. The dissolution is exothermic; allow the solution to cool to room temperature.
-
Causality: A slight excess of NaOH (2.2 eq. vs. the stoichiometric 2.0 eq.) is used to ensure complete hydrolysis of both ester groups and to maintain a high concentration of the hydroxide nucleophile, driving the reaction kinetics.[8]
-
-
Charge the Reactor: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 18.92 g (0.1 mol) of this compound.
-
Combine Reagents: Add the cooled sodium hydroxide solution to the round-bottom flask containing the ester. If the ester does not fully dissolve, up to 20 mL of ethanol can be added as a co-solvent to create a homogeneous reaction mixture.
-
Assemble Apparatus: Attach a reflux condenser to the flask, secure it with a clamp, and connect the condenser to a circulating cold water supply.
Reaction Execution and Monitoring
-
Heating: Place the flask in a heating mantle or oil bath and heat the mixture to a gentle reflux (approximately 100-105 °C). Maintain the reflux with continuous stirring.
-
Reaction Monitoring (Optional but Recommended): The progress of the saponification can be monitored by titrating the remaining NaOH.
-
At timed intervals (e.g., t = 0, 30, 60, 90, 120 min), carefully withdraw a small aliquot (e.g., 1.0 mL) of the reaction mixture.
-
Immediately quench the aliquot in a flask containing an ice-cold water (e.g., 20 mL) to halt the reaction.[12]
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with a standardized 0.5 N HCl solution until the pink color disappears.[11]
-
The reaction is complete when the concentration of NaOH stabilizes, indicating it is no longer being consumed. A typical reaction time is 2-4 hours.
-
Workup and Isolation
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Acidification: Place the reaction flask in an ice bath to dissipate heat from the neutralization. Slowly and carefully add concentrated HCl dropwise while stirring. Monitor the pH with a pH meter or pH paper. Continue adding acid until the pH of the solution is approximately 2.
-
Causality: The product of the saponification is the water-soluble disodium salt of MIDA.[7] Acidification protonates the carboxylate anions to form the free N-methyliminodiacetic acid, which has lower solubility in cold water, facilitating its isolation.
-
-
Precipitation and Isolation: The N-methyliminodiacetic acid will precipitate as a white solid upon acidification and cooling.
-
Crystallization: Allow the mixture to stand in the ice bath for at least 30 minutes to maximize crystallization.
-
Filtration: Collect the white solid product by vacuum filtration. Wash the solid with a small amount of ice-cold deionized water to remove any residual salts (NaCl).
-
Drying: Dry the product under vacuum at a moderate temperature (e.g., 50-60 °C) to a constant weight. The expected product is N-methyliminodiacetic acid.[15][16]
Data Summary and Expected Results
| Parameter | Value |
| Starting Ester Mass | 18.92 g (0.1 mol) |
| NaOH Mass | 8.8 g (0.22 mol) |
| Reaction Temperature | ~100 °C (Reflux) |
| Typical Reaction Time | 2-4 hours |
| Theoretical Product Yield | 14.71 g (0.1 mol) of N-methyliminodiacetic acid |
| Expected Yield | 85-95% |
| Appearance | White crystalline solid |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of MIDA.
References
- 1. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 2. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 3. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. science-revision.co.uk [science-revision.co.uk]
- 8. internationaljournalssrg.org [internationaljournalssrg.org]
- 9. researchgate.net [researchgate.net]
- 10. Saponification-Typical procedures - operachem [operachem.com]
- 11. Estimation of Saponification Value of Fats/Oils. (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. fishersci.com [fishersci.com]
Application Notes & Protocols: A Guide to the Synthesis and Use of N-Methyliminodiacetic Acid (MIDA) Boronates
Executive Summary: The MIDA Boronate Revolution
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation. However, the utility of its key organoboron component—the boronic acid—has often been hampered by inherent instability. Many boronic acids are sensitive to air and moisture, prone to decomposition via protodeboronation or oxidation, and are often incompatible with standard purification techniques like silica gel chromatography. This instability complicates storage, handling, and their application in complex, multi-step syntheses.
The introduction of N-methyliminodiacetic acid (MIDA) as a protecting group for boronic acids has fundamentally addressed these challenges.[1] MIDA boronates are exceptionally stable, typically crystalline, free-flowing solids that are tolerant to air, moisture, and chromatography.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles behind MIDA boronates and detailed protocols for their preparation using N-methyliminodiacetic acid and its anhydride, empowering the seamless integration of this transformative technology into their synthetic workflows.
The Principle of MIDA Protection: From Unstable Acid to Robust Reagent
The remarkable stability of MIDA boronates stems from a fundamental change in the boron atom's geometry and electronic state. N-methyliminodiacetic acid, a trivalent ligand, chelates the boronic acid through its two carboxylate groups and its central nitrogen atom.
Causality of Stability: This chelation forces a rehybridization of the boron center from a reactive, Lewis-acidic sp² state (in the free boronic acid) to a stable, tetrahedral sp³ state.[4] The dative bond from the MIDA nitrogen atom's lone pair to the boron's vacant p-orbital effectively shields it, deactivating its Lewis acidity and preventing the transmetalation step required for the Suzuki-Miyaura coupling under anhydrous conditions.[1] This protective shield renders the boron moiety inert to a wide array of synthetic conditions, yet it can be cleanly and quantitatively removed under mild aqueous basic conditions to liberate the reactive boronic acid in situ.
Figure 1: The reversible protection-deprotection cycle of a boronic acid using the MIDA ligand.
Core Advantages in Research and Development
The adoption of MIDA boronates offers several transformative advantages for synthetic chemists:
-
Exceptional Stability: MIDA boronates are indefinitely stable on the benchtop under air, eliminating the need for specialized storage and handling protocols often required for their boronic acid precursors. This robustness allows for their reliable use as building blocks in long-term synthetic campaigns.
-
Chromatographic Compatibility: Unlike many boronic acids, MIDA boronates are fully compatible with silica gel column chromatography.[1][2] This enables their purification to high levels of homogeneity, which is critical for ensuring reproducibility in subsequent reactions.
-
Controlled "Slow-Release" Reactivity: The deprotection of MIDA boronates can be finely tuned. Under mild aqueous basic conditions, the boronic acid is released slowly in situ.[1][5] This slow release maintains a low steady-state concentration of the often-unstable boronic acid, minimizing decomposition and side reactions (e.g., homocoupling, protodeboronation) and leading to higher yields in cross-coupling reactions.[1]
-
Enabling Iterative Cross-Coupling (ICC): The combination of a stable, protected boron moiety and a reactive handle (e.g., a halide) on the same molecule creates a powerful bifunctional building block. This allows for a modular, iterative approach to synthesis analogous to solid-phase peptide synthesis, where complex molecules are assembled piece-by-piece using a repeated coupling-deprotection sequence.[6][7]
Synthesis Protocols: Preparation of MIDA Boronates
Two primary methods have been established for the synthesis of MIDA boronates from boronic acids. The choice of method often depends on the stability and functional groups present on the boronic acid substrate.
Protocol 1: Dehydrative Condensation via Dean-Stark Azeotrope
This is the traditional and robust method, ideal for relatively stable boronic acids. The reaction drives the condensation by the azeotropic removal of water.
Materials & Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with stirrer
-
Boronic acid
-
N-methyliminodiacetic acid (MIDA) (1.1 - 1.5 equiv)
-
Anhydrous solvent (e.g., Toluene or DMSO)
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.2 equiv).
-
Solvent Addition: Add a sufficient volume of anhydrous toluene to the flask to ensure stirring and fill the Dean-Stark trap.
-
Reaction: Attach the Dean-Stark trap and condenser. Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring. Water will begin to collect in the trap.
-
Monitoring: Continue reflux until no more water is collected and the reaction mixture becomes homogeneous or analysis (e.g., TLC, ¹H NMR of an aliquot) indicates complete consumption of the starting boronic acid. This typically takes 12-24 hours.
-
Workup: Allow the reaction to cool to room temperature. The MIDA boronate product often precipitates upon cooling. If not, concentrate the solvent via rotary evaporation.
-
Purification: The crude product can be purified by recrystallization (e.g., from acetone/diethyl ether) or by silica gel column chromatography.[8]
Expert Insight: For boronic acids with poor solubility in toluene, anhydrous DMSO can be used as the solvent.[8] However, its high boiling point requires removal under high vacuum. The Dean-Stark method is highly effective but the elevated temperatures may not be suitable for thermally sensitive substrates.
Protocol 2: The Milder MIDA Anhydride Method
Recently, a milder and often more efficient method using pre-formed MIDA anhydride has been developed.[9][10] This procedure avoids high temperatures and is particularly advantageous for sensitive or functionally complex boronic acids.[11] The MIDA anhydride acts as both the ligand source and an internal desiccant.[10]
Part A: Preparation of MIDA Anhydride [11][12]
-
Reaction Setup: In a flask under a nitrogen atmosphere, suspend N-methyliminodiacetic acid (1.0 equiv) in acetic anhydride (approx. 5.5 equiv).
-
Catalyst: Add a catalytic amount of pyridine (0.15 equiv).
-
Heating: Heat the suspension at 70 °C for 1.5-2 hours. The mixture should become a homogeneous solution.[12]
-
Isolation: Cool the mixture to room temperature and concentrate it to dryness by rotary evaporation. An azeotrope with toluene can be used to remove final traces of acetic acid and pyridine.
-
Purification: The resulting solid is triturated or recrystallized from a solvent like diethyl ether to yield pure MIDA anhydride, which can be stored under an inert atmosphere.
Part B: MIDA Boronate Synthesis using MIDA Anhydride [11]
-
Setup: In a flask under a nitrogen atmosphere, combine the boronic acid (1.0 equiv) and MIDA anhydride (1.5 - 3.0 equiv).
-
Solvent: Add anhydrous dioxane or THF.
-
Reaction: Heat the mixture at 70 °C for 12-24 hours. A white precipitate of MIDA will typically form as the reaction proceeds.[11]
-
Workup & Purification: Cool the reaction mixture to room temperature. Filter off any precipitated MIDA. The filtrate, containing the soluble MIDA boronate, can be concentrated and purified by silica gel chromatography or precipitation.[11]
| Parameter | Protocol 1: Dean-Stark | Protocol 2: MIDA Anhydride |
| Reagent | N-methyliminodiacetic acid | MIDA Anhydride |
| Temperature | High (Reflux, >110 °C) | Moderate (70 °C) |
| Key Advantage | Simple setup with common reagents | Milder conditions, good for sensitive substrates |
| Substrate Scope | Best for thermally robust boronic acids | Broader scope, including sensitive heterocycles |
| Reference | [8] | [9][11] |
| Table 1: Comparison of MIDA Boronate Synthesis Protocols. |
Purification and Handling: The "Catch-and-Release" Strategy
A key operational advantage of MIDA boronates is their unique behavior on silica gel, which enables a highly efficient "catch-and-release" purification protocol.[11][13]
The Principle: MIDA boronates exhibit a very high affinity for silica gel in non-polar solvent systems, resulting in an Rf value of essentially zero. However, they become mobile in more polar solvents like tetrahydrofuran (THF).[13] This binary affinity allows for a simple and effective purification.
Figure 2: Workflow for the "Catch-and-Release" purification of MIDA boronates.
Protocol: "Catch-and-Release" Purification [13]
-
Load: Dissolve the crude reaction mixture in a minimal amount of dichloromethane or THF and load it onto a pre-packed silica gel cartridge.
-
Catch & Wash: Wash the cartridge thoroughly with a non-polar solvent system (e.g., diethyl ether, or hexanes/THF 3:1 v/v). This will elute catalysts, unreacted halides, and other non-polar byproducts while the MIDA boronate remains adsorbed at the origin.
-
Release: Switch the elution solvent to pure THF. This will mobilize and elute the purified MIDA boronate, which can be collected as a clean solution ready for the next step or concentrated for storage.
Applications in Drug Discovery and Total Synthesis
The stability and modularity of MIDA boronates have made them invaluable tools in the synthesis of complex molecules. They have been instrumental in the total synthesis of numerous natural products, including polyenes like Ratanhine and Peridinin.[2][3] In drug discovery, this platform enables the rapid generation of analog libraries by simply changing the building blocks in an iterative synthesis, accelerating the structure-activity relationship (SAR) studies that are crucial for developing new therapeutic agents.[7] The use of MIDA boronates has even been incorporated into automated synthesis platforms, promising to make the construction of complex small molecules as routine as peptide synthesis.[5][6]
References
- 1. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 2. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. US20160207943A1 - Apparatus and Methods for the Automated Synthesis of Small Molecules - Google Patents [patents.google.com]
Diethyl N-methyliminodiacetate in Suzuki-Miyaura cross-coupling reactions
Application Note & Protocol
Topic: N-Methyliminodiacetate (MIDA) Boronates in Suzuki-Miyaura Cross-Coupling Reactions: A Guide to Controlled, Robust, and Iterative Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Overcoming the Achilles' Heel of Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used transformations in modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] Its application is central to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reaction's core components are an organohalide, a palladium catalyst, a base, and an organoboron species, typically a boronic acid.[2]
However, the utility of this powerful reaction is often hampered by the inherent instability of many boronic acids. Key classes of boronic acids—including those based on heterocycles, vinyl groups, and cyclopropyl rings—are prone to decomposition via processes like protodeboronation, oxidation, or polymerization, especially under the thermal and basic conditions of the coupling reaction.[3] This instability can lead to poor yields, difficult purification, and an inability to store crucial building blocks, representing a significant bottleneck in complex molecule synthesis.
This guide details the transformative solution to this long-standing problem: the use of N-methyliminodiacetic acid (MIDA) as a protective group for boronic acids. MIDA boronates are exceptionally stable, crystalline, and chromatography-compatible solids that effectively "mask" the reactive boronic acid.[4][5] Through a controlled, base-triggered in situ release, they provide a slow, sustained delivery of the active boronic acid into the catalytic cycle, dramatically improving reaction outcomes and enabling novel synthetic strategies like iterative cross-coupling.[3][6][7]
The Chemistry and Mechanism of MIDA Boronates
The efficacy of the MIDA ligand stems from its ability to alter the fundamental geometry and electronic properties of the boron center.
Structural Basis of Stability
In a standard boronic acid, the boron atom is sp²-hybridized, possessing a vacant p-orbital that renders it Lewis acidic and susceptible to decomposition pathways.[7] N-methyliminodiacetic acid is a trivalent ligand that coordinates to the boron atom through the nitrogen and both carboxylate oxygens. This interaction forces a rehybridization of the boron center from a trigonal planar sp² state to a more stable, tetrahedral sp³ state. This structural change shields the boron atom, effectively deactivating it towards the transmetalation step of the Suzuki-Miyaura catalytic cycle under anhydrous conditions.
The resulting MIDA boronates are robust, free-flowing crystalline solids that exhibit remarkable stability to air, moisture, and silica gel chromatography, allowing for their easy preparation, purification, and indefinite storage on the benchtop.[4][6]
The "Slow-Release" Principle
While stable under anhydrous conditions, the MIDA ligand can be readily cleaved under mild aqueous basic conditions.[5] This deprotection step is the key to their function in Suzuki-Miyaura reactions. In the presence of a suitable base and water, the MIDA boronate undergoes hydrolysis to regenerate the active sp²-hybridized boronic acid in situ.
Crucially, the rate of this hydrolysis can be controlled. Using a moderately weak base like potassium phosphate (K₃PO₄), the boronic acid is released slowly and continuously into the reaction mixture.[3] This "slow-release" mechanism ensures that the concentration of the unstable, active boronic acid remains low at any given time, minimizing its decomposition while allowing it to be efficiently captured by the palladium catalyst for the cross-coupling.[3][7] This process transforms previously challenging, low-yielding reactions into highly efficient and reproducible transformations.[5]
Core Applications and Advantages
The unique properties of MIDA boronates unlock several powerful applications in synthesis.
-
Efficient Coupling of Unstable Substrates : MIDA boronates provide a general and highly effective solution for using unstable boronic acids, such as 2-heterocyclic, vinyl, and cyclopropyl derivatives, in cross-coupling reactions with high yields.[3]
-
Iterative Cross-Coupling (ICC) : The stability of the MIDA boronate group under anhydrous coupling conditions allows for the synthesis of complex molecules through a simple, iterative union of bifunctional building blocks (e.g., halo-aryl MIDA boronates).[6] This enables a lego-like approach to molecule building, where one end of a building block is coupled, followed by deprotection and coupling at the other end.
-
Synthesis of Conjugated Polymers : MIDA boronates have been successfully employed in Suzuki-Miyaura polymerization reactions to produce high molecular weight polytriarylamines and other conjugated polymers, overcoming challenges associated with monomer instability and stoichiometry.[8][9][10]
Experimental Protocols
The following protocols provide a starting point for researchers. As with any reaction, optimization of specific substrates, catalysts, and conditions may be necessary.
General Workflow
Protocol 1: Standard Slow-Release Suzuki-Miyaura Coupling
This protocol is adapted for a typical coupling between an aryl MIDA boronate and an aryl bromide.
Reagents & Materials:
-
Aryl MIDA Boronate (1.2 equiv.)
-
Aryl Halide (1.0 equiv., e.g., bromide)
-
Palladium Precatalyst (e.g., SPhos-Pd-G2, 2 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄, 3.0 equiv.)
-
Solvent: 1,4-Dioxane and Water (e.g., 5:1 v/v ratio)
-
Oven-dried glassware, magnetic stir bar, inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), aryl MIDA boronate (1.2 equiv.), and K₃PO₄ (3.0 equiv.).
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Prepare a degassed solvent mixture of 1,4-dioxane and water (to a final reaction concentration of ~0.1 M with respect to the aryl halide). Add the solvent to the reaction vessel via syringe.
-
Add the palladium precatalyst (2 mol%) to the stirring suspension.
-
Place the reaction vessel in a preheated oil bath or heating block at 80-90 °C.
-
Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired biaryl product.
Protocol 2: Coupling of Challenging 2-Pyridyl MIDA Boronates
This modified protocol incorporates a copper co-catalyst, which has been shown to be beneficial for challenging substrates like 2-pyridyl MIDA boronates.[3][5]
Reagents & Materials:
-
2-Pyridyl MIDA Boronate (1.2 equiv.)
-
Aryl Chloride or Bromide (1.0 equiv.)
-
Palladium Precatalyst (e.g., SPhos-Pd-G2, 2-4 mol%)
-
Copper(II) Acetate (Cu(OAc)₂, 10 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄, 3.0 equiv.)
-
Solvent: 1,4-Dioxane and Isopropanol (e.g., 5:1 v/v ratio)
Procedure:
-
Follow steps 1 and 2 from Protocol 1, adding Cu(OAc)₂ (10 mol%) along with the other solids.
-
Prepare a degassed solvent mixture of 1,4-dioxane and isopropanol. Add the solvent to the reaction vessel.
-
Add the palladium precatalyst and proceed with the reaction and workup as described in steps 4-10 of Protocol 1. Note that higher catalyst loadings or temperatures may be required for less reactive aryl chlorides.
Summary of Reaction Parameters
The versatility of MIDA boronates allows for a range of conditions. The following table summarizes typical parameters.
| Parameter | Condition / Reagent | Rationale / Notes |
| Boron Reagent | Aryl, Heteroaryl, Vinyl MIDA Boronate | Provides stability and enables slow release.[3] |
| Coupling Partner | Aryl/Heteroaryl Bromides, Iodides, Chlorides, Triflates | Broad scope. Chlorides are more challenging and may require stronger conditions.[3] |
| Catalyst | Pd(OAc)₂, SPhos-Pd-G2, Pd(dppf)Cl₂, etc. (1-5 mol%) | Choice depends on substrate reactivity. Buchwald precatalysts are often highly effective.[8][11] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KOH (2-4 equiv.) | K₃PO₄ is standard for slow release.[3] Stronger bases like KOH can accelerate hydrolysis.[9] |
| Solvent | Dioxane/H₂O, THF/H₂O, Toluene/H₂O | An aqueous component is required for MIDA deprotection.[8][9] |
| Temperature | 60 - 110 °C | Higher temperatures may be needed for less reactive halides (e.g., chlorides). |
| Additives | Cu(OAc)₂ (for 2-pyridyl substrates) | Can promote transmetalation for challenging Lewis basic heterocycles.[3][5] |
Conclusion
N-Methyliminodiacetic acid (MIDA) boronates represent a paradigm shift in the application of the Suzuki-Miyaura cross-coupling. By reversibly protecting the boronic acid functional group, they solve the critical issue of instability, transforming difficult or impossible couplings into reliable and high-yielding processes. Their compatibility with silica gel and exceptional benchtop stability simplify workflows, while the capacity for controlled slow release and iterative cross-coupling opens new avenues for the efficient and modular synthesis of complex organic molecules. For researchers in discovery chemistry and drug development, the adoption of MIDA boronate building blocks is a key strategy for enhancing synthetic efficiency and expanding chemical space.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. MIDA Boronates [sigmaaldrich.com]
- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of N-methyliminodiacetic acid boronate esters in suzuki-miyaura cross-coupling polymerizations of triarylamine and fluorene monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Diethyl N-methyliminodiacetate: A Versatile Chelating Agent for Metal Ions - Application Notes and Protocols
Introduction: The Power of Chelation with Diethyl N-methyliminodiacetate
In the vast landscape of chemical biology and drug development, the precise control of metal ion concentration is paramount. Metal ions are integral to a myriad of physiological and pathological processes, acting as cofactors for enzymes, stabilizing protein structures, and participating in redox reactions. However, an imbalance in their homeostasis can lead to cellular damage and disease. Chelating agents, molecules capable of forming stable, ring-like complexes with metal ions, are indispensable tools for modulating the activity of these essential yet potentially toxic species.[1][2]
This guide focuses on the application of this compound, a derivative of N-methyliminodiacetic acid (MIDA), as a versatile chelating agent. Its structure, featuring a central nitrogen atom and two flanking ethyl ester groups, provides a tridentate binding motif for a wide range of metal ions. The esterification of the carboxylic acid groups of MIDA to form this compound can influence its lipophilicity and cell permeability, offering potential advantages in biological systems. This document provides a comprehensive overview of its chelating properties, quantitative data on its binding affinities, and detailed protocols for its application in research and development.
Physicochemical Properties and Synthesis
This compound is a derivative of iminodiacetic acid, characterized by a methyl group on the nitrogen atom and ethyl esters of the two carboxylic acid groups.[3]
-
IUPAC Name: diethyl 2,2'-(methylazanediyl)diacetate
-
CAS Number: 6290-05-7
-
Molecular Formula: C₉H₁₇NO₄
-
Molecular Weight: 203.24 g/mol
The synthesis of this compound can be achieved through the N-methylation of diethyl iminodiacetate, which itself is synthesized from iminodiacetic acid and ethanol. A common method for the N-methylation of the parent iminodiacetic acid is the Eschweiler–Clarke reaction.[4]
Mechanism of Chelation
The chelation of metal ions by this compound involves the formation of coordinate bonds between the metal ion and the lone pair of electrons on the nitrogen atom, as well as the oxygen atoms of the carbonyl groups of the ethyl esters. This results in the formation of stable, five-membered chelate rings, which is a thermodynamically favorable arrangement. The stability of these complexes is influenced by several factors, including the nature of the metal ion (charge, size, and electronic configuration), the pH of the solution, and the solvent system.
Caption: Chelation of a metal ion (M+) by this compound.
Quantitative Data: Stability Constants
The stability of a metal-ligand complex is quantified by its stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex. The following table presents the critically evaluated stability constants for the parent compound, N-methyliminodiacetic acid (MIDA), with various metal ions. These values serve as a strong proxy for the chelating behavior of this compound, although the esterification may slightly modulate these values. The data is sourced from the IUPAC Technical Report on the critical evaluation of stability constants of complexones.[5]
| Metal Ion | Log K₁ | Log K₂ |
| Ca²⁺ | 3.5 | - |
| Mg²⁺ | 3.7 | - |
| Mn²⁺ | 7.1 | 4.5 |
| Fe²⁺ | 7.7 | 5.2 |
| Co²⁺ | 9.0 | 6.2 |
| Ni²⁺ | 9.8 | 7.0 |
| Cu²⁺ | 10.7 | 7.5 |
| Zn²⁺ | 8.8 | 6.0 |
| Cd²⁺ | 7.5 | 5.3 |
| Pb²⁺ | 8.5 | 5.9 |
| Fe³⁺ | 15.9 | - |
Table 1: Stability constants (Log K) for N-methyliminodiacetate (MIDA) complexes with various metal ions. Data from IUPAC critical evaluation.[5]
Experimental Protocols
Protocol 1: Determination of Metal Chelation Capacity by UV-Vis Spectrophotometry
This protocol provides a general method to determine the metal chelation capacity of this compound using a colorimetric indicator. The principle relies on the competition between the chelating agent and the indicator for the metal ion.
1. Materials:
-
This compound
-
Metal salt solution (e.g., CuSO₄, FeCl₃) of known concentration
-
Chromogenic indicator (e.g., Pyrocatechol Violet for Cu²⁺, Ferrozine for Fe²⁺)
-
Buffer solution of appropriate pH (e.g., acetate buffer for pH 4-6, phosphate buffer for pH 6-8)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a stock solution of the metal salt in deionized water.
-
Prepare a stock solution of the chromogenic indicator in deionized water.
-
Prepare the buffer solution at the desired pH. The optimal pH for chelation will depend on the metal ion and should be determined empirically, often in the range of 4-8.
-
-
Determination of λmax:
-
In a cuvette, mix the metal salt solution and the chromogenic indicator in the buffer.
-
Scan the absorbance from 400 to 800 nm to determine the wavelength of maximum absorbance (λmax) for the metal-indicator complex.
-
-
Chelation Assay:
-
Prepare a series of solutions in volumetric flasks containing a fixed concentration of the metal salt and the chromogenic indicator in the buffer.
-
Add increasing concentrations of this compound to each flask.
-
Bring the solutions to volume with the buffer and allow them to equilibrate (e.g., 10-30 minutes at room temperature).
-
Measure the absorbance of each solution at the predetermined λmax.
-
-
Calculation of Chelation Percentage:
-
The percentage of metal chelation can be calculated using the following formula: Chelation (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the solution without the chelating agent and A_sample is the absorbance of the solution with this compound.
-
Plot the chelation percentage against the concentration of this compound to determine the EC₅₀ (the concentration of chelator that chelates 50% of the metal ions).
-
Caption: Workflow for determining metal chelation capacity by UV-Vis spectrophotometry.
Protocol 2: Metalloenzyme Inhibition Assay
This protocol outlines a method to assess the ability of this compound to inhibit a metalloenzyme by chelating the essential metal cofactor from its active site.
1. Materials:
-
This compound
-
Metalloenzyme (e.g., a matrix metalloproteinase - MMP, or carbonic anhydrase)
-
Enzyme substrate (specific to the chosen enzyme, often a fluorogenic or chromogenic substrate)
-
Assay buffer (optimized for the specific enzyme)
-
96-well microplate reader (fluorescence or absorbance)
2. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the metalloenzyme in the assay buffer.
-
Prepare a stock solution of the substrate in the assay buffer.
-
-
Inhibition Assay:
-
In a 96-well plate, add a fixed concentration of the metalloenzyme to each well containing assay buffer.
-
Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for chelation of the metal cofactor.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the change in fluorescence or absorbance over time using the microplate reader.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
References
- 1. Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Diethyl iminodiacetate (6290-05-7) at Nordmann - nordmann.global [nordmann.global]
- 4. N-Methyliminodiacetic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Coordination Compounds with Diethyl N-methyliminodiacetate
Introduction: The Versatility of Aminopolycarboxylate Ligands in Coordination Chemistry
Aminopolycarboxylic acids (APCs) represent a cornerstone class of chelating agents in coordination chemistry. Their capacity to form stable, multi-ring structures with a vast array of metal ions has established their importance in fields ranging from industrial water treatment to the sophisticated design of therapeutic and diagnostic agents.[1] The parent compound, iminodiacetic acid (IDA), exemplifies the fundamental tridentate N,O,O-coordination motif that underpins the utility of this ligand family, forming two stable five-membered chelate rings upon complexation with a metal ion.[1]
This guide focuses on a specific derivative, Diethyl N-methyliminodiacetate (Di-N-MIDA) , an esterified analogue of N-methyliminodiacetic acid (MIDA). The presence of the ethyl ester groups introduces a critical dimension to its coordination chemistry. These groups can modulate the ligand's solubility, steric profile, and electronic properties. Furthermore, they offer the potential for post-complexation modification or can be susceptible to hydrolysis, which provides a pathway to generate the corresponding carboxylate complexes in situ. This dual nature makes Di-N-MIDA an intriguing ligand for researchers in materials science, catalysis, and particularly for drug development professionals seeking novel chelation strategies.[2]
This document provides a comprehensive guide to the experimental conditions for forming coordination compounds with Di-N-MIDA. It covers the synthesis of the ligand from its precursors, detailed protocols for complexation with transition metals under various conditions, and methods for the characterization of the resulting coordination compounds.
Section 1: Synthesis of the Ligand - this compound
The synthesis of Di-N-MIDA is a two-step process commencing with the methylation of iminodiacetic acid to form N-methyliminodiacetic acid (MIDA), followed by a Fischer esterification to yield the desired diethyl ester.
Synthesis of N-Methyliminodiacetic Acid (MIDA)
This protocol is adapted from a procedure published in Organic Syntheses, which utilizes a reductive methylation of iminodiacetic acid using formalin and formic acid.[3]
Workflow for MIDA Synthesis
References
Application Notes & Protocols: The N-Methyliminodiacetate Ligand Platform in Organometallic Catalysis
Prepared by: Gemini, Senior Application Scientist
Abstract
The N-methyliminodiacetate (MIDA) scaffold has emerged as a transformative tool in modern organometallic catalysis, primarily through its application in stabilizing boronic acids for palladium-catalyzed cross-coupling reactions. While Diethyl N-methyliminodiacetate represents the esterified form of the parent N-methyliminodiacetic acid, it is the tridentate MIDA ligand itself that forms exceptionally stable, crystalline, and versatile MIDA boronates. This guide provides an in-depth exploration of the MIDA platform, moving beyond a simple recitation of steps to explain the fundamental principles and strategic advantages of its use. We will cover the synthesis of the core ligand, the preparation of MIDA boronates, and detailed protocols for their application in Suzuki-Miyaura cross-coupling, including the powerful strategy of iterative cross-coupling (ICC). This document is intended for researchers, chemists, and drug development professionals seeking to leverage this robust technology for the efficient and controlled synthesis of complex molecules.
The MIDA Boronate Concept: A Paradigm Shift in Cross-Coupling Chemistry
Traditional organoboronic acids, while central to C-C bond formation, are often plagued by inherent instability. They are prone to decomposition via processes like protodeboronation and trimerization to form boroxines, which complicates their purification, handling, storage, and stoichiometric use in reactions.[1][2]
The N-methyliminodiacetic acid (MIDA) ligand provides an elegant solution to these challenges. By reacting a boronic acid with MIDA, a stable tetracoordinate boronate ester is formed.[3] These MIDA boronates are typically air-stable, free-flowing crystalline solids that are amenable to standard purification techniques like chromatography and recrystallization. This stability allows for the precise and reliable delivery of the boronic acid component in catalytic reactions.
The key to their utility lies in the "slow-release" mechanism. MIDA boronates are inert under anhydrous cross-coupling conditions but are designed to hydrolyze in the presence of an aqueous base (e.g., K₃PO₄, NaOH) at a controlled rate.[2] This hydrolysis regenerates the reactive boronic acid in situ, maintaining a low, steady-state concentration that is immediately consumed in the catalytic cycle. This minimizes undesirable side reactions and enhances the overall efficiency and reliability of the transformation.
Figure 1: The protection/deprotection equilibrium of MIDA boronates. The ligand renders boronic acids stable for storage and handling, releasing the reactive species only under specific aqueous basic conditions required for cross-coupling.
Synthesis Protocols for the MIDA Platform
The successful application of this technology begins with the reliable synthesis of the core components. The following protocols are based on established and validated procedures.
Protocol 2.1: Synthesis of N-Methyliminodiacetic Acid (MIDA)
This procedure details the N-methylation of iminodiacetic acid using the Eschweiler-Clarke reaction, a robust and scalable method.[3][4]
Materials:
-
Iminodiacetic acid
-
Formalin (37% formaldehyde in water)
-
Formic acid (88%)
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, create a slurry of iminodiacetic acid (1.0 equiv) in formalin (1.5 equiv).
-
Initial Heating: Stir the mixture and heat to 90 °C. The slurry will gradually become a clear, yellow solution.
-
Formic Acid Addition: Once the solution is homogeneous, add formic acid (2.0 equiv) dropwise over 20-30 minutes. Vigorous gas evolution (CO₂) will occur. Maintain the temperature and reflux for 1 hour after the addition is complete.
-
Cooling and Concentration: Remove the heat source and allow the solution to cool to room temperature. Concentrate the mixture under reduced pressure (rotary evaporation) to obtain a thick, viscous oil.
-
Crystallization: Add ethanol to the oil and heat gently to dissolve. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the white, crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The typical yield is 85-95%.
Protocol 2.2: Synthesis of this compound
While the MIDA acid is used for making MIDA boronates, its diethyl ester can be prepared via a standard Fischer esterification. This derivative may be useful in applications requiring increased lipophilicity or as a synthetic intermediate.
Materials:
-
N-Methyliminodiacetic acid (MIDA)
-
Anhydrous ethanol
-
Thionyl chloride (SOCl₂) or concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Esterification Setup: Suspend N-methyliminodiacetic acid (1.0 equiv) in an excess of anhydrous ethanol in a round-bottom flask cooled in an ice bath (0 °C).
-
Acid Addition: Slowly add thionyl chloride (2.2 equiv) dropwise while stirring. Caution: This reaction is exothermic and releases HCl gas. Alternatively, catalytic concentrated H₂SO₄ can be used.
-
Reaction: After the addition, remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete conversion.
-
Work-up: Cool the reaction to room temperature and carefully quench by pouring it into a saturated sodium bicarbonate solution until the pH is neutral (pH ~7-8).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a clear oil.
Protocol 2.3: General Procedure for Aryl MIDA Boronate Synthesis
This protocol describes the condensation of an arylboronic acid with MIDA to form the stable boronate ester.[1][4]
Materials:
-
Arylboronic acid
-
N-Methyliminodiacetic acid (MIDA)
-
Acetonitrile or Toluene
-
Molecular sieves (4Å), activated
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flask charged with the arylboronic acid (1.0 equiv) and MIDA (1.1 equiv), add the solvent (e.g., acetonitrile) and activated molecular sieves.
-
Heating: Heat the heterogeneous mixture to reflux with vigorous stirring for 12-24 hours. The reaction progress can be monitored by the disappearance of the starting materials.
-
Filtration and Concentration: Cool the mixture to room temperature, filter to remove the molecular sieves and any insoluble material, and wash the filter cake with the solvent. Concentrate the filtrate under reduced pressure.
-
Purification: The resulting crude solid is often pure enough for subsequent use. If necessary, it can be purified by recrystallization (e.g., from acetone/ether) or flash column chromatography on silica gel.
Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The primary utility of MIDA boronates is demonstrated in the Suzuki-Miyaura reaction, where their stability and slow-release properties enable clean, high-yielding, and reproducible C-C bond formation.
Mechanistic Workflow
The overall process integrates the standard Suzuki-Miyaura catalytic cycle with an initial, base-mediated deprotection step. The slow, continuous supply of the boronic acid to the palladium catalyst is the critical advantage offered by the MIDA platform.
Figure 2: Suzuki-Miyaura catalytic cycle incorporating the slow release of a boronic acid from its MIDA-protected form. This strategy ensures a low concentration of the reactive boronic acid, preventing degradation.
Experimental Protocol: MIDA Boronate Cross-Coupling
This is a general protocol for the coupling of an aryl MIDA boronate with an aryl halide. Optimization may be required for specific substrates.
Materials:
-
Aryl MIDA boronate (1.2 equiv)
-
Aryl halide (e.g., bromide, iodide) (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, PPh₃) (4-10 mol%)
-
Potassium phosphate (K₃PO₄), aqueous solution (e.g., 1 M) or solid (3.0 equiv)
-
Solvent (e.g., 1,4-dioxane, THF, toluene)
-
Water
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add Pd(OAc)₂ and the phosphine ligand to an oven-dried Schlenk flask. Add a portion of the anhydrous solvent and stir at room temperature for 15-20 minutes to form the active Pd(0) complex.
-
Reaction Assembly: To the flask containing the activated catalyst, add the aryl halide and the aryl MIDA boronate.
-
Solvent and Base Addition: Add the remaining anhydrous solvent, followed by the aqueous K₃PO₄ solution (or solid K₃PO₄ and deionized water). The final solvent mixture is typically a ratio like 10:1 organic solvent to water.
-
Reaction: Seal the flask and heat the mixture to the desired temperature (typically 70-100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate or another suitable organic solvent and water. Separate the layers.
-
Extraction and Drying: Extract the aqueous layer with the organic solvent (2x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Data and Scope
MIDA boronates are compatible with a wide range of functional groups and have been successfully employed with various palladium catalysts and ligands.
| Aryl Halide (Ar-X) | MIDA Boronate (Ar'-B(MIDA)) | Catalyst System | Base | Temp (°C) | Yield (%) |
| 4-Bromoanisole | Phenyl-B(MIDA) | Pd(OAc)₂ / SPhos | K₃PO₄ | 80 | >95 |
| 1-Chloro-4-nitrobenzene | 4-Tolyl-B(MIDA) | Pd₂(dba)₃ / XPhos | K₃PO₄ | 100 | 92 |
| 2-Bromopyridine | Thiophen-2-yl-B(MIDA) | Pd(OAc)₂ / PPh₃ | K₃PO₄ | 90 | 88 |
| 3-Iodobenzonitrile | Naphthalen-1-yl-B(MIDA) | PdCl₂(dppf) | Cs₂CO₃ | 80 | 96 |
Table 1: Representative Suzuki-Miyaura cross-coupling reactions utilizing aryl MIDA boronates. The stability of the MIDA boronate allows for the use of challenging substrates and results in consistently high yields.
Advanced Application: Iterative Cross-Coupling (ICC)
The true power of the MIDA platform is realized in iterative cross-coupling (ICC). This strategy enables the programmed, Lego-like assembly of complex organic molecules from simple, bifunctional building blocks.[2] A typical building block contains a MIDA boronate at one end and a halide (e.g., Br, I) at the other.
Because the MIDA boronate is protected, a standard Suzuki-Miyaura coupling can be performed at the halide position. After this first coupling, the MIDA group on the newly formed product can be deprotected under the reaction conditions of a second Suzuki-Miyaura coupling, allowing for the formation of another C-C bond. This cycle of "couple-couple" can be repeated to rapidly build molecular complexity.
Figure 3: A simplified workflow for a two-step Iterative Cross-Coupling (ICC) synthesis. The orthogonal reactivity of the halide and the protected MIDA boronate enables sequential and controlled bond formation.
Troubleshooting and Key Considerations
-
Incomplete MIDA Deprotection: If a reaction stalls, the rate of MIDA hydrolysis may be too slow. Increasing the water content, using a stronger base (e.g., NaOH), or raising the temperature can facilitate the release of the boronic acid.
-
Catalyst Choice: While many Pd/phosphine systems work, catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos and XPhos) are often superior, promoting efficient oxidative addition and reductive elimination.
-
Purity of MIDA Boronates: The high crystallinity of MIDA boronates is a major advantage. Ensuring their purity through recrystallization or chromatography is crucial for achieving stoichiometric accuracy and reproducibility in reactions.
-
Inert Atmosphere: As with all palladium-catalyzed cross-coupling reactions, maintaining an inert atmosphere (Nitrogen or Argon) is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
Conclusion
The N-methyliminodiacetate ligand, through its application in forming robust MIDA boronates, has fundamentally improved the reliability and scope of organoboron chemistry. Its ability to tame reactive boronic acids into stable, user-friendly reagents has paved the way for powerful synthetic strategies like iterative cross-coupling. By understanding the principles of MIDA boronate stability and its slow-release mechanism, researchers can unlock new efficiencies in the synthesis of pharmaceuticals, natural products, and advanced materials.
References
Protocol for the Quantitative Cleavage of Ethyl Esters in Diethyl N-methyliminodiacetate via Saponification
An Application Note for Drug Development Professionals and Organic Chemists
Abstract
N-methyliminodiacetic acid (MIDA) is a crucial building block in modern synthetic chemistry, most notably for the protection of boronic acids to form air-stable MIDA boronates.[1][2] These protected boronates have streamlined complex molecule synthesis through iterative cross-coupling reactions.[2] The accessibility of high-purity MIDA is therefore paramount. This application note provides a comprehensive, step-by-step protocol for the hydrolysis of Diethyl N-methyliminodiacetate to yield N-methyliminodiacetic acid. We delve into the underlying chemical principles, offer a detailed experimental procedure, and discuss critical parameters and troubleshooting to ensure a successful and high-yielding synthesis.
Principles and Reaction Mechanism
The cleavage of the ethyl esters in this compound is achieved through a base-catalyzed hydrolysis reaction, commonly known as saponification.[3] This process is, in practice, an irreversible reaction that proceeds via a nucleophilic acyl substitution mechanism (BAC2), which is favored for its high efficiency and tendency to go to completion.[3][4][5]
The reaction mechanism involves three key stages:
-
Nucleophilic Attack: The hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of one of the ester groups. This results in the formation of a transient tetrahedral intermediate.[6]
-
Leaving Group Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide anion (EtO⁻) as the leaving group. This forms the first carboxylic acid moiety.
-
Irreversible Deprotonation: The highly basic ethoxide ion immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is thermodynamically highly favorable and drives the equilibrium towards the products, making the overall saponification process irreversible.[3][5]
This sequence is repeated for the second ester group to yield the final disodium N-methyliminodiacetate salt. Subsequent acidification protonates the carboxylate groups to yield the final product, N-methyliminodiacetic acid.
Caption: Figure 1: BAC2 Saponification Mechanism
Detailed Experimental Protocol
This protocol is designed for the complete hydrolysis of both ethyl ester groups.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% | Sigma-Aldrich | Starting material. |
| Sodium Hydroxide (NaOH) | Reagent Grade, Pellets | Fisher Chemical | Strong base for hydrolysis. |
| Methanol (MeOH) | ACS Grade | VWR | Reaction co-solvent. |
| Deionized Water (H₂O) | High Purity | In-house | Used for NaOH solution and work-up. |
| Hydrochloric Acid (HCl) | 37% (conc.), Reagent Grade | J.T. Baker | For acidification. Caution: Corrosive. |
| Diethyl Ether (Et₂O) | ACS Grade | Fisher Scientific | For washing/extraction if necessary. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | EMD Millipore | Drying agent. |
| 500 mL Round-Bottom Flask | - | Kimble | Reaction vessel. |
| Reflux Condenser | - | Ace Glass | To prevent solvent loss upon heating. |
| Magnetic Stir Plate & Stir Bar | - | Corning | For homogeneous mixing. |
| Separatory Funnel | - | Pyrex | For work-up. |
| Büchner Funnel & Filter Paper | - | CoorsTek | For product isolation. |
| pH Indicator Strips (0-14) | - | Whatman | To monitor acidification. |
| Rotary Evaporator | - | Heidolph / Büchi | For solvent removal. |
Step-by-Step Procedure
A. Reaction Setup & Saponification
-
Place a magnetic stir bar into a 500 mL round-bottom flask. Add this compound (e.g., 20.3 g, 100 mmol, 1.0 equiv).
-
Add methanol (150 mL) to the flask and stir until the ester has completely dissolved.
-
In a separate beaker, carefully dissolve sodium hydroxide pellets (8.8 g, 220 mmol, 2.2 equiv) in deionized water (50 mL). Caution: This process is highly exothermic. Allow the solution to cool to room temperature.
-
Add the cooled aqueous NaOH solution to the methanolic solution of the ester in the round-bottom flask.
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 70-75°C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
B. Work-up and Product Isolation
-
Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Remove the methanol and some of the water using a rotary evaporator under reduced pressure.
-
Dissolve the resulting viscous residue in a minimal amount of deionized water (approx. 100 mL).
-
Transfer the aqueous solution to a beaker and place it in an ice-water bath to cool to 0-5°C.
-
While stirring vigorously, slowly and carefully add concentrated hydrochloric acid (approx. 18-20 mL) dropwise to the cooled solution until the pH reaches ~2.[7] A white precipitate of N-methyliminodiacetic acid should form.
-
Keep the slurry in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of ice-cold deionized water (2 x 20 mL) to remove residual NaCl.
-
Dry the product under high vacuum overnight to yield N-methyliminodiacetic acid as a white crystalline solid.[1]
Caption: Figure 2: Workflow for MIDA Synthesis
Critical Parameters, Optimization, and Troubleshooting
The success of this procedure hinges on careful control of several key parameters.
| Parameter | Recommendation | Rationale & Scientific Justification |
| Base Stoichiometry | 2.1 - 2.5 equivalents | A slight excess of hydroxide is crucial to ensure both ester groups are completely hydrolyzed and to drive the reaction to completion. Insufficient base will result in a mixture of monoester and unreacted starting material. |
| Reaction Temperature | Reflux (70-75°C) | While the reaction can proceed at room temperature, heating to reflux significantly accelerates the rate of this second-order reaction, reducing the required time from over 24 hours to just a few hours.[7] |
| Solvent System | Methanol/Water | Methanol acts as a co-solvent to create a homogeneous phase between the organic ester and the aqueous hydroxide solution, maximizing the interfacial area for reaction.[7] |
| Acidification | Slow addition at 0-5°C | The neutralization of excess NaOH with concentrated HCl is a highly exothermic process. Cooling prevents boiling and potential side reactions. A final pH of ~2 is optimal for fully protonating the dicarboxylate and minimizing its solubility in water, thereby maximizing the precipitated yield.[8][9] |
Troubleshooting Guide:
-
Issue: Incomplete reaction (TLC/LC-MS shows starting material).
-
Cause: Insufficient reaction time, temperature, or amount of base.
-
Solution: Extend the reflux time for another 1-2 hours. If the issue persists, carefully add an additional 0.1-0.2 equivalents of NaOH solution and continue refluxing.
-
-
Issue: Low yield of precipitated product.
-
Cause: Product may be partially soluble in the acidic aqueous phase; acidification was not optimal.
-
Solution: Ensure the solution is thoroughly cooled before and during filtration. Minimize the amount of cold water used for washing. If the product remains in solution, it may be possible to extract it with a polar organic solvent like ethyl acetate, although this can be difficult for diacids.[7]
-
-
Issue: Product is oily or fails to crystallize.
-
Cause: Presence of impurities or residual solvent. The product may also be hygroscopic.
-
Solution: Try scratching the inside of the beaker with a glass rod to induce crystallization. If it remains an oil, attempt to redissolve in a minimal amount of hot water and allow it to cool slowly. Ensure the product is dried thoroughly under high vacuum.
-
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. grillolabuc.com [grillolabuc.com]
- 3. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 4. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. aichat.physics.ucla.edu [aichat.physics.ucla.edu]
- 7. Saponification-Typical procedures - operachem [operachem.com]
- 8. US5159110A - Process for recovering n-methyliminodiacetic acid from sodium sulfate - Google Patents [patents.google.com]
- 9. EP0514169B1 - Process for recovering N-methyliminodiacetic acid from sodium sulfate solutions - Google Patents [patents.google.com]
Analytical Methods for Monitoring the Progress of Diethyl N-methyliminodiacetate Reactions
An Application Guide
Abstract
This application note provides a comprehensive guide to the primary analytical methods for monitoring the synthesis of Diethyl N-methyliminodiacetate (DNMIDA). The synthesis of DNMIDA, a key intermediate in the production of various chelating agents and active pharmaceutical ingredients, requires precise monitoring to optimize reaction yield, minimize impurities, and ensure process safety. This document details protocols and best practices for using Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) for real-time and offline reaction monitoring. Each section explains the underlying principles, offers step-by-step experimental protocols, and discusses data interpretation, providing researchers and process chemists with the tools for robust reaction analysis.
Introduction: The Importance of Reaction Monitoring
The synthesis of this compound typically proceeds via the Fischer esterification of N-methyliminodiacetic acid (MIDA) with ethanol in the presence of an acid catalyst, such as thionyl chloride or sulfuric acid.
Reaction Scheme: N-methyliminodiacetic acid + 2 Ethanol ⇌ this compound + 2 H₂O (Acid Catalyst)
Effective monitoring of this process is critical for several reasons:
-
Kinetics and Endpoint Determination: Tracking the consumption of reactants (MIDA) and the formation of the product (DNMIDA) allows for precise determination of the reaction endpoint, preventing incomplete conversion or the formation of degradation products from excessive reaction times.
-
Impurity Profiling: Identifying and quantifying byproducts, such as the mono-ester intermediate or products from side reactions, is essential for process optimization and ensuring the purity of the final product.
-
Process Optimization: Real-time data enables chemists to adjust parameters like temperature, catalyst loading, or reactant stoichiometry to maximize yield and throughput.
This guide focuses on three complementary analytical techniques that provide a holistic view of the reaction progress.
Overall Analytical Workflow
A systematic approach to reaction monitoring involves careful sampling, appropriate sample preparation, and selection of the optimal analytical technique. The choice of method depends on the specific information required (e.g., structural confirmation, quantitative analysis, or impurity detection) and the available instrumentation.
Caption: General workflow for monitoring DNMIDA synthesis.
In-situ Monitoring with ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for monitoring reaction kinetics in real-time without perturbing the reaction mixture.[1][2] It provides direct, quantitative information on the concentration of all hydrogen-containing species, allowing for simultaneous tracking of reactants, intermediates, and products.[3][4]
Principle of Operation
The method relies on tracking the change in integration of specific, non-overlapping proton signals corresponding to the starting material and the product. For the esterification of MIDA, key signals include:
-
N-methyliminodiacetic acid (Reactant): A singlet for the N-CH₃ protons and a singlet for the two CH₂ protons adjacent to the nitrogen.
-
This compound (Product): The appearance and growth of signals corresponding to the ethyl ester groups—a quartet for the -O-CH₂- protons and a triplet for the -CH₃ protons. The N-CH₃ and N-CH₂ signals will also shift slightly upon esterification.
Protocol for In-situ ¹H NMR Monitoring
-
Setup: Place a sealed, compatible NMR tube containing the initial reaction mixture (MIDA, ethanol, and a deuterated solvent like CDCl₃ for locking) directly into the NMR spectrometer.
-
Initial Spectrum (T₀): Acquire a quantitative ¹H NMR spectrum before initiating the reaction to establish baseline concentrations.
-
Reaction Initiation: Inject the catalyst (e.g., a small amount of thionyl chloride) directly into the NMR tube using a long syringe.
-
Time-course Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes). Modern spectrometers can automate this process.[3]
-
Data Processing: Process each spectrum identically (phasing, baseline correction).
-
Quantification: Normalize the spectra using a stable internal standard or by assuming the total concentration of N-methyl species is constant. Calculate the relative concentration of product and reactant at each time point by comparing the integration of their characteristic peaks.
Data Interpretation & Key Signals
| Compound | Protons | Typical Chemical Shift (δ, ppm) | Multiplicity |
| N-methyliminodiacetic acid | N-CH₃ | ~2.98 | Singlet |
| N-CH₂ -COOH | ~3.96 | Singlet | |
| This compound | CH₃ -CH₂-O- | ~1.25 | Triplet |
| N-CH₃ | ~2.50 | Singlet | |
| N-CH₂ -COOEt | ~3.50 | Singlet | |
| CH₃-CH₂ -O- | ~4.15 | Quartet |
Note: Exact chemical shifts may vary based on solvent and reaction conditions.
By plotting the normalized integral of the product's ethyl quartet (δ ~4.15 ppm) versus time, a kinetic profile of the reaction can be generated.
Caption: Key ¹H NMR signal changes during the reaction.
Offline Monitoring by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating volatile and semi-volatile compounds and providing definitive identification based on their mass spectra. It is ideal for assessing product purity and identifying low-level impurities.[5][6]
Principle of Operation
A small aliquot of the reaction mixture is injected into the GC. The components are separated based on their boiling points and interaction with the stationary phase of the GC column. As each component elutes, it enters the mass spectrometer, where it is ionized and fragmented. The resulting fragmentation pattern (mass spectrum) is a unique fingerprint that allows for unambiguous identification. For DNMIDA, which is an ester, GC-MS is highly suitable.[7][8]
Protocol for GC-MS Analysis
-
Sampling and Quenching: At a specific time point, withdraw an aliquot (~0.1 mL) from the reactor and immediately quench it in a vial containing a basic solution (e.g., 1 mL of saturated NaHCO₃) to neutralize the acid catalyst and stop the reaction.
-
Sample Preparation (Extraction): Add an organic solvent immiscible with water (e.g., 1 mL of ethyl acetate or dichloromethane). Vortex the mixture vigorously for 30 seconds to extract the organic components.[9]
-
Phase Separation: Allow the layers to separate. Carefully transfer the top organic layer to a clean GC vial.
-
Injection: Inject 1 µL of the organic extract into the GC-MS system.
-
Analysis: Run the pre-defined temperature program to separate the components.
Typical GC-MS Parameters and Data
| Parameter | Typical Value | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A standard non-polar column suitable for a wide range of semi-volatile organic compounds. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Oven Program | Start at 80°C, hold 2 min, ramp to 280°C at 15°C/min, hold 5 min | Provides good separation between ethanol, the product, and any unreacted starting material (if volatile). |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization mode that produces reproducible fragmentation patterns for library matching. |
| Mass Range | 40-400 amu | Covers the molecular ion and key fragments of the expected compounds. |
Expected Data:
-
Retention Time: DNMIDA will have a characteristic retention time under these conditions.
-
Mass Spectrum: The product will show a molecular ion peak (M⁺) at m/z = 203 and characteristic fragments from the loss of ethoxy (-OC₂H₅, m/z = 158) or carbethoxy (-COOC₂H₅, m/z = 130) groups.
Quantitative Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for separating and quantifying components in a liquid mixture. It is particularly useful when dealing with non-volatile or thermally sensitive compounds, making it a good alternative or complement to GC-MS.
Principle of Operation
The sample is dissolved in a liquid mobile phase and pumped at high pressure through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of the analytes between the two phases. For DNMIDA, a reversed-phase (e.g., C18) column is typically used, where more polar compounds elute earlier. A UV detector is commonly employed for quantification.
Protocol for HPLC Analysis
-
Sampling and Quenching: Follow the same procedure as for GC-MS (Step 4.2.1).
-
Sample Preparation: Take a small aliquot (e.g., 100 µL) of the quenched reaction mixture and dilute it significantly with the mobile phase (e.g., to 10 mL in a volumetric flask) to bring the analyte concentration within the linear range of the detector.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
Injection: Inject 10-20 µL of the filtered sample into the HPLC system.
-
Analysis: Run the isocratic or gradient elution program.
Typical HPLC Parameters and Data
| Parameter | Typical Value | Rationale |
| HPLC Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size | A highly versatile reversed-phase column for separating compounds of moderate polarity. |
| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) with 0.1% Formic Acid | The organic/aqueous mixture provides separation, while the acid improves peak shape for amine compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good efficiency and reasonable run times. |
| Detection | UV at 210 nm | DNMIDA lacks a strong chromophore, so detection at a low UV wavelength is necessary to see the carbonyl group. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
Data Interpretation: The reaction progress is monitored by observing the decrease in the peak area of the MIDA reactant and the corresponding increase in the peak area of the DNMIDA product over time. Calibration curves with known standards should be used for accurate quantification.
Conclusion
The successful synthesis of this compound relies on the careful application of analytical chemistry principles. This guide outlines three powerful and complementary methods for reaction monitoring.
-
¹H NMR offers unparalleled insight into reaction kinetics through non-invasive, real-time analysis.
-
GC-MS provides definitive structural identification and is excellent for profiling volatile impurities.
-
HPLC is a robust quantitative tool suitable for a wide range of compounds, especially those that are not amenable to GC.
By integrating these techniques, researchers and drug development professionals can achieve a comprehensive understanding of their reaction, leading to improved process control, higher yields, and superior product quality.
References
- 1. Mechanistic understanding of molecular initiating events (MIEs) using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-time nuclear magnetic resonance spectroscopy in the study of biomolecular kinetics and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring ester formation in grape juice fermentations using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 7. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. Diethyl iminodiacetate synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Common side reactions in the N-methylation of diethyl iminodiacetate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the N-methylation of diethyl iminodiacetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common but nuanced transformation. Our goal is to provide not just protocols, but a deep understanding of the reaction mechanisms to empower you to troubleshoot effectively and optimize your synthetic outcomes.
Introduction: The N-Methylation Challenge
The N-methylation of diethyl iminodiacetate is a critical step in the synthesis of various chelating agents, pharmaceutical intermediates, and building blocks.[1][2] While seemingly straightforward, this reaction, which converts a secondary amine to a tertiary amine, is often plagued by side reactions that can complicate purification and significantly reduce yields. This guide addresses the most common issues encountered in the lab, providing clear, actionable solutions grounded in chemical principles.
Section 1: The Target Reaction - The Reductive Amination Pathway
Q: What is the most reliable method for N-methylating diethyl iminodiacetate, and what is its mechanism?
A: The preferred industrial and laboratory method is the Eschweiler-Clarke reaction .[3][4][5][6] This one-pot procedure uses formaldehyde as the methyl source and formic acid as the reducing agent. Its primary advantage is the significant reduction in the formation of quaternary ammonium salts, a common byproduct in other methylation methods.[3][7]
The reaction proceeds through a well-defined mechanism:
-
Hemiaminal Formation: The nucleophilic secondary amine of diethyl iminodiacetate attacks the electrophilic carbonyl carbon of formaldehyde to form a transient hemiaminal intermediate.
-
Iminium Ion Formation: Under the acidic conditions provided by formic acid, the hemiaminal is protonated and rapidly loses a molecule of water to form a highly electrophilic iminium ion.[8][9]
-
Hydride Reduction: The iminium ion is then reduced by a hydride transfer from the formate anion (derived from formic acid), yielding the desired N-methylated tertiary amine and releasing carbon dioxide gas. The irreversible loss of CO2 drives the reaction to completion.[3]
References
- 1. Diethyl iminodiacetate (6290-05-7) at Nordmann - nordmann.global [nordmann.global]
- 2. CAS 6290-05-7: Diethyl iminodiacetate | CymitQuimica [cymitquimica.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. synarchive.com [synarchive.com]
- 7. mdpi.com [mdpi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Mannich reaction - Wikipedia [en.wikipedia.org]
Troubleshooting low yield in Diethyl N-methyliminodiacetate synthesis
Introduction
Welcome to the technical support center for the synthesis of Diethyl N-methyliminodiacetate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, during this synthesis. This compound is a valuable building block in organic synthesis, notably as a precursor to N-methyliminodiacetate (MIDA) boronates, which have become indispensable in modern cross-coupling chemistry.[1][2]
This document provides in-depth troubleshooting guides and FAQs based on established chemical principles and field-proven insights to help you diagnose and resolve common issues in your experimental workflow.
Understanding the Synthesis: The N-Methylation of Diethyl Iminodiacetate
The synthesis of this compound is typically achieved via the N-alkylation of Diethyl iminodiacetate. This reaction involves the nucleophilic attack of the secondary amine of Diethyl iminodiacetate on an electrophilic methylating agent.
Core Reaction: HN(CH₂CO₂Et)₂ + CH₃-X + Base → CH₃N(CH₂CO₂Et)₂ + [Base-H]⁺X⁻ (Diethyl iminodiacetate + Methylating Agent + Base → this compound + Salt Byproduct)
The success of this synthesis hinges on several critical factors: the reactivity of the starting materials, the choice of base and solvent, and the precise control of reaction conditions to prevent common side reactions.
Key Reaction Pathway and Potential Pitfall
The primary challenge in this synthesis is over-alkylation. The product, this compound, is a tertiary amine and can still act as a nucleophile, reacting with another equivalent of the methylating agent to form a quaternary ammonium salt. This salt is highly polar and water-soluble, making it a common source of yield loss during aqueous workups.[3]
Caption: Primary reaction pathway and the common over-alkylation side reaction.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material, Diethyl iminodiacetate. What are the likely causes?
A1: Low or no conversion typically points to issues with reactivity or deprotonation of the starting amine. Here are the primary factors to investigate:
-
Insufficiently Strong Base: The secondary amine on Diethyl iminodiacetate requires a base to be sufficiently nucleophilic for an efficient reaction. Weak bases may not deprotonate the amine effectively.
-
Poor Reagent Reactivity: The choice of methylating agent is critical.
-
Solution: Reactivity follows the trend: Methyl iodide > Methyl triflate > Dimethyl sulfate > Methyl bromide > Methyl chloride. If using a less reactive agent like methyl bromide, consider switching to methyl iodide or adding a catalytic amount of sodium iodide (NaI) to facilitate an in situ Finkelstein reaction.
-
-
Low Reaction Temperature: N-alkylation reactions often require thermal energy to proceed at a reasonable rate.[7]
-
Reagent Purity: Moisture or impurities in your starting material, solvent, or reagents can quench the base or interfere with the reaction.
Q2: I'm observing a significant amount of a new, very polar spot on my TLC that doesn't move from the baseline. What is it and how can I prevent it?
A2: This is the classic signature of the quaternary ammonium salt, the product of over-alkylation. Your desired tertiary amine product is more nucleophilic than the starting secondary amine, making it susceptible to a second methylation.[3]
-
Control Stoichiometry: The most direct way to suppress this side reaction is to limit the amount of the methylating agent.
-
Solution: Use a slight excess, but no more than 1.05–1.2 equivalents, of the methylating agent relative to the Diethyl iminodiacetate.
-
-
Slow Addition of Alkylating Agent: Adding the methylating agent all at once creates a high local concentration, favoring over-alkylation.
-
Solution: Add the methylating agent dropwise over 30-60 minutes using a syringe pump or an addition funnel. This keeps the concentration of the electrophile low at any given moment.[10]
-
-
Reaction Temperature: Lower temperatures can help control the rate of the second alkylation.
-
Solution: Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and only warm if necessary, while carefully monitoring for the formation of the polar byproduct by TLC.
-
Q3: My workup is problematic. I'm getting low recovery of my product after extraction. Where is it going?
A3: Product loss during workup can occur due to the partial water solubility of the desired product or emulsion formation.
-
Product Solubility: this compound has some water solubility. Excessive washing with aqueous solutions can leach the product out of the organic phase.
-
Solution: After quenching the reaction, perform the extraction with a suitable organic solvent like ethyl acetate or dichloromethane. Minimize the number of aqueous washes. Use a saturated brine solution for the final wash to help break up emulsions and reduce the solubility of the organic product in the aqueous layer.[9]
-
-
pH during Extraction: Ensure the aqueous layer is basic during extraction. If the solution is acidic, your tertiary amine product will be protonated to form an ammonium salt, which will partition into the aqueous layer.
-
Solution: Before extraction, ensure the pH of the aqueous phase is >8 by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide.
-
-
Incomplete Reaction: If a significant amount of the over-alkylated quaternary salt was formed, it is water-soluble and will be removed during the workup, leading to a perceived low yield of isolated organic product.
-
Solution: Address the over-alkylation issue first using the steps in Q2. Proper reaction execution is the best way to ensure a clean workup.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield issues.
Frequently Asked Questions (FAQs)
Q: What are the optimal reaction conditions (base, solvent, temperature) for this synthesis? A: Optimal conditions provide a balance between reaction rate and selectivity. A robust starting point is summarized in the table below.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Starting Material | Diethyl iminodiacetate | Ensure high purity. Can be synthesized from iminodiacetate acid and ethanol.[8] |
| Methylating Agent | Methyl iodide (CH₃I) | Highly reactive. Use 1.1 equivalents. Dimethyl sulfate is a less expensive but more toxic alternative. |
| Base | Potassium Carbonate (K₂CO₃) | Inexpensive, easy to handle, and sufficiently basic. Use 2-3 equivalents.[4] |
| Solvent | Acetonitrile (MeCN) or Acetone | Polar aprotic solvents that solubilize the reactants well.[4] Ensure they are anhydrous. |
| Temperature | 50-60 °C | Provides a good reaction rate without excessive side product formation.[7] |
| Reaction Time | 4-12 hours | Monitor by TLC until the starting material is consumed. |
Q: Can I use other methylating agents like formaldehyde/formic acid (Eschweiler-Clarke reaction)? A: The Eschweiler-Clarke reaction is an excellent method for N-methylation and is used to prepare the parent acid, N-methyliminodiacetic acid.[1] It is a reductive amination process and can be a very clean alternative, often resulting in high yields of the mono-methylated product without the risk of quaternization. This is a viable alternative if you face persistent issues with over-alkylation using alkyl halides.
Q: How do I best purify the final product? A: this compound is a liquid.[11] After a standard aqueous workup and drying of the organic layer, the solvent should be removed under reduced pressure. The most common and effective purification method is vacuum distillation . This separates the desired product from non-volatile impurities and any higher-boiling side products. For small-scale reactions or if distillation is not feasible, purification can be achieved by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a standard procedure adaptable for typical laboratory scales.
Materials:
-
Diethyl iminodiacetate (1 equiv)
-
Methyl iodide (1.1 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃, powder) (2.5 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Diethyl iminodiacetate and anhydrous acetonitrile (approx. 5-10 mL per gram of starting material).
-
Add the powdered anhydrous potassium carbonate to the solution.
-
Begin vigorous stirring to create a fine suspension.
-
Slowly add methyl iodide to the stirring suspension at room temperature.
-
Heat the reaction mixture to 50-60 °C and allow it to stir.
-
Monitor the reaction progress every 1-2 hours using TLC (see Protocol 2). The reaction is complete when the Diethyl iminodiacetate spot is no longer visible.
-
Once complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid with a small amount of ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the bulk of the solvent.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude liquid by vacuum distillation to obtain pure this compound.
Protocol 2: Thin Layer Chromatography (TLC) Monitoring
Materials:
-
TLC plates (Silica gel 60 F₂₅₄)
-
Mobile Phase: 30% Ethyl Acetate in Hexanes (this may need optimization)
-
Visualization: Potassium permanganate (KMnO₄) stain
Procedure:
-
Prepare a TLC chamber with the mobile phase.
-
Using a capillary tube, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) on the TLC plate.
-
Develop the plate in the chamber.
-
Visualize the dried plate under UV light (if applicable) and then by dipping it into the KMnO₄ stain followed by gentle heating with a heat gun.
-
Interpretation:
-
Starting Material (SM): Diethyl iminodiacetate (secondary amine) will have a specific Rf value.
-
Product (P): this compound (tertiary amine) will be less polar and have a higher Rf value than the SM.
-
Side Product (SP): The quaternary ammonium salt will be extremely polar and will remain at the baseline (Rf ≈ 0).
-
References
- 1. N-Methyliminodiacetic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Diethyl iminodiacetate synthesis - chemicalbook [chemicalbook.com]
- 9. Diethyl iminodiacetate | 6290-05-7 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Diethyl iminodiacetate 98 6290-05-7 [sigmaaldrich.com]
Technical Support Center: Purification of Diethyl N-methyliminodiacetate
Welcome to the technical support guide for the purification of Diethyl N-methyliminodiacetate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the post-synthesis purification of this important intermediate. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Part 1: Frequently Asked Questions (FAQs) - Understanding Your Crude Product
This section addresses foundational questions regarding the typical impurity profile and initial analysis of crude this compound. A clear understanding of potential contaminants is the first step toward designing an effective purification strategy.
Q1: What are the most common byproducts I should expect from the synthesis of this compound?
The impurity profile largely depends on your synthetic route. The most common method is the esterification of N-methyliminodiacetic acid (MIDA) with ethanol, often catalyzed by agents like thionyl chloride.
Common Byproducts Include:
-
Unreacted Starting Materials: N-methyliminodiacetic acid (MIDA), ethanol.
-
Partially Reacted Intermediates: The mono-ester, Ethyl N-(carboxymethyl)-N-methylglycine. This is often the most challenging impurity to separate due to similar properties.
-
Reagent-Related Impurities: Residual acid (e.g., HCl from thionyl chloride), inorganic salts (from neutralization steps), and byproducts from the esterification catalyst.
-
Solvent Residues: Water or organic solvents used during the workup (e.g., ethyl acetate, dichloromethane).[1][2]
-
Side-Reaction Products: If starting from diethyl iminodiacetate and methylating, you may have unreacted diethyl iminodiacetate or over-methylated quaternary ammonium salts.
Q2: How can I perform a quick preliminary assessment of my crude product's purity?
Before committing to a large-scale purification, a rapid qualitative check is invaluable.
-
Thin-Layer Chromatography (TLC): TLC is an excellent first-pass technique to visualize the number of components in your crude mixture.[3] Use a polar stationary phase like silica gel. A good starting mobile phase is a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v). The product, being moderately polar, should have a distinct Rf value. Highly polar impurities (like MIDA) will remain at the baseline, while non-polar impurities will run closer to the solvent front.
-
¹H NMR Spectroscopy: A crude ¹H NMR can provide a wealth of information. You can often identify the presence of starting materials, solvents, and the mono-ester by comparing the integration of characteristic peaks against the product's signals (e.g., the N-methyl singlet and the ethyl ester's quartet and triplet).
Q3: What are the key physical property differences between this compound and its main impurities?
Exploiting differences in physical properties is the cornerstone of purification. The most significant differences are in boiling point and polarity/solubility.
| Compound | Molecular Weight ( g/mol ) | Boiling Point | Solubility | Typical State |
| This compound | 189.21 | ~208 °C (atm), lower under vacuum | Soluble in organic solvents[4] | Liquid |
| N-methyliminodiacetic acid (MIDA) | 147.13 | Decomposes | Highly soluble in water | Solid |
| Diethyl iminodiacetate | 189.21 | ~123 °C @ 4.5 mmHg[1] | Soluble in organic solvents | Liquid |
| Ethanol | 46.07 | 78.3 °C[5] | Miscible with water and many organic solvents | Liquid |
Data compiled from multiple sources.[1][5][6]
This data highlights that vacuum distillation is a powerful tool for separating the desired product from both low-boiling (ethanol) and non-volatile (MIDA, salts) impurities. The close boiling point of diethyl iminodiacetate necessitates efficient fractional distillation if it is present as an impurity.
Part 2: Purification Strategy Workflow
The following workflow provides a logical decision-making process for purifying your crude product.
Caption: Purification decision workflow.
Part 3: Troubleshooting Guide: Common Purification Issues
Even with a solid plan, challenges can arise. This guide addresses specific problems in a "Problem -> Probable Cause -> Solution" format.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| 1. Low Yield After Aqueous Workup | The product, being an amine, can become protonated and water-soluble if the aqueous phase is acidic. | Solution: Ensure the aqueous phase is neutral or slightly basic (pH 7-8) by adding a base like sodium bicarbonate before extraction. Perform a back-extraction of the aqueous layer with fresh organic solvent to recover any dissolved product.[1][2] |
| 2. Persistent Emulsion During Extraction | High concentrations of salts or particulate matter can stabilize emulsions, trapping the product between layers. | Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often breaks emulsions. If solids are present, filtering the entire mixture through a pad of Celite can be effective. |
| 3. Product Decomposes During Distillation (Turns Dark) | The distillation temperature is too high, or acidic/basic impurities are catalyzing decomposition at elevated temperatures. | Solution A: Improve the vacuum. A lower pressure will significantly reduce the boiling point of the product. Solution B: Ensure the pre-distillation workup was thorough. The crude material should be rigorously neutralized and washed to remove any catalytic impurities.[1] |
| 4. Inefficient Separation via Distillation | A significant impurity (e.g., diethyl iminodiacetate) has a boiling point very close to the product. | Solution A: Use a fractional distillation column (e.g., a Vigreux column) to increase the number of theoretical plates and improve separation efficiency. Solution B: If fractional distillation is insufficient, pivot to an alternative method like silica gel column chromatography.[7] |
| 5. Final Product is "Wet" or Contains Solvent | The drying agent was insufficient, or the solvent forms an azeotrope with the product. | Solution: Ensure the organic extract is treated with an adequate amount of a high-capacity drying agent like anhydrous magnesium sulfate. For stubborn residual solvents, after initial rotary evaporation, connect the flask to a high-vacuum line (with a cold trap) for several hours. |
Part 4: Detailed Experimental Protocols
These protocols provide step-by-step guidance for the most critical purification stages.
Protocol 1: Standard Aqueous Workup and Extraction
This procedure is designed to neutralize the crude reaction mixture and remove water-soluble impurities.
-
Cooling & Quenching: Cool the crude reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Caution: This can be highly exothermic and produce gas (CO₂). Ensure adequate venting and stirring.[2]
-
Neutralization: Continue adding the bicarbonate solution portion-wise until the gas evolution ceases and the pH of the aqueous layer is confirmed to be between 7 and 8 using pH paper.
-
Solvent Addition: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane (approx. 1.5x the volume of the crude mixture).[1][8]
-
Extraction: Stopper the funnel and invert it several times, venting frequently to release pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate completely.
-
Separation: Drain the organic layer (bottom layer for dichloromethane, top for ethyl acetate).
-
Re-extraction: Add a fresh portion of organic solvent to the aqueous layer and repeat the extraction process two more times to maximize product recovery.
-
Combine & Wash: Combine all organic extracts. Wash the combined organic phase once with brine (saturated NaCl solution) to help remove residual water and break any minor emulsions.
-
Drying: Drain the final organic layer into an Erlenmeyer flask and add a generous amount of anhydrous magnesium sulfate or sodium sulfate. Swirl for 10-15 minutes. The drying agent should move freely and not clump together, indicating the solution is dry.
-
Filtration & Concentration: Filter the solution to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh solvent. Concentrate the filtrate using a rotary evaporator to yield the crude, oily product.
Protocol 2: Purification by Vacuum Distillation
This is the most common and effective method for obtaining high-purity this compound.
Caption: Troubleshooting flowchart for vacuum distillation.
Procedure:
-
Setup: Assemble a clean, dry distillation apparatus. Use a round-bottom flask of appropriate size (should be 1/2 to 2/3 full) with a magnetic stir bar. Connect a short path distillation head with a thermometer placed correctly (top of the bulb level with the sidearm). Use a condenser and a receiving flask. Ensure all joints are properly greased and sealed.
-
Vacuum Application: Begin stirring and slowly apply vacuum. Watch for initial bubbling as dissolved gases and volatile solvents are removed.
-
Heating: Once the pressure is stable and low (ideally <5 mmHg), begin gently heating the distillation flask using a heating mantle.
-
Fraction Collection:
-
Fore-run: Collect the first few drops of distillate, which may contain residual solvents or low-boiling impurities, in a separate receiving flask.
-
Main Fraction: As the temperature at the distillation head rises and stabilizes at the boiling point of your product, switch to a clean receiving flask. Collect the distillate while the head temperature remains constant.
-
End Fraction: If the temperature begins to rise again or drop, or if the distillation pot residue begins to darken significantly, stop the distillation.
-
-
Shutdown: Turn off the heat and allow the apparatus to cool completely before slowly and carefully releasing the vacuum.
References
- 1. Diethyl iminodiacetate synthesis - chemicalbook [chemicalbook.com]
- 2. Diethyl iminodiacetate | 6290-05-7 [chemicalbook.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. CAS 6290-05-7: Diethyl iminodiacetate | CymitQuimica [cymitquimica.com]
- 5. Solvent Physical Properties [people.chem.umass.edu]
- 6. N-methyliminodiacetic acid | C5H9NO4 | CID 20441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Diethyl iminodiacetate | 6290-05-7 [amp.chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Diethyl N-methyliminodiacetate
Welcome to the technical support center for the synthesis of Diethyl N-methyliminodiacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of this compound, which is typically prepared by the N-methylation of diethyl iminodiacetate.
Q1: What is the most common and efficient method for synthesizing this compound?
The most prevalent and efficient method is the N-methylation of diethyl iminodiacetate. A highly effective approach for this transformation is the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde as the methylating agents.[1][2][3] This method is favored because it is a reductive amination process that selectively yields the tertiary amine without the formation of quaternary ammonium salts.[2][4][5]
Q2: What are the starting materials for this synthesis?
The primary starting material is diethyl iminodiacetate. The reagents for the methylation step in an Eschweiler-Clarke reaction are formaldehyde and formic acid.[1][3]
Q3: What are the typical reaction conditions?
The Eschweiler-Clarke reaction is generally performed by heating the secondary amine (diethyl iminodiacetate) with formaldehyde and formic acid.[4] The reaction is often carried out at temperatures ranging from 80 to 100°C.[3][4]
Q4: Why is the Eschweiler-Clarke reaction preferred over using a methylating agent like methyl iodide?
While alkylating agents like methyl iodide can be used for N-methylation, they often lead to the formation of quaternary ammonium salts as a side product.[5] The Eschweiler-Clarke reaction is a reductive amination that stops at the tertiary amine stage, thus avoiding over-methylation.[2][4]
Q5: What is the mechanism of the Eschweiler-Clarke reaction in this context?
The reaction proceeds through the following key steps:
-
Imine Formation: The secondary amine (diethyl iminodiacetate) reacts with formaldehyde to form an iminium ion.[2][6]
-
Hydride Transfer: Formic acid acts as a hydride donor, reducing the iminium ion to the methylated tertiary amine (this compound).[2][6]
-
Irreversibility: The reaction is driven to completion by the loss of carbon dioxide gas.[2]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
Potential Cause 1: Incomplete Reaction
-
Troubleshooting:
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the optimal temperature. The Eschweiler-Clarke reaction is typically run at reflux (around 90-100°C).[1] Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Reagent Stoichiometry: An excess of both formaldehyde and formic acid is generally used to drive the reaction to completion.[2][4] A common ratio is 1.5 equivalents of formaldehyde and 2.0 equivalents of formic acid relative to the amine.[1]
-
Potential Cause 2: Degradation of Starting Material or Product
-
Troubleshooting:
-
Temperature Control: While heating is necessary, excessive temperatures for prolonged periods could lead to decomposition. Maintain a consistent temperature using a heating mantle with a temperature controller.
-
Acid Concentration: While formic acid is a reactant, overly harsh acidic conditions could potentially lead to side reactions. Ensure the concentration is appropriate as per established protocols.
-
Potential Cause 3: Issues with Reagents
-
Troubleshooting:
-
Formaldehyde Source: Formalin, a 37 wt. % aqueous solution of formaldehyde, is commonly used.[1] Be aware that formaldehyde can polymerize to paraformaldehyde, especially upon storage. Ensure you are using a fresh or properly stored source.
-
Formic Acid Quality: Use a high-purity grade of formic acid to avoid introducing impurities that could interfere with the reaction.
-
Issue 2: Presence of Significant Impurities in the Crude Product
Potential Cause 1: Unreacted Diethyl Iminodiacetate
-
Troubleshooting:
-
Reaction Optimization: As mentioned above, ensure sufficient reaction time, temperature, and an excess of methylating reagents to drive the reaction to completion.
-
Purification: Unreacted starting material can often be separated from the product by column chromatography or distillation.
-
Potential Cause 2: Formation of Side Products
-
Troubleshooting:
-
Control of Reaction Conditions: Side reactions can be minimized by carefully controlling the reaction temperature and the rate of addition of reagents. For instance, adding formic acid dropwise can help to control the exotherm and prevent side reactions.[1]
-
Work-up Procedure: A proper aqueous work-up is crucial. This typically involves neutralizing the excess formic acid with a base like sodium bicarbonate or sodium carbonate, followed by extraction with an organic solvent.[7]
-
Issue 3: Difficulties in Product Isolation and Purification
Potential Cause 1: Emulsion Formation During Extraction
-
Troubleshooting:
-
Brine Wash: After the aqueous work-up, washing the combined organic layers with a saturated sodium chloride solution (brine) can help to break emulsions and remove residual water.[7][8]
-
Phase Separation: Allow sufficient time for the layers to separate. If an emulsion persists, adding more of the organic solvent or brine can be helpful.
-
Potential Cause 2: Inefficient Purification by Distillation
-
Troubleshooting:
-
Vacuum Distillation: this compound has a relatively high boiling point. Purification should be performed under reduced pressure (vacuum distillation) to prevent decomposition at high temperatures.
-
Fractional Distillation: If the boiling points of the product and impurities are close, a fractional distillation setup may be necessary for effective separation.
-
Potential Cause 3: Product is a Stubborn Oil
-
Troubleshooting:
-
Azeotropic Removal of Solvents: If residual solvents are suspected to be preventing solidification, azeotropic distillation with a suitable solvent like toluene can be employed to remove traces of water and other low-boiling impurities.[9]
-
High Vacuum: Placing the purified oil under a high vacuum for an extended period can help remove volatile impurities.
-
Section 3: Experimental Protocols and Data
This section provides a detailed, step-by-step protocol for the synthesis of this compound via the Eschweiler-Clarke reaction, along with a table summarizing key reaction parameters.
Protocol: Synthesis of this compound
Materials:
-
Diethyl iminodiacetate
-
Formalin (37 wt. % solution of formaldehyde in water)
-
Formic acid (98%+)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (or other suitable extraction solvent like dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add diethyl iminodiacetate.
-
Reagent Addition: To the stirred solution, add formalin (1.5 equivalents).
-
Heating: Begin heating the mixture to reflux (approximately 90-100°C) using a heating mantle.
-
Formic Acid Addition: Once at reflux, add formic acid (2.0 equivalents) dropwise over a period of 20-30 minutes. Vigorous evolution of carbon dioxide will be observed.[1]
-
Reaction: Maintain the reaction at reflux with stirring for 1-2 hours after the addition of formic acid is complete. Monitor the reaction by TLC.
-
Cooling and Quenching: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral to slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[7]
-
Washing: Combine the organic layers and wash with deionized water, followed by a wash with brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
Table 1: Key Reaction Parameters and Expected Observations
| Parameter | Recommended Value/Observation | Rationale |
| Reactant Ratio | Diethyl Iminodiacetate:Formaldehyde:Formic Acid = 1 : 1.5 : 2.0 | Excess methylating agents drive the reaction to completion.[1] |
| Temperature | 90 - 100 °C (Reflux) | Provides sufficient energy for the reaction to proceed at a reasonable rate.[1] |
| Reaction Time | 1 - 3 hours | Ensures complete conversion of the starting material. |
| Observation | Effervescence (CO2 evolution) upon formic acid addition | Indicates the progress of the reductive amination.[1] |
| Work-up | Neutralization with NaHCO3, extraction with organic solvent | Removes excess acid and isolates the product. |
| Purification | Vacuum Distillation | Purifies the high-boiling point product without decomposition. |
Section 4: Visualizing the Process
Diagram 1: Reaction Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
This diagram outlines a decision-making process for troubleshooting low product yield.
Caption: Troubleshooting guide for low yield in the synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Diethyl iminodiacetate synthesis - chemicalbook [chemicalbook.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
How to avoid over-methylation in the synthesis of Diethyl N-methyliminodiacetate
Welcome to the technical support center for the synthesis of Diethyl N-methyliminodiacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common challenges encountered during this synthesis, with a primary focus on mitigating over-methylation.
Introduction: The Challenge of Selective N-Methylation
The synthesis of this compound, a valuable intermediate in the production of various pharmaceuticals and chelating agents, typically involves the N-methylation of Diethyl iminodiacetate.[1] While seemingly straightforward, this reaction is often complicated by over-methylation, leading to the formation of a quaternary ammonium salt byproduct.
The core of the issue lies in the relative nucleophilicity of the starting material and the product. The desired product, this compound (a tertiary amine), is often more nucleophilic than the starting material, Diethyl iminodiacetate (a secondary amine). This increased reactivity of the product makes it susceptible to a second methylation, a reaction known as quaternization or the Menshutkin reaction, which results in the formation of an undesired quaternary ammonium salt.[2][3] This not only consumes the desired product but also introduces a charged, often difficult-to-remove impurity.
This guide provides a comprehensive framework for understanding, controlling, and troubleshooting the N-methylation of Diethyl iminodiacetate to help you achieve high yields of the desired product with minimal byproducts.
Reaction Pathway and Over-methylation Side Reaction
The following diagram illustrates the desired reaction pathway and the competing over-methylation side reaction.
Caption: Desired methylation vs. undesired over-methylation pathway.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Controlling the Reaction
Q1: My reaction is producing a significant amount of a white precipitate that is insoluble in my organic solvent. What is it and how can I avoid it?
A1: The white precipitate is likely the quaternary ammonium salt byproduct from over-methylation. This salt is ionic and therefore often has low solubility in common organic solvents used for the reaction and workup, such as diethyl ether or ethyl acetate.
To avoid its formation, consider the following strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess of the Diethyl iminodiacetate relative to the methylating agent, or ensure no more than 1.0 equivalent of the methylating agent is used.
-
Slow Addition of the Methylating Agent: Add the methylating agent dropwise to the reaction mixture over an extended period. This maintains a low concentration of the methylating agent at any given time, favoring the methylation of the more abundant starting material over the product.[2]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help improve selectivity by slowing down the rate of the second methylation reaction more than the first.[4]
-
Choice of Solvent: Using a less polar solvent can sometimes reduce the rate of the second alkylation.[2]
Q2: I'm using dimethyl sulfate as my methylating agent. Are there any specific precautions I should take?
A2: Dimethyl sulfate is an excellent methylating agent but is highly toxic and should be handled with extreme care in a well-ventilated fume hood.[5][6][7][8] In terms of the reaction, it is a potent electrophile. To control its reactivity and prevent over-methylation:
-
Precise Stoichiometry: Be meticulous with the amount of dimethyl sulfate you add. Even a small excess can lead to significant byproduct formation.
-
Temperature Control: Maintain a low reaction temperature, typically starting at 0°C and allowing the reaction to slowly warm to room temperature.
-
Quenching: After the reaction is complete, quench any unreacted dimethyl sulfate with an aqueous solution of ammonia or sodium hydroxide.
Q3: Is methyl iodide a better choice than dimethyl sulfate?
A3: Methyl iodide is another common and effective methylating agent.[9][10] It is generally considered less toxic than dimethyl sulfate but is still a hazardous substance that should be handled with care. The principles for avoiding over-methylation with methyl iodide are the same as with dimethyl sulfate: careful control of stoichiometry, slow addition, and temperature control.[4] The choice between the two may depend on availability, cost, and the specific reaction conditions you are employing.
Monitoring the Reaction and Identifying Products
Q4: How can I monitor the progress of my reaction and check for over-methylation?
A4: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: The starting material, product, and byproduct will likely have different Rf values. The quaternary ammonium salt, being ionic, will typically have a very low Rf and may streak on the TLC plate.
-
GC-MS: This is an excellent technique for monitoring the disappearance of the starting material and the appearance of the product. The quaternary ammonium salt is generally not volatile enough to be analyzed by GC-MS.[11][12][13][14]
Q5: I have a crude product mixture. How can I use NMR to determine if I have over-methylation?
A5: ¹H NMR spectroscopy is a powerful tool for identifying the product and the over-methylation byproduct. Here's what to look for:
| Compound | Key ¹H NMR Signals (approximate δ in CDCl₃) |
| Diethyl iminodiacetate (Starting Material) | ~3.45 ppm (s, 4H, N-CH₂), ~4.20 ppm (q, 4H, O-CH₂), ~1.28 ppm (t, 6H, CH₃) |
| This compound (Product) | ~2.40 ppm (s, 3H, N-CH₃), ~3.55 ppm (s, 4H, N-CH₂), ~4.15 ppm (q, 4H, O-CH₂), ~1.25 ppm (t, 6H, CH₃) |
| Quaternary Ammonium Salt (Byproduct) | ~3.30-3.50 ppm (s, 6H, N-(CH₃)₂), ~4.00-4.20 ppm (s, 4H, N-CH₂), ~4.30-4.50 ppm (q, 4H, O-CH₂), ~1.35-1.45 ppm (t, 6H, CH₃) |
The chemical shifts are estimates and can vary depending on the solvent and other factors.[15][16][17][18]
The key diagnostic signals are the appearance of the N-CH₃ singlet for the product and a second, downfield-shifted N-CH₃ singlet for the quaternary ammonium salt.
Purification
Q6: How can I remove the quaternary ammonium salt byproduct from my desired product?
A6: The significant difference in polarity and solubility between the desired tertiary amine product and the quaternary ammonium salt byproduct can be exploited for purification.
-
Filtration: If the quaternary salt has precipitated from the reaction mixture, it can often be removed by simple filtration.
-
Aqueous Wash: During the workup, washing the organic layer with water or brine will extract the water-soluble quaternary ammonium salt into the aqueous phase, leaving the desired product in the organic layer.
-
Silica Gel Chromatography: If the byproduct is not completely removed by washing, column chromatography can be effective. The polar quaternary salt will strongly adhere to the silica gel, while the less polar product will elute more quickly.
Experimental Protocols
Synthesis of Diethyl iminodiacetate (Starting Material)
This protocol is adapted from established procedures for the esterification of iminodiacetic acid.[19]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add iminodiacetic acid (1.0 eq).
-
Solvent: Add absolute ethanol (10-20 volumes).
-
Acid Catalyst: Cool the mixture to 0°C in an ice bath and slowly add thionyl chloride (2.5 eq) dropwise.
-
Reaction: After the addition is complete, warm the mixture to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate. Adjust the pH to ~8 with solid sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Diethyl iminodiacetate.
Controlled N-Methylation of Diethyl iminodiacetate
This protocol is designed to favor mono-methylation.
-
Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve Diethyl iminodiacetate (1.0 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq) in a suitable solvent like acetonitrile or DMF.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Slow Addition: Add a solution of the methylating agent (e.g., methyl iodide, 1.0 eq) in the same solvent to the dropping funnel and add it to the reaction mixture dropwise over 1-2 hours, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for another hour and then let it warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction by TLC or GC-MS to ensure the consumption of the starting material without significant formation of the polar byproduct.
-
Workup: Filter the reaction mixture to remove the base. Dilute the filtrate with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Troubleshooting Flowchart
References
- 1. Diethyl iminodiacetate (6290-05-7) at Nordmann - nordmann.global [nordmann.global]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dimethyl sulfate and diisopropyl sulfate as practical and versatile O-sulfation reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO1996008537A1 - Process for producing n-methylated organic pigments - Google Patents [patents.google.com]
- 8. Genetic effects of dimethyl sulfate, diethyl sulfate, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. rsc.org [rsc.org]
- 12. arpi.unipi.it [arpi.unipi.it]
- 13. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. scs.illinois.edu [scs.illinois.edu]
- 18. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 19. Diethyl iminodiacetate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Scale-Up Production of Diethyl N-methyliminodiacetate
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for navigating the complexities associated with the scale-up production of Diethyl N-methyliminodiacetate. As a key intermediate in various synthetic pathways, its efficient and pure production at scale is often a critical bottleneck. This document moves beyond standard lab protocols to address the nuanced challenges of industrial-scale synthesis, offering troubleshooting advice and in-depth FAQs grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most industrially viable route is a two-step process. First, N-methyliminodiacetic acid (MIDA) is synthesized, followed by a Fischer-Speier esterification. The synthesis of MIDA typically involves the reaction of iminodiacetic acid with formalin and formic acid. Subsequently, MIDA is esterified using an excess of ethanol with an acid catalyst, such as sulfuric acid, to yield this compound.[1] This method is favored for its use of readily available and cost-effective raw materials.
Q2: Why is water removal so critical during the esterification step at a large scale?
A2: The Fischer-Speier esterification is a reversible equilibrium reaction.[2][3] Water is a byproduct, and its presence will shift the equilibrium back towards the reactants (MIDA and ethanol), thereby reducing the yield of the desired diethyl ester.[2] At a large scale, inefficient water removal can lead to significantly lower conversions and create downstream purification challenges due to a higher proportion of unreacted MIDA in the final mixture.
Q3: What are the primary safety concerns when scaling up the production of this compound?
A3: Key safety considerations include:
-
Handling of Corrosive Acids: Large quantities of catalysts like sulfuric acid are corrosive and require appropriate personal protective equipment (PPE) and handling procedures.
-
Flammable Solvents: The use of large volumes of ethanol, a flammable solvent, necessitates explosion-proof equipment and adherence to strict fire safety protocols.[4]
-
Exothermic Reactions: While the esterification is not violently exothermic, poor heat management in large reactors can lead to localized hotspots, potentially causing side reactions or solvent boil-off.
-
Thermal Decomposition: During distillation for purification, exceeding the thermal stability limit of the product can lead to the release of irritating gases like carbon monoxide, carbon dioxide, and nitrogen oxides.[5]
Q4: Can I purify this compound by crystallization instead of distillation at a large scale?
A4: While distillation is the more common method for purifying esters, crystallization can be a viable alternative, particularly if the product is a solid at room temperature or if thermally sensitive impurities are present. However, developing a robust crystallization process at scale can be challenging. It requires significant experimentation to identify a suitable solvent system that provides good yield and purity. For this compound, which is a liquid at room temperature, distillation is generally the more practical approach.
Q5: What analytical techniques are recommended for in-process control and final product quality assessment?
A5: A combination of techniques is recommended:
-
Gas Chromatography (GC): Ideal for monitoring the disappearance of starting materials and the formation of the product. It can also be used to quantify residual solvents and volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for detecting less volatile impurities and for the quantitative analysis of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can be used to identify and quantify impurities.[4]
-
Karl Fischer Titration: Essential for determining the water content, especially in the final product, to ensure it meets specifications.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up production of this compound.
Issue 1: Low Yield in Esterification Step
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Inefficient Water Removal | On a large scale, a simple reflux setup is insufficient. Implement azeotropic distillation using a Dean-Stark trap with a suitable solvent like toluene to continuously remove water and drive the reaction to completion.[3] |
| Insufficient Catalyst | While catalytic amounts are used, ensure proper mixing and dispersion in a large reactor. Inadequate agitation can lead to localized areas with insufficient catalyst concentration. Consider a catalyst that is more soluble in the reaction medium. |
| Equilibrium Limitation | Use a significant excess of ethanol (e.g., 5-10 fold molar excess) to shift the equilibrium towards the product side.[2][6] Recovered ethanol can be recycled to improve process economics. |
| Reaction Time Too Short | Monitor the reaction progress using in-process controls (e.g., GC). Scale-up often requires longer reaction times to achieve the same level of conversion as in the lab due to mass and heat transfer limitations. |
Issue 2: Product Darkens During Distillation
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Thermal Decomposition | Amino acid esters can be susceptible to thermal degradation.[1][7][8] Lower the distillation pressure (high vacuum) to reduce the boiling point and minimize thermal stress on the product. Ensure the heating mantle or oil bath temperature does not significantly exceed the vapor temperature. |
| Presence of Acidic Impurities | Residual acid catalyst can promote decomposition at elevated temperatures. Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) and wash thoroughly before distillation.[4] |
| Oxidation | The presence of air at high temperatures can lead to oxidation and color formation. Ensure the distillation apparatus is leak-free and consider performing the distillation under an inert atmosphere (e.g., nitrogen). |
Issue 3: Impurities Detected in Final Product
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Unreacted N-methyliminodiacetic acid (MIDA) | Improve the efficiency of the esterification reaction (see Issue 1). During workup, unreacted MIDA can be removed by washing the organic layer with a dilute aqueous base. |
| Monoethyl Ester of MIDA | This is a common intermediate. Pushing the reaction to completion with excess ethanol and sufficient reaction time will minimize its presence. Fractional distillation can separate the monoethyl ester from the desired diethyl ester, although their boiling points may be close. |
| Side-Products from Overheating | As mentioned, thermal decomposition can generate various byproducts. Optimize distillation conditions to be as gentle as possible. |
| Residual Solvents (Ethanol, Toluene) | Ensure the final distillation step is efficient in removing all lower-boiling components. The final product should be held under high vacuum to remove trace amounts of residual solvents. GC analysis is crucial to confirm their removal. |
Experimental Workflows & Diagrams
Workflow for Scale-Up Fischer Esterification
Caption: A typical workflow for the scaled-up synthesis of this compound.
Logical Relationship for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yields in the esterification process.
References
- 1. repositorio.uchile.cl [repositorio.uchile.cl]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. yuanlianchem.com [yuanlianchem.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]
Removal of unreacted starting materials from Diethyl N-methyliminodiacetate
Welcome to the technical support center for the synthesis and purification of Diethyl N-methyliminodiacetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the removal of unreacted starting materials. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format.
Introduction
The synthesis of this compound, a valuable intermediate in organic synthesis, typically involves the reaction of methylamine with ethyl chloroacetate. While the reaction is straightforward, the crude product is often contaminated with unreacted starting materials and byproducts. Effective purification is crucial to ensure the quality and reliability of downstream applications. This guide will walk you through the common challenges and their solutions, grounded in scientific principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The primary impurities are typically unreacted starting materials: methylamine and ethyl chloroacetate. Additionally, side reactions can lead to the formation of byproducts. One common byproduct is the N,N,N-trimethylamine, formed from the over-methylation of methylamine. Another possibility is the formation of ethyl glycolate from the hydrolysis of ethyl chloroacetate if water is present in the reaction mixture.
Q2: I have a persistent fishy or ammonia-like odor in my product, even after initial purification. What is causing this?
A2: A fishy or ammonia-like odor is a strong indicator of residual methylamine.[1][2] Methylamine is a volatile, colorless gas with a potent smell.[1][2] Its high volatility can make it seem like it has been removed, but trace amounts can persist, especially if they form salts.
Q3: My crude product is a biphasic mixture. What are the layers?
A3: If your reaction mixture has separated into two layers, it is likely an aqueous layer and an organic layer. The product, this compound, and unreacted ethyl chloroacetate will primarily be in the organic layer. Unreacted methylamine, especially if it has formed a salt with any acidic species, will be in the aqueous layer.
Troubleshooting Guide
Issue 1: Incomplete Removal of Unreacted Ethyl Chloroacetate
Symptoms:
-
A sharp, pungent, fruity odor in the final product.[3]
-
GC-MS analysis shows a peak corresponding to the mass of ethyl chloroacetate.
Root Cause Analysis: Ethyl chloroacetate has a boiling point of 144-146°C, which is reasonably close to that of the desired product, making simple distillation challenging.[4] Inefficient phase separation during aqueous workup can also lead to its carryover.
Solutions:
1. Optimized Liquid-Liquid Extraction:
-
Principle: This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[5] By washing the organic layer containing the product with an aqueous solution, water-soluble impurities can be removed.
-
Protocol:
-
Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution. This will neutralize any acidic byproducts and help to remove some polar impurities.
-
Follow with a wash using brine (saturated NaCl solution) to reduce the solubility of the organic product in the aqueous layer and aid in phase separation.[6]
-
Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
2. Fractional Distillation Under Reduced Pressure:
-
Principle: Fractional distillation separates components of a liquid mixture based on their different boiling points. By reducing the pressure, the boiling points of the compounds are lowered, which can help prevent thermal degradation of the product.
-
Protocol:
-
Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column).
-
Heat the crude product gently under vacuum.
-
Monitor the temperature at the head of the column. The first fraction to distill will be the lower-boiling point component, ethyl chloroacetate.
-
Once the temperature stabilizes at the boiling point of ethyl chloroacetate under the applied vacuum, collect this fraction.
-
Increase the temperature to distill the this compound. The boiling point of the related compound, diethyl iminodiacetate, is 123°C at 4.5 mmHg, which can be used as an estimate.[6]
-
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| This compound | 189.21 (calculated) | Not available, estimated from similar compounds | Moderately soluble |
| Diethyl iminodiacetate | 189.21[7][8] | 208[7] | Moderately soluble[7] |
| Ethyl Chloroacetate | 122.55[3] | 144-146[4] | Insoluble[3][4] |
| Methylamine | 31.06[9] | -6.3[9] | Very soluble[9] |
Issue 2: Persistent Methylamine Contamination
Symptoms:
-
The pH of a water wash of the product is basic.
-
GC-MS analysis may show a peak corresponding to methylamine, although its high volatility can make this challenging.
Root Cause Analysis: Methylamine is a gas at room temperature and is highly soluble in water.[1][9] It is a base and can be difficult to remove completely if it is not neutralized.
Solutions:
1. Acidic Wash during Extraction:
-
Principle: By washing the organic layer with a dilute acidic solution, the basic methylamine will be converted to its non-volatile, water-soluble salt (methylammonium chloride), which will then partition into the aqueous phase.
-
Protocol:
-
During the liquid-liquid extraction process, after dissolving the crude product in an organic solvent, wash the organic layer with a dilute solution of hydrochloric acid (e.g., 1M HCl).
-
Monitor the pH of the aqueous layer to ensure it is acidic.
-
Separate the aqueous layer containing the methylammonium salt.
-
Follow this with a wash with a saturated sodium bicarbonate solution to neutralize any residual acid in the organic layer.
-
Finally, wash with brine to remove excess water.
-
Dry the organic layer over an anhydrous drying agent.
-
Workflow for Purification of this compound
Caption: Purification workflow for this compound.
Analytical Methods for Purity Assessment
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC separates volatile compounds based on their interaction with a stationary phase in a heated column. The separated compounds are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, allowing for their identification.[10]
-
Typical GC-MS Parameters:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injection: Split or splitless injection.
-
Temperature Program: Start at a low temperature (e.g., 50°C) to resolve volatile impurities like methylamine, then ramp up to a higher temperature (e.g., 250°C) to elute the product and less volatile impurities.
-
MS Detection: Electron ionization (EI) at 70 eV.
-
2. High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC separates compounds based on their partitioning between a stationary phase (in a column) and a liquid mobile phase.[4][11] It is particularly useful for less volatile or thermally sensitive compounds.
-
Typical HPLC Parameters:
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection (if the compounds have a chromophore) or mass spectrometry (LC-MS) for universal detection.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: NMR provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. It is an excellent tool for confirming the structure of the final product and identifying impurities.
-
Analysis:
-
¹H NMR will show characteristic peaks for the ethyl groups (a quartet and a triplet) and the methyl group (a singlet) of this compound. The chemical shifts of these peaks can be compared to literature values for similar compounds to confirm the structure.
-
¹³C NMR will provide information about the carbon skeleton of the molecule.
-
By implementing these troubleshooting strategies and analytical methods, researchers can effectively remove unreacted starting materials from this compound, ensuring a high-purity product for subsequent research and development activities.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. columbia.edu [columbia.edu]
- 6. Diethyl iminodiacetate synthesis - chemicalbook [chemicalbook.com]
- 7. Diethyl iminodiacetate | 6290-05-7 [amp.chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid determination of N,N-diethyl-m-toluamide and permethrin in human plasma by gas chromatography-mass spectrometry and pyridostigmine bromide by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
Technical Support Center: Efficient Hydrolysis of Diethyl N-methyliminodiacetate
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Diethyl N-methyliminodiacetate. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and address the nuanced challenges you may encounter during the hydrolysis of this important diester. Our goal is to empower you with the causal understanding needed to troubleshoot effectively and optimize your reaction outcomes.
This center is structured as a series of frequently asked questions and troubleshooting scenarios, reflecting the real-world challenges of converting this compound to its parent diacid, N-methyliminodiacetic acid (MIDA).
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the hydrolysis reaction, providing the core knowledge needed for successful experimentation.
Q1: What is the primary challenge in hydrolyzing this compound?
A: The primary challenge is achieving complete and selective hydrolysis of both ethyl ester groups to form N-methyliminodiacetic acid (MIDA) without significant byproduct formation. The reaction proceeds in two steps, and the rate of hydrolysis for the second ester group (on the monoester intermediate) can be significantly slower than the first. This rate difference can lead to an accumulation of the monoethyl N-methyliminodiacetate intermediate, resulting in incomplete conversion and purification difficulties. Furthermore, the starting diester and the final diacid product have vastly different solubilities, which can complicate reaction conditions and work-up procedures.
Q2: What are the standard starting conditions for a base-catalyzed hydrolysis of this diester?
A: A typical starting point for base-catalyzed hydrolysis involves using a stoichiometric excess of a strong base in a mixed aqueous-organic solvent system to ensure substrate solubility. Lithium hydroxide (LiOH) is often preferred over sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Rationale: Lithium's smaller cation size is thought to coordinate more effectively with the carbonyl oxygen, facilitating the nucleophilic attack by hydroxide, which can be advantageous for sterically hindered or electronically complex esters.[1]
A common setup involves:
-
Base: 2.2 to 3.0 equivalents of LiOH
-
Solvent: A mixture of tetrahydrofuran (THF) and water (e.g., 3:1 or 1:1 v/v).[1]
-
Temperature: Room temperature (20-25 °C) to gentle heating (40-50 °C).
The reaction should be stirred vigorously to ensure proper mixing of the biphasic system.
Q3: What is the underlying mechanism for the base-catalyzed hydrolysis?
A: The reaction follows a nucleophilic acyl substitution mechanism. A hydroxide ion (OH⁻) acts as the nucleophile, attacking one of the electrophilic ester carbonyl carbons. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the ethoxide (⁻OEt) leaving group and forming the carboxylate. This process occurs twice to yield the final dicarboxylate salt. The reaction is driven to completion because the final carboxylate is deprotonated by the base, rendering the final step effectively irreversible.
Caption: Base-catalyzed hydrolysis pathway of this compound.
Q4: How can I effectively monitor the reaction's progress?
A: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
TLC: Provides a quick, qualitative assessment. The starting diester is relatively nonpolar and will have a high Rf value. The monoester intermediate will be more polar (lower Rf), and the final diacid product is highly polar and will likely remain at the baseline in typical organic mobile phases (e.g., ethyl acetate/hexanes). A mobile phase containing a small amount of acid (e.g., acetic acid) or a more polar solvent like methanol may be needed to move the acid spots off the baseline.
-
LC-MS: Offers quantitative analysis. It can clearly distinguish and quantify the starting material, the intermediate, and the final product, providing a precise measure of conversion. This is the gold standard for optimizing reaction time and conditions.[2][3]
Section 2: Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you resolve common experimental hurdles.
Problem 1: Low or No Conversion of Starting Material
Q: My reaction has been running for 12 hours at room temperature, but analysis shows over 90% of my starting material remains. What is going wrong?
A: This common issue points to insufficient activation energy or poor reagent interaction. Let's break down the potential causes and solutions.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Inadequate Temperature | The hydrolysis reaction, especially for a somewhat hindered ester, has an activation energy barrier that may not be overcome at room temperature. | Gently heat the reaction mixture to 40-50 °C. Monitor progress every 1-2 hours to avoid potential degradation. |
| Poor Solubility | The diester may have low solubility in the aqueous phase where the hydroxide ions are concentrated. This limits the interaction between the substrate and the nucleophile. | Increase the proportion of the organic co-solvent (e.g., THF). Ensure vigorous stirring to maximize the interfacial area between the phases. In some cases, a phase-transfer catalyst can be beneficial.[4] |
| Insufficient Base | If the base is consumed by acidic impurities or is of poor quality, there may not be enough free hydroxide to drive the reaction. | Ensure you are using at least 2.2 equivalents of high-quality base. If the issue persists, increase the stoichiometry to 3.0-4.0 equivalents. |
Problem 2: Accumulation of the Monoester Intermediate
Q: My reaction converts the starting diester efficiently, but it stalls, leaving a 50/50 mixture of the monoester intermediate and the desired diacid. How can I push the reaction to completion?
A: This indicates that the second hydrolysis step is significantly slower than the first. The monoanionic nature of the intermediate can repel the incoming hydroxide nucleophile, increasing the activation energy for the second hydrolysis.
References
- 1. reddit.com [reddit.com]
- 2. ANALYTICAL METHODS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing byproduct formation in Eschweiler-Clarke methylation of diethyl iminodiacetate
Technical Support Center: Eschweiler-Clarke Methylation of Diethyl Iminodiacetate
Welcome to the technical support guide for the Eschweiler-Clarke methylation of diethyl iminodiacetate. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, minimize byproduct formation, and achieve high yields of the desired product, N-methyl-diethyl iminodiacetate. As your application scientist, I will guide you through the causality behind experimental choices, providing field-proven insights to ensure your success.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered during this specific N-methylation.
Q1: What is the expected primary product for this reaction?
The Eschweiler-Clarke reaction methylates a primary or secondary amine to the corresponding tertiary amine.[1] Diethyl iminodiacetate is a secondary amine, so the expected product is the tertiary amine, N-methyl-diethyl iminodiacetate. The reaction proceeds by forming an iminium ion from the secondary amine and formaldehyde, which is then reduced by formic acid.[2][3]
Q2: I'm observing a significant byproduct with a similar polarity to my product. What is it likely to be?
The most probable major byproduct is the N-formyl derivative of diethyl iminodiacetate . This occurs when the reaction stalls after the addition of a formyl group before the final reduction (hydride transfer) and subsequent methylation steps. This is a known side reaction in related chemistries like the Leuckart-Wallach reaction.[4]
Q3: Is there a risk of forming a quaternary ammonium salt?
No, one of the primary advantages of the Eschweiler-Clarke reaction is that it does not produce quaternary ammonium salts.[5][6] The mechanism requires the formation of an imine or iminium ion, which is impossible for a tertiary amine to form with formaldehyde.[5] Therefore, the reaction reliably stops at the tertiary amine stage.[1]
Q4: My reaction seems to be incomplete, with a lot of starting material left. What are the most common causes?
The most frequent culprits for an incomplete reaction are:
-
Insufficient Reagents: An excess of both formaldehyde and formic acid is crucial for driving the reaction to completion.[5]
-
Low Temperature: The reaction typically requires heating to proceed at an efficient rate, often near 100°C, until the effervescence of CO2 ceases.[7][8]
-
Poor Reagent Quality: Aqueous formaldehyde solutions can degrade or polymerize (to paraformaldehyde) over time. Ensure you are using a fresh, high-quality source.
In-Depth Troubleshooting Guides
Problem 1: High Levels of N-Formyl Byproduct Detected
-
Symptoms: TLC or LC-MS analysis shows a significant peak corresponding to the mass of N-formyl-diethyl iminodiacetate (M+28 compared to starting material, M+14 for the desired product).
-
Probable Cause: The formation of the N-formyl amide competes with or precedes the complete methylation pathway. This is often due to an imbalance in the reaction kinetics, where the formylation step is favored over the hydride transfer from the formate ion. This can be exacerbated by an insufficient concentration of the active hydride donor (formate).
-
Technical Solution:
-
Increase Excess of Formic Acid: Formic acid serves as the essential hydride source to reduce the iminium intermediate.[2] Increasing the molar excess of formic acid relative to the amine ensures a high concentration of formate ions, kinetically favoring the reductive pathway over competing side reactions.
-
Control Temperature Profile: While the reaction requires heat, excessive temperatures can sometimes promote side reactions. The optimal temperature is typically 80-100°C.[7] It is crucial to maintain this temperature until all gas evolution (CO2) has stopped, which signals the completion of the hydride transfer step.[8]
-
Order of Addition: Add the diethyl iminodiacetate to the pre-mixed formaldehyde and formic acid solution. This ensures the amine is immediately exposed to an excess of both reagents, promoting the complete forward reaction.
-
Problem 2: Reaction is Sluggish or Fails to Reach Completion
-
Symptoms: Reaction monitoring shows a large amount of unreacted diethyl iminodiacetate even after prolonged reaction times.
-
Probable Cause: The activation energy for the reaction is not being met, or the key intermediates are not forming efficiently.
-
Insufficient Iminium Ion Formation: The formation of the key iminium ion intermediate is acid-catalyzed.[9] While formic acid provides the acidic medium, highly impure starting materials could buffer the system.
-
Low Reagent Concentration/Activity: As mentioned in the FAQs, using stoichiometric or insufficient amounts of formaldehyde or formic acid will lead to incomplete conversion.[5] The concentration of commercially available formaldehyde solutions should also be verified.
-
-
Technical Solution:
-
Verify Reagent Stoichiometry: A recommended molar ratio is crucial for success. See the optimized protocol below for a validated starting point.
-
Ensure Adequate Heating: The reaction should be heated to reflux or maintained at 80-100°C with vigorous stirring.[5] The visual cue of CO2 evolution is the best indicator of an active reaction.
-
Use High-Purity Reagents: Use analytical grade diethyl iminodiacetate, a fresh aqueous solution of formaldehyde (typically 37% w/w), and formic acid (>95% purity).
-
Mechanistic Insights & Byproduct Pathways
To effectively troubleshoot, a clear understanding of the reaction pathways is essential.
Caption: Core mechanism of the Eschweiler-Clarke reaction.
Caption: Potential pathway for N-formyl byproduct formation.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of N-methyl-diethyl iminodiacetate while minimizing byproduct formation.
Reagent Stoichiometry Table
| Reagent | Molar Equivalents | Purpose |
| Diethyl Iminodiacetate | 1.0 | Starting Material |
| Formaldehyde (37% aq.) | 2.5 | Methyl Source |
| Formic Acid (>95%) | 3.0 | Hydride Source & Acid Catalyst |
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add formic acid (3.0 eq). With stirring, carefully add the aqueous formaldehyde solution (2.5 eq).
-
Amine Addition: Slowly add diethyl iminodiacetate (1.0 eq) to the stirred formaldehyde/formic acid mixture. The addition may be exothermic; maintain control with an ice bath if necessary.
-
Heating: Heat the reaction mixture to 90-100°C. Vigorous bubbling (CO2 evolution) should be observed.
-
Reaction Monitoring: Maintain the temperature and stir vigorously until all gas evolution has ceased. This typically takes 2-6 hours. The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice.
-
Workup - Basification: Slowly basify the acidic solution by adding a saturated aqueous solution of sodium carbonate (Na2CO3) or sodium hydroxide (NaOH) until the pH is > 9. Perform this step in a fume hood and be cautious of residual gas evolution.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary to remove any residual byproducts.
Troubleshooting Workflow
Use this flowchart to diagnose and resolve experimental issues systematically.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 2. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Sciencemadness Discussion Board - Eschweiler-Clarke Procedure - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. reddit.com [reddit.com]
Strategies for purifying Diethyl N-methyliminodiacetate using column chromatography
Technical Support Center: Purifying Diethyl N-methyliminodiacetate
Welcome to the technical support guide for the purification of this compound via column chromatography. This document is designed for researchers, scientists, and drug development professionals who are looking for robust, field-proven methodologies and troubleshooting advice. As your dedicated application scientist, I will guide you through the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common preliminary questions that arise when planning the purification of this compound.
Q1: What are the typical impurities I might encounter in my crude this compound?
Understanding potential impurities is critical for designing an effective purification strategy. The synthesis of this compound typically involves the N-alkylation of diethyl iminodiacetate. Based on this, common impurities may include:
-
Unreacted Starting Materials: Residual diethyl iminodiacetate.
-
Reagents from N-alkylation: For example, if using formaldehyde and a reducing agent, you might have residual amounts of these reagents or their by-products.
-
Over-alkylated Products: Quaternary ammonium salts could form if the reaction is not well-controlled.
-
Hydrolysis Products: The ester groups can be sensitive to acidic or basic conditions, potentially hydrolyzing to the corresponding mono-ester or di-acid.
-
Solvent and Reagent-Related Impurities: For instance, using diethyl sulphate as an ethylating agent can introduce impurities like ethyl methyl sulphate if methanol is present in the source ethanol, which can lead to undesired N-methyl impurities in other contexts.[1]
Q2: How do I select the appropriate stationary phase?
The choice of stationary phase depends on the properties of your target compound and impurities.
-
Silica Gel (SiO₂): This is the most common and recommended starting point for this compound. It is a polar stationary phase suitable for separating compounds of moderate polarity.[2] However, standard silica gel is acidic due to the presence of silanol (Si-OH) groups. These acidic sites can interact strongly with the basic tertiary amine of your product, leading to significant peak tailing.
-
Alumina (Al₂O₃): Alumina is available in acidic, neutral, and basic forms. Basic or neutral alumina can be an excellent alternative if your compound proves to be unstable on silica gel or if tailing is severe and cannot be resolved with mobile phase modifiers.[3]
-
Deactivated Silica Gel: If your compound is sensitive to the acidity of silica, you can "deactivate" it by pre-treating it with a solvent system containing a small amount of a base like triethylamine.[3]
Q3: How do I choose a suitable mobile phase (solvent system)?
The goal is to find a solvent system that provides differential migration for your product and its impurities.
-
Starting Point: For a compound like this compound (a polar molecule), a good starting solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4] A typical starting ratio to test via Thin Layer Chromatography (TLC) would be 70:30 Hexane:Ethyl Acetate.
-
Polarity Adjustment: If the compound does not move from the baseline on the TLC plate, you need to increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. If it runs to the top, decrease the polarity.
-
Suppressing Tailing: Due to the basic tertiary amine, tailing is a common issue. To counteract this, add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) to your mobile phase. This neutralizes the acidic sites on the silica gel, improving peak shape.[4] For very polar compounds, a system like Methanol/Dichloromethane might be necessary.[4]
Q4: What is the target Rf value I should aim for on my analytical TLC?
For optimal separation in column chromatography, the target Rf (retention factor) for your desired compound should be between 0.2 and 0.4 .[5]
-
Why this range? An Rf in this zone provides the best balance between good resolution from impurities and a reasonable elution time. A very low Rf means the compound will take a very long time to elute and will likely result in broad, diluted bands. A high Rf suggests the compound is moving too quickly with the solvent front, leading to poor separation from other fast-moving components.[3][5]
Q5: How should I prepare my sample for loading onto the column?
Proper sample loading is crucial for a successful separation. The goal is to apply the sample in a tight, concentrated band at the top of the column.[6]
-
Wet Loading: Dissolve your crude sample in the minimum amount of the mobile phase you will use to start the column.[6] If the sample has poor solubility in the mobile phase, you can use a slightly more polar solvent (like dichloromethane), but use as little as possible to avoid disrupting the column packing.[6]
-
Dry Loading: This is the preferred method if your compound is not very soluble in the starting eluent.[6] Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel (about 5-10 times the mass of your sample), and evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This powder is then carefully loaded on top of the packed column.[6]
Section 2: Step-by-Step Experimental Protocols
These protocols provide a detailed workflow for the purification process.
2.1: Analytical TLC Protocol
-
Prepare a developing chamber (e.g., a beaker with a watch glass lid) with a small amount of your chosen mobile phase (e.g., 80:20 Hexane:Ethyl Acetate).
-
Using a pencil, gently draw a starting line about 1.5 cm from the bottom of a TLC plate.[7]
-
Dissolve a small amount of your crude product in a suitable solvent.
-
Using a capillary spotter, apply a small, concentrated spot of your sample onto the starting line.
-
Place the TLC plate in the chamber, ensuring the solvent level is below the starting line.[7] Close the chamber.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, immediately mark the solvent front with a pencil, and let it dry.
-
Visualize the spots using a UV lamp (if applicable) and/or by staining (e.g., with iodine vapor or potassium permanganate).
-
Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the mobile phase composition until the Rf of the target compound is in the 0.2-0.4 range.[5]
2.2: Column Packing and Elution Protocol
-
Select a glass column of appropriate size for your sample amount (a general rule of thumb is to use 50-100g of silica gel per 1g of crude mixture).
-
Secure the column vertically to a clamp stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (approx. 1 cm) of sand.
-
Prepare a slurry of silica gel in your starting mobile phase (the least polar solvent mixture).
-
Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing. Use gentle air pressure to push the excess solvent through until the solvent level is just above the top of the silica. Never let the column run dry. [6]
-
Add another thin layer of sand on top of the silica bed to prevent disruption during sample loading.
-
Load your sample using either the wet or dry loading method described in the FAQs.[6]
-
Carefully add the mobile phase and begin elution. Maintain a steady flow rate; a rate that is too fast will lead to poor separation, while one that is too slow can cause band broadening.[6]
-
Collect the eluent in sequentially numbered fractions.
-
Monitor the fractions by TLC to determine which ones contain your purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualization: Purification Workflow
Caption: Workflow for column chromatography purification.
Section 3: Troubleshooting Guide
This guide addresses specific issues in a problem-and-solution format.
| Problem | Potential Cause | Recommended Solution |
| Streaking/Tailing of Spots | The basic amine is interacting strongly with acidic silanol groups on the silica gel. | Add 0.5-1% triethylamine or a few drops of ammonia to your mobile phase to neutralize the silica surface.[4] Alternatively, consider using neutral alumina as the stationary phase.[3] |
| Compound Won't Elute (Rf ≈ 0) | The mobile phase is not polar enough to displace the compound from the stationary phase. | Increase the polarity of the mobile phase. For a Hexane/Ethyl Acetate system, increase the percentage of ethyl acetate.[3] |
| Compound Elutes Too Quickly (Rf ≈ 1) | The mobile phase is too polar, carrying the compound with the solvent front. | Decrease the polarity of the mobile phase. For a Hexane/Ethyl Acetate system, decrease the percentage of ethyl acetate.[5] |
| Poor Separation of Components | 1. The mobile phase is not selective for your compounds. 2. The column was overloaded with sample. 3. The flow rate was too fast. | 1. Try a different solvent system (e.g., Dichloromethane/Methanol) to alter the separation selectivity.[5] 2. Use a larger column or reduce the amount of sample loaded. 3. Reduce the pressure or flow rate to allow for proper equilibration.[6] |
| Compound Decomposed on Column | The compound is sensitive to the acidic nature of silica gel. | First, confirm instability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear.[3] If it is unstable, use a deactivated silica gel or switch to neutral alumina.[3] |
| No Compound Recovered | 1. Compound decomposed. 2. Compound is still on the column. 3. Compound eluted in the solvent front. | 1. See above. 2. Flush the column with a very polar solvent (e.g., 10% Methanol in Dichloromethane) and check the eluent.[3] 3. Concentrate the very first fractions collected and check by TLC.[3] |
Visualization: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting TLC results.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Researcher's Guide to the NMR Characterization of Diethyl N-methyliminodiacetate
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of Diethyl N-methyliminodiacetate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of predicted NMR data, supported by comparisons with structurally similar compounds and foundational NMR principles. Our objective is to furnish a robust framework for the spectral analysis of this compound, thereby facilitating its unambiguous identification and characterization in a laboratory setting.
Introduction to this compound and the Role of NMR
This compound, with the chemical formula C₉H₁₇NO₄, is a tertiary amine and a diethyl ester of N-methyliminodiacetic acid. Its structure presents a unique combination of functional groups that give rise to a distinct NMR fingerprint. Nuclear Magnetic Resonance spectroscopy is an indispensable tool for the structural elucidation of such organic molecules. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, we can gain precise insights into the molecular architecture, including the connectivity of atoms and the chemical environment of each nucleus.
This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, providing a comprehensive assignment of all signals. We will explore the rationale behind these assignments, drawing on established principles of NMR spectroscopy and comparative data from related molecules.
Predicted ¹H NMR Spectral Analysis
The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) as the solvent is anticipated to exhibit four distinct signals. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound
| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| a | 1.25 | Triplet | 6H | -O-CH₂-CH₃ |
| b | 2.35 | Singlet | 3H | N-CH₃ |
| c | 3.45 | Singlet | 4H | N-CH₂ -COO- |
| d | 4.15 | Quartet | 4H | -O-CH₂ -CH₃ |
Interpretation of the ¹H NMR Spectrum:
-
Signal (a) at ~1.25 ppm: This upfield triplet corresponds to the six protons of the two equivalent methyl groups (-O-CH₂-CH₃ ) of the ethyl esters. The triplet multiplicity arises from the coupling with the adjacent two methylene protons (signal d), following the n+1 rule (2+1=3).
-
Signal (b) at ~2.35 ppm: This singlet is assigned to the three protons of the N-methyl group (N-CH₃ ). Its appearance as a singlet indicates no adjacent protons to couple with. The chemical shift is consistent with a methyl group attached to a nitrogen atom.
-
Signal (c) at ~3.45 ppm: This singlet represents the four protons of the two equivalent methylene groups adjacent to the nitrogen atom and the carbonyl group (N-CH₂ -COO-). The singlet nature of this peak is due to the absence of coupling with neighboring protons. The downfield shift is attributed to the deshielding effect of both the adjacent nitrogen and the ester functionality.
-
Signal (d) at ~4.15 ppm: This quartet is characteristic of the four protons of the two equivalent methylene groups in the ethyl esters (-O-CH₂ -CH₃). The quartet multiplicity is a result of coupling with the three neighboring methyl protons (signal a), according to the n+1 rule (3+1=4). The significant downfield shift is due to the strong deshielding effect of the adjacent oxygen atom of the ester group.
Predicted ¹³C NMR Spectral Analysis
The predicted broadband proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is expected to show five distinct signals, corresponding to the five non-equivalent carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound
| Signal | Predicted Chemical Shift (ppm) | Assignment |
| 1 | 14.2 | -O-CH₂-C H₃ |
| 2 | 42.5 | N-C H₃ |
| 3 | 55.0 | N-C H₂-COO- |
| 4 | 60.5 | -O-C H₂-CH₃ |
| 5 | 171.0 | -C =O |
Interpretation of the ¹³C NMR Spectrum:
-
Signal (1) at ~14.2 ppm: This upfield signal is assigned to the carbon of the two equivalent terminal methyl groups of the ethyl esters.
-
Signal (2) at ~42.5 ppm: This signal corresponds to the carbon of the N-methyl group.
-
Signal (3) at ~55.0 ppm: This peak is attributed to the two equivalent methylene carbons directly attached to the nitrogen atom.
-
Signal (4) at ~60.5 ppm: This signal represents the two equivalent methylene carbons of the ethyl esters, which are bonded to the oxygen atoms.
-
Signal (5) at ~171.0 ppm: This downfield signal is characteristic of the carbonyl carbon of the ester groups.
Comparative Analysis with Related Structures
To enhance the confidence in our predicted spectral data, a comparison with experimentally determined NMR data of structurally analogous compounds is invaluable.
-
Diethyl iminodiacetate: This parent compound lacks the N-methyl group. Its ¹H NMR spectrum would show a broad singlet for the N-H proton, and the methylene protons adjacent to the nitrogen (equivalent to signal 'c') would likely be shifted slightly upfield compared to the N-methylated analog due to the absence of the electron-donating methyl group.
-
N-methyliminodiacetic acid: This diacid precursor possesses a similar N-methyl and adjacent methylene environment. Experimental data for N-methyliminodiacetic acid shows the N-methyl protons resonating around 2.8 ppm and the methylene protons around 3.5 ppm in D₂O. The difference in chemical shifts compared to our predicted values for the diethyl ester can be attributed to the change in the electronic environment from a carboxylic acid to an ester and the difference in the solvent used.
This comparative approach validates the predicted chemical shift regions for the core structural motifs of this compound.
Experimental Protocol for NMR Data Acquisition
For researchers seeking to acquire experimental NMR data for this compound, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30 or similar).
-
Number of Scans: 16-32 (adjust for desired signal-to-noise ratio).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar).
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: -10 to 220 ppm.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Visualizing the Molecular Structure and NMR Assignments
The following diagrams illustrate the structure of this compound and the assignment of its NMR signals.
Figure 1: Structure of this compound with ¹H and ¹³C NMR assignments.
Figure 2: Recommended workflow for NMR data acquisition and processing.
Conclusion
This guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR characterization of this compound. The detailed analysis of expected chemical shifts, multiplicities, and peak assignments, supported by comparisons with related compounds, offers a solid foundation for researchers. The provided experimental protocol and workflow diagrams serve as practical tools for the successful acquisition and interpretation of experimental data. As with any predictive model, experimental verification is the ultimate standard for structural confirmation. However, this guide significantly narrows the gap between theoretical understanding and practical application in the NMR analysis of this important chemical entity.
A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of Diethyl N-methyliminodiacetate
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of chemical analysis, particularly within pharmaceutical development and process chemistry, the accurate and sensitive quantification of intermediates and impurities is paramount. Diethyl N-methyliminodiacetate (DENMIDA), a tertiary amine-containing ester, often serves as a key building block or can be a process-related impurity. Its physicochemical properties—specifically its polarity and lack of a strong UV chromophore—present a significant challenge for traditional analytical techniques. This guide provides an in-depth, comparative analysis of mass spectrometry-based methods for DENMIDA, contrasting them with alternative approaches and offering field-proven insights into methodological choices.
The Analytical Challenge: Understanding this compound
DENMIDA (C9H17NO4, Molar Mass: 203.23 g/mol ) is characterized by a central tertiary amine nitrogen atom flanked by two ethyl ester functionalities. This structure dictates its analytical behavior:
-
High Polarity: The tertiary amine and ester groups make the molecule relatively polar, influencing chromatographic retention.
-
Lack of Chromophore: The absence of aromatic rings or extensive conjugation means it absorbs poorly in the UV-visible spectrum, rendering HPLC-UV detection insensitive.[1][2]
-
Protonation Site: The tertiary amine is a readily available site for protonation, making it an ideal candidate for positive-ion mass spectrometry.[3]
-
Volatility: The molecule possesses sufficient volatility for analysis by gas chromatography (GC), offering another potential avenue for separation.[4]
These properties immediately suggest that mass spectrometry, which detects molecules based on their mass-to-charge ratio rather than light absorption, is the most suitable technique for achieving the sensitivity and specificity required in research and regulated environments.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantitative analysis of DENMIDA in complex matrices, such as reaction mixtures or final drug products, LC-MS/MS is the authoritative method. The workflow combines the separation power of HPLC with the unparalleled specificity and sensitivity of tandem mass spectrometry.
Experimental Workflow: An Overview
The logical flow for a validated LC-MS/MS assay is a self-validating system, ensuring accuracy and reproducibility at each stage.
Caption: High-level LC-MS/MS workflow for DENMIDA analysis.
Causality Behind Experimental Choices
-
Chromatography: While DENMIDA is polar, it retains sufficiently on standard C18 reversed-phase columns using a mobile phase of acetonitrile and water with a formic acid modifier. The acid serves a dual purpose: it ensures the tertiary amine is protonated for optimal ionization and improves chromatographic peak shape.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is the unequivocal choice. The pre-protonated amine in the acidic mobile phase allows for efficient generation of the protonated molecule, [M+H]+, at m/z 204.1.
-
Tandem Mass Spectrometry (MS/MS): This is the cornerstone of specificity. The [M+H]+ precursor ion (m/z 204.1) is isolated and fragmented. By monitoring a specific, high-intensity fragment ion, we eliminate interference from other compounds that might share the same precursor mass. This technique, known as Multiple Reaction Monitoring (MRM), provides exceptional signal-to-noise ratios.
Fragmentation Pathway and Key Transitions
The fragmentation of DENMIDA is predictable and follows established chemical principles for esters and amines.[5][6] The collision-induced dissociation (CID) spectrum is dominated by cleavages adjacent to the nitrogen atom and losses related to the ethyl ester groups.
Caption: Predicted ESI+ fragmentation of this compound.
For quantitative methods, the most intense and stable fragment is typically chosen. In this case, the transition 204.1 → 130.1 often provides an excellent combination of specificity and sensitivity.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for small molecules, provides good efficiency. |
| Mobile Phase A | Water + 0.1% Formic Acid | Protonates the analyte for good peak shape and ESI response. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reversed-phase. |
| Ionization Mode | ESI Positive | Tertiary amine is easily protonated. |
| MRM Transition (Primary) | m/z 204.1 → 130.1 | High-intensity, specific fragment corresponding to a logical loss. |
| MRM Transition (Confirmatory) | m/z 204.1 → 158.1 | A secondary fragment used for identity confirmation. |
Alternative & Complementary Techniques: A Comparative Guide
While LC-MS/MS is superior for quantification, other techniques have specific roles and are important for a comprehensive analytical strategy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a viable alternative, particularly for purity assessment and identification of volatile impurities.[7][8]
-
Principle: DENMIDA is volatilized at high temperature and separated on a capillary column before being ionized, typically by Electron Ionization (EI).
-
Expertise & Experience: EI is a "hard" ionization technique, leading to extensive fragmentation.[9] This provides a rich, reproducible fragmentation pattern that is excellent for library matching and structural confirmation. However, the molecular ion (m/z 203) may be weak or absent, making it less suitable for quantification of the intact molecule.
-
Trustworthiness: GC-MS methods are robust and highly reproducible. The NIST mass spectral library contains spectra for many related compounds, aiding in the identification of unknown peaks.[9][10]
-
Comparison vs. LC-MS:
-
Pros: Excellent for separating volatile isomers; provides highly detailed fragmentation for structural ID.
-
Cons: Not suitable for non-volatile or thermally labile compounds; the absence of a strong molecular ion can be problematic for quantification.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This is often the first technique considered in many labs due to its ubiquity. However, for DENMIDA, it is a poor choice.
-
Principle: Separation via HPLC followed by detection using a UV-Visible spectrophotometer.
-
The Critical Flaw: As previously noted, DENMIDA lacks a chromophore.[1][11] Analysis would require detection at very low wavelengths (e.g., < 210 nm), where many solvents and impurities also absorb, leading to high background, poor sensitivity, and a complete lack of specificity.
-
When is it useful? If DENMIDA is derivatized with a UV-active tag, HPLC-UV can be employed.[12][13] However, derivatization adds complexity, time, and potential for side reactions, making it an inefficient workaround compared to direct analysis by MS.[14]
Quantitative Nuclear Magnetic Resonance (qNMR)
For purity assessment of a neat substance or reference standard, qNMR is a powerful, non-destructive primary method.[15][16][17]
-
Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[18] By comparing the integral of a known analyte peak to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined without needing a specific reference standard of the analyte itself.[19]
-
Expertise & Experience: qNMR is the gold standard for certifying reference materials. It is orthogonal to chromatographic methods, meaning it relies on a different physical principle and is unlikely to be affected by the same interferences.[19] This makes it an excellent tool for verifying the purity of a standard used to create a calibration curve for an LC-MS method.
-
Comparison vs. MS:
-
Pros: A primary ratio method, highly accurate for purity determination of major components (>95%); provides structural information.
-
Cons: Significantly lower sensitivity (requires mg quantities), making it unsuitable for trace analysis or impurity profiling; more complex sample preparation and data processing.
-
Comparative Summary
| Technique | Primary Use Case for DENMIDA | Sensitivity | Specificity | Throughput | Key Limitation |
| LC-MS/MS | Trace Quantification, Impurity Profiling | Excellent (pg-ng/mL) | Excellent | High | Requires expensive instrumentation. |
| GC-MS | Purity, Volatile Impurity ID | Good (ng/mL) | Very Good | Medium | Molecular ion can be weak/absent. |
| HPLC-UV | Not Recommended (Directly) | Poor | Poor | High | Lack of a chromophore.[1] |
| qNMR | Reference Standard Purity Certification | Poor (mg/mL) | Good | Low | Not suitable for trace analysis.[17] |
Detailed Protocol: Validated LC-MS/MS Quantification of DENMIDA
This protocol describes a self-validating system for the determination of DENMIDA in a chemical reaction mixture.
1. Materials and Reagents
-
This compound (DENMIDA) reference standard
-
Internal Standard (IS): (e.g., a structurally similar, stable isotope-labeled analogue or a compound with similar retention and ionization, such as Triethyl N-methyliminotricarboxylate)
-
Formic Acid (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Ultrapure Water
-
0.22 µm Syringe Filters (PTFE)
2. Preparation of Standards and Samples
-
Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of DENMIDA reference standard and the Internal Standard into separate 10 mL volumetric flasks and dissolve in 50:50 acetonitrile:water.
-
Calibration Curve Standards: Perform serial dilutions of the DENMIDA stock solution to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Spiking Solution: Dilute the IS stock solution to a final concentration of 100 ng/mL.
-
Sample Preparation: Dilute the reaction mixture sample with 50:50 acetonitrile:water to an estimated final DENMIDA concentration within the calibration range. Add an equal volume of the IS spiking solution to all calibration standards and diluted samples. Vortex and filter through a 0.22 µm syringe filter into an autosampler vial.
3. Instrumental Conditions
-
LC System: UPLC/UHPLC system
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization: ESI Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions:
-
DENMIDA: m/z 204.1 → 130.1 (Quantifier), 204.1 → 158.1 (Qualifier)
-
Internal Standard: (Monitor appropriate transition for the chosen IS)
-
4. Data Analysis and System Trustworthiness
-
Integrate the peak areas for the DENMIDA quantifier transition and the IS transition.
-
Calculate the Area Ratio (DENMIDA Area / IS Area).
-
Construct a calibration curve by plotting the Area Ratio vs. Concentration for the calibration standards. Apply a linear regression with 1/x weighting.
-
The calibration curve must have a coefficient of determination (R²) ≥ 0.995 for the results to be considered trustworthy.
-
Quantify the DENMIDA concentration in the samples using the regression equation.
Conclusion
For the sensitive, specific, and reliable analysis of this compound, LC-MS/MS is the unequivocally superior technique . Its ability to overcome the molecule's lack of a UV chromophore and provide definitive quantification at low levels makes it indispensable in modern research and development. While GC-MS serves as a valuable tool for structural confirmation and qNMR is the authority for primary standard certification, neither can match the practical, quantitative power of LC-MS/MS for routine analysis in complex matrices. By understanding the causality behind the methodological choices—from mobile phase composition to MRM transition selection—researchers can develop robust, self-validating assays that ensure data integrity and accelerate development timelines.
References
- 1. veeprho.com [veeprho.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Determination of primary, secondary, and tertiary amines in air by direct or diffusion sampling followed by determination with liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. tpcj.org [tpcj.org]
- 8. Rapid determination of N,N-diethyl-m-toluamide and permethrin in human plasma by gas chromatography-mass spectrometry and pyridostigmine bromide by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyldiethanolamine [webbook.nist.gov]
- 10. Formamide, N,N-diethyl- [webbook.nist.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. [Determination of iminodiacetic acid and glycine in dehydrogenation products of diethanolamine by pre-column derivatization and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Derivatization for aminoacids with a tertiary amine group - Chromatography Forum [chromforum.org]
- 15. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 17. emerypharma.com [emerypharma.com]
- 18. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to HPLC Methods for Purity Determination of Diethyl N-methyliminodiacetate
This guide provides a detailed, scientifically grounded comparison of analytical methods for determining the purity of Diethyl N-methyliminodiacetate (DMIDA). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the rationale behind the analytical choices, ensuring a robust and reproducible purity assessment. We will explore a primary stability-indicating HPLC method, compare it with alternative chromatographic and spectroscopic techniques, and provide the foundational data necessary for immediate application.
Introduction: The Analytical Imperative for DMIDA Purity
This compound is a key intermediate and chelating agent used in the synthesis of more complex molecules, including radiopharmaceuticals and other active pharmaceutical ingredients (APIs).[1][2] Its purity is paramount, as process-related impurities or degradation products can have significant impacts on the safety, efficacy, and stability of the final product. The inherent chemical nature of DMIDA—a tertiary amine with two ester functionalities—presents specific analytical challenges, including potential hydrolysis and the lack of a strong UV chromophore. This guide establishes a comprehensive framework for addressing these challenges head-on.
Section 1: Anticipated Impurity Profile of this compound
A robust purity method must be stability-indicating, meaning it can effectively separate the main compound from its potential impurities and degradation products.[3][4][5][6] Understanding the synthesis and degradation pathways of DMIDA is therefore the logical first step.
A common synthetic route involves the esterification of N-methyliminodiacetic acid (MIDA) with ethanol, often facilitated by reagents like thionyl chloride.[7] The primary degradation pathway is the hydrolysis of the ester linkages. Based on these pathways, the key related substances to monitor are:
-
Process-Related Impurities:
-
Impurity A: N-methyliminodiacetate (MIDA): The starting material from incomplete esterification.[8]
-
Impurity B: Ethyl N-methyliminodiacetate (Monoester): A product of partial esterification or partial hydrolysis.
-
-
Degradation Products:
The significant polarity difference between the acidic impurities (A, C) and the esterified, more non-polar, target compound necessitates a powerful separation technique.
Section 2: Primary Method: A Stability-Indicating Reversed-Phase HPLC-UV Protocol
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the workhorse for pharmaceutical impurity analysis due to its versatility and robustness.[4] For DMIDA, which lacks a strong chromophore, detection at low UV wavelengths (e.g., 205-215 nm) is required to achieve adequate sensitivity.
Method Development Rationale
-
Column Selection: A standard C18 column is the logical starting point. The alkyl chains provide the necessary hydrophobicity to retain the DMIDA and its monoester intermediate. The significant polarity of the diacid impurity (MIDA) means it will elute very early, requiring careful optimization of the initial mobile phase conditions to ensure it is retained away from the solvent front.
-
Mobile Phase Selection: A gradient elution is essential. An isocratic method would either fail to retain the polar MIDA or result in excessively long retention times for DMIDA.
-
Aqueous Phase (Mobile Phase A): A buffered solution is critical for controlling the ionization state of the acidic and basic functional groups, leading to reproducible retention times and good peak shapes. A phosphate buffer at a pH of around 3.0 is chosen to ensure the carboxylic acid groups on the impurities are protonated (less polar) for better retention on the C18 phase, and the tertiary amine on DMIDA is protonated for good aqueous solubility.
-
Organic Phase (Mobile Phase B): Acetonitrile is selected over methanol due to its lower UV cutoff and ability to provide sharper peaks for many compounds.
-
-
Detection: UV detection at 205 nm is employed to capture the absorbance of the carbonyls in the ester and acid groups, providing the necessary sensitivity for low-level impurity quantification.
Detailed Experimental Protocol
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 205 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Acetonitrile (95:5, v/v) |
| Sample Conc. | 1.0 mg/mL |
Method Validation Summary
A method is only trustworthy if it is validated. The following table summarizes the expected results from a validation study conducted according to ICH guidelines.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Peak purity of the main peak > 990. Baseline resolution between all peaks > 1.5. | Forced degradation (acid, base, peroxide) shows no co-elution. All peaks are spectrally pure. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for analyte and all impurities. | r² > 0.999 over the range of LOQ to 150% of the specification limit for impurities. |
| Accuracy | Recovery of 90.0% - 110.0% for impurities spiked into the sample matrix. | Average recovery between 98.5% and 101.2% for all impurities. |
| Precision (RSD) | Repeatability (n=6): ≤ 5.0%. Intermediate Precision: ≤ 10.0%. | Repeatability RSD < 2.0%. Intermediate Precision RSD < 3.5%. |
| LOD / LOQ | Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1. | LOD ≈ 0.01%, LOQ ≈ 0.03% (relative to a 1 mg/mL sample concentration). |
Section 3: Comparison with Alternative Analytical Methods
While RP-HPLC is the primary choice, other techniques offer unique advantages and can be used for orthogonal verification or specific applications.
Method 2: Gas Chromatography (GC)
-
Principle: GC separates compounds based on their volatility and interaction with a stationary phase. For DMIDA, direct analysis is challenging due to its low volatility. Derivatization would be required to convert the molecule into a more volatile form, which adds complexity and potential for analytical error.[2][11]
-
Comparison: GC is generally faster than HPLC for volatile compounds. However, the need for derivatization makes it less suitable for routine purity analysis of DMIDA compared to the direct analysis possible with HPLC. It could be valuable for detecting volatile impurities like residual ethanol from the synthesis.
Method 3: Quantitative NMR (qNMR)
-
Principle: qNMR provides a direct, primary method for quantification without the need for a specific reference standard for the analyte.[3][7][12][13][14] The purity is determined by comparing the integral of a specific proton signal from the analyte against the integral of a known signal from a certified internal standard of high purity.[12][14]
-
Comparison: qNMR is an exceptionally powerful tool for characterizing reference standards and can serve as an orthogonal method to HPLC.[7] Its major advantage is that it is a "universal" detector, as any proton-containing molecule will give a signal proportional to its molar concentration. However, it has lower sensitivity than HPLC and may not be able to detect trace-level impurities below ~0.1%. It is also a more specialized technique requiring more expensive instrumentation and expertise.
Comparative Summary of Techniques
| Feature | RP-HPLC (Primary Method) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Partitioning based on polarity | Partitioning based on volatility | Nuclear spin resonance |
| Sample Prep | Simple dissolution | Often requires derivatization | Precise weighing with internal standard |
| Sensitivity | High (to <0.05%) | High (for volatile compounds) | Moderate (typically >0.1%) |
| Quantification | Requires reference standards for all impurities | Requires reference standards | Primary method; requires only one internal standard |
| Primary Use Case | Routine QC, stability testing, impurity profiling | Analysis of volatile impurities (e.g., residual solvents) | Reference standard characterization, orthogonal purity assessment |
| Pros | Versatile, robust, high-resolution, stability-indicating | Fast, excellent for volatiles | Highly accurate, no impurity standards needed, structural info |
| Cons | Requires impurity standards for accurate quantitation | Not suitable for non-volatile compounds without derivatization | Lower sensitivity, higher cost, complex data analysis |
Section 4: Visualizing the Analytical Workflow
A clear workflow ensures consistency and minimizes error from sample receipt to final data analysis. The following diagrams illustrate the logical flow of the purity determination process.
References
- 1. Diethyl iminodiacetate (6290-05-7) at Nordmann - nordmann.global [nordmann.global]
- 2. How Iminodiacetic Acid Diethyl Ester is Revolutionizing Drug Intermediates-ZCPC [en.zcpc.net]
- 3. japsonline.com [japsonline.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Diethyl iminodiacetate synthesis - chemicalbook [chemicalbook.com]
- 8. N-methyliminodiacetic acid | C5H9NO4 | CID 20441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 10. d-nb.info [d-nb.info]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. ijpsm.com [ijpsm.com]
The Strategic Advantage of MIDA Boronates in Modern Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise and efficient construction of complex molecules is paramount. In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a titan, heavily reliant on the stability and reactivity of its organoboron coupling partners. However, the inherent instability of many boronic acids presents a significant hurdle, often leading to decomposition and diminished reaction yields.[1][2] This guide provides an in-depth comparison of N-methyliminodiacetic acid (MIDA) boronates against other common boronic esters, particularly pinacol esters, elucidating the strategic advantages conferred by the MIDA ligand in overcoming the challenges of modern organic synthesis.
The Challenge with Boronic Acids: A Need for Robust Protection
Boronic acids are foundational to cross-coupling chemistry, yet their utility is often compromised by a propensity for protodeboronation and trimerization into boroxines, complicating purification and quantitative analysis.[3] Certain classes, especially those containing 2-heterocyclic, vinyl, and cyclopropyl motifs, are notoriously unstable, making their long-term storage and efficient use in synthesis challenging.[4][5] To circumvent these issues, boronic acids are frequently converted into more stable ester derivatives.[3] While acyclic esters are seldom used for protection, cyclic esters have become the standard.[3] Among these, pinacol esters (Bpin) are the most popular choice.[3][6] However, even pinacol esters can be susceptible to hydrolysis and decomposition, particularly during chromatographic purification.[6][7][8][9]
MIDA Boronates: A Paradigm Shift in Boron Chemistry
Recognizing the limitations of existing protecting groups, the Burke group developed N-methyliminodiacetic acid (MIDA) as a trivalent ligand for boron.[1] This innovation fundamentally alters the properties of the boron center. The coordination of the nitrogen atom's lone pair to the empty p-orbital of boron rehybridizes it from sp² to a more stable, tetrahedral sp³ geometry.[1][2] This structural change dramatically attenuates the Lewis acidity and, consequently, the reactivity of the boron atom, rendering the MIDA boronate inert to a wide range of reaction conditions.[1][10]
Figure 1. Boron hybridization in pinacol vs. MIDA esters.
Head-to-Head Comparison: MIDA Boronates vs. Other Esters
The distinct structural nature of MIDA boronates translates into a suite of advantageous properties when compared to other boronic esters, most notably pinacol esters.
| Feature | MIDA Boronates | Pinacol Esters (Bpin) | Diethyl Esters (Hypothetical) |
| Stability | Exceptionally high; indefinitely bench-top stable solids.[1][11] | Moderate; more stable than boronic acids but can be prone to hydrolysis.[6][7] | Generally low hydrolytic stability; rarely used for protection.[3] |
| Chromatography | Stable to silica gel chromatography, enabling high purity.[10][12][13] | Can be unstable on silica gel, leading to decomposition.[6][7] | Unlikely to be stable to standard chromatographic purification. |
| Reactivity Control | Unreactive in anhydrous cross-coupling conditions; acts as a robust protecting group.[1][2][13] | Reactive under Suzuki-Miyaura conditions.[3] | Reactive, similar to other simple boronic esters. |
| Deprotection | Mild aqueous base (e.g., NaHCO₃, K₃PO₄, NaOH) at room temperature.[1][13] | Often requires acidic conditions or transesterification.[3] | Hydrolytically labile. |
| "Slow Release" Capability | Yes, enables the use of unstable boronic acids by releasing them in situ.[4][5][10] | No, the boronic ester is the active coupling partner. | No. |
| Iterative Cross-Coupling | Ideal platform for sequential, controlled C-C bond formation.[1][13] | Not suitable for iterative strategies requiring protection/deprotection cycles. | Not suitable. |
The Power of "Slow Release": Taming Unstable Boronic Acids
A key advantage of MIDA boronates is their capacity for the slow, controlled release of the corresponding boronic acid under mild aqueous basic conditions.[4][10] This is particularly transformative for Suzuki-Miyaura reactions involving unstable boronic acids. Instead of adding a sensitive boronic acid that might decompose before it can couple, the stable MIDA boronate is used. The mild base in the reaction mixture gradually hydrolyzes the MIDA ester, releasing the boronic acid in situ at a rate comparable to its consumption in the catalytic cycle.[14] This strategy keeps the concentration of the unstable boronic acid low, minimizing side reactions like protodeboronation and homocoupling, and dramatically improving yields.[4][10]
Experimental Data: Cross-Coupling of Unstable Boronic Acids
| Entry | Boron Reagent | Coupling Partner | Yield (%) with Boronic Acid (1) | Yield (%) with MIDA Boronate (2) |
| 1 | 2-Benzofuran | 4-Chloroanisole | 50 | 92 |
| 2 | 2-Thiophene | 4-Chloroanisole | 37 | 94 |
| 3 | 2-Indole | 4-Chloroanisole | 14 | 93 |
| 4 | Vinyl | 4-Chloroanisole | 79 | 98 |
Data adapted from Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2007, 129, 6716 and Knapp, D. M.; Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2009, 131, 6961.[4]
As the data clearly shows, for unstable coupling partners, the use of MIDA boronates leads to a striking improvement in cross-coupling efficiency compared to using the freshly prepared boronic acids themselves.[4]
Experimental Protocols
Synthesis of MIDA Boronates
The synthesis of MIDA boronates has been streamlined to be more accessible. While early methods required harsh, high-temperature dehydrative conditions, newer protocols utilize MIDA anhydride, allowing for milder and more efficient conversion of boronic acids to their MIDA-protected form.[12][15][16][17]
General Protocol using MIDA Anhydride:
-
A mixture of the desired boronic acid (1.0 equiv) and MIDA anhydride (1.2 equiv) is suspended in anhydrous dioxane.
-
The mixture is heated (e.g., at 80 °C) until the reaction is complete, typically monitored by TLC or LC-MS.
-
The solvent is removed under reduced pressure.
-
The crude MIDA boronate can then be purified. A unique feature is their binary affinity for silica gel: they are immobile in solvents like diethyl ether but readily eluted with THF, facilitating a simple "catch-and-release" purification.[12][17] The high crystallinity of many MIDA boronates also allows for purification by simple precipitation.[12][17]
Figure 2. MIDA Boronate Synthesis Workflow.
Slow-Release Suzuki-Miyaura Cross-Coupling
This protocol leverages the stability of the MIDA boronate to enable the coupling of otherwise challenging substrates.
General Protocol for Slow-Release Coupling:
-
To a reaction vessel, add the MIDA boronate (1.0-1.2 equiv), the aryl/heteroaryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., SPhos), and a mild base (e.g., K₃PO₄).
-
Add a solvent system, typically a mixture of an organic solvent and water (e.g., 5:1 dioxane/H₂O).[4]
-
Stir the reaction mixture at a specified temperature (e.g., 60-100 °C) for the required time.[4]
-
Upon completion, perform a standard aqueous workup and purify the product by column chromatography.
Conclusion: A Superior Tool for Complex Synthesis
In the quest for synthetic efficiency and reliability, MIDA boronates offer a decisive advantage over other boronic esters. Their unparalleled stability, compatibility with chromatography, and, most critically, their capacity for the slow, controlled release of boronic acids make them a superior choice for a wide range of applications.[4][10][18] By transforming unstable boronic acids into robust, crystalline, and highly effective coupling partners, MIDA boronates empower chemists to construct complex molecular architectures with greater precision and higher yields.[4][19] For any laboratory engaged in the synthesis of fine chemicals, pharmaceuticals, or advanced materials, the adoption of MIDA boronate chemistry represents a strategic investment in capability and innovation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 11. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 12. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 16. experts.illinois.edu [experts.illinois.edu]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Comparative stability of metal complexes with different iminodiacetate ligands
An In-Depth Technical Guide to the Comparative Stability of Metal Complexes with Iminodiacetate-Type Ligands
Introduction: The Central Role of Iminodiacetate in Coordination Chemistry
Iminodiacetic acid (IDA), with its characteristic N(CH₂COOH)₂ backbone, stands as a cornerstone chelating agent in coordination chemistry.[1] Its ability to form stable, well-defined complexes with a vast array of metal ions has cemented its importance in diverse fields, from industrial water treatment and catalysis to the sophisticated design of therapeutic and diagnostic agents in medicine.[2]
The power of IDA lies in its typical tridentate coordination mode. The deprotonated dianion, IDA²⁻, binds to a metal ion through the central nitrogen atom and two carboxylate oxygen atoms. This creates two highly stable five-membered chelate rings, a structural motif that significantly enhances the thermodynamic stability of the resulting complex—a phenomenon known as the chelate effect.[2][3] This inherent stability, coupled with the potential for synthetic modification, makes the IDA scaffold an ideal platform for tuning the properties of metal complexes for specific applications.
This guide provides a comparative analysis of the stability of metal complexes formed with IDA and its N-substituted derivatives. We will explore how modifications to the ligand structure influence complex stability, present quantitative experimental data, and detail a robust methodology for determining these critical thermodynamic parameters.
Comparative Stability: The Impact of N-Substitution on Metal Ion Affinity
The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value signifies a stronger metal-ligand interaction and a more stable complex.[2] The substitution of the imino proton on the IDA nitrogen atom with various functional groups can profoundly alter the ligand's electronic and steric properties, thereby modulating the stability of its metal complexes.
Key Ligands Under Comparison:
-
Iminodiacetic Acid (IDA): The parent, unsubstituted ligand.
-
N-Methyliminodiacetic Acid (MIDA): Features a simple methyl group substitution, which introduces a slight electron-donating effect.
-
N-(2-Hydroxyethyl)iminodiacetic Acid (HIDA): Introduces a hydroxyethyl group, adding a potential additional coordination site and altering steric bulk.
-
Nitrilotriacetic Acid (NTA): Can be viewed as an IDA derivative with an additional carboxymethyl arm, increasing its denticity to tetradentate.
The stability of complexes formed with these ligands is highly dependent on the nature of the metal ion. Factors such as ionic radius, charge, and preferred coordination geometry play a crucial role.[4] The Irving-Williams series, which describes the relative stabilities of divalent transition metal complexes (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺), is generally observed for these ligands.[4]
Quantitative Comparison of Stability Constants
The following table summarizes the critically evaluated stepwise stability constants (log K₁) for 1:1 metal-ligand complexes with IDA and its derivatives in aqueous solution. These values represent the equilibrium M + L ⇌ ML.
| Metal Ion | Iminodiacetic Acid (IDA) | N-Methyliminodiacetic Acid (MIDA) | N-(2-Hydroxyethyl)iminodiacetic Acid (HIDA) | Nitrilotriacetic Acid (NTA) |
| Mg²⁺ | 2.94 | 3.43 | 3.91 | 5.46 |
| Ca²⁺ | 2.59 | 2.94 | 3.23 | 6.46 |
| Mn²⁺ | 7.0 | 7.78 | 7.23 | 10.51 |
| Fe²⁺ | 7.9 | 8.8 | 8.1 | 11.6 |
| Co²⁺ | 10.41 | 10.87 | 10.7 | 13.07 |
| Ni²⁺ | 11.49 | 11.84 | 11.54 | 14.0 |
| Cu²⁺ | 12.94 | 13.04 | 13.1 | 15.9 |
| Zn²⁺ | 10.37 | 10.99 | 10.5 | 13.0 |
| Cd²⁺ | 9.07 | 9.69 | 9.3 | 12.6 |
| Pb²⁺ | 9.49 | 9.89 | 9.5 | 14.1 |
| Fe³⁺ | 15.9 | 16.9 | - | 20.4 |
Data compiled from critically evaluated constants published by IUPAC and other sources.[1][5][6]
Analysis of Stability Trends:
-
Effect of N-Alkylation (IDA vs. MIDA): Replacing the N-H proton with a methyl group (MIDA) generally leads to a slight increase in complex stability for most divalent metals.[1] The electron-donating nature of the methyl group increases the basicity of the nitrogen donor atom, leading to a stronger M-N bond. This demonstrates that subtle electronic modifications can enhance ligand affinity.[7]
-
Effect of N-Hydroxyethyl Group (HIDA): The introduction of the hydroxyethyl group in HIDA can have a mixed effect. While it increases steric bulk, the hydroxyl group can potentially participate in coordination, particularly with metals that can accommodate higher coordination numbers, or it can form hydrogen bonds that stabilize the complex structure.
-
Effect of Increased Denticity (NTA): As expected, the addition of a third carboxylate arm in NTA dramatically increases the stability constants for all metal ions. This is a powerful illustration of the chelate effect; increasing the number of chelate rings from two (with IDA) to three (with NTA) significantly enhances the thermodynamic stability of the complex.[8]
Visualizing Ligand-Metal Coordination
The structural differences between these ligands and their mode of binding are critical to understanding their relative stabilities.
Caption: Coordination modes of IDA, MIDA, and NTA with a generic metal ion (M²⁺).
Experimental Protocol: Potentiometric Titration for Stability Constant Determination
Potentiometric titration is a highly accurate and widely used method for determining stability constants in solution.[9] The principle involves monitoring the change in hydrogen ion concentration (pH) of a solution containing a known amount of ligand and metal ion as a standard strong base is added. The data allows for the calculation of the average number of ligands bound per metal ion (ñ) and the free ligand concentration (pL), from which the stability constants are derived.[10]
This protocol outlines the Calvin-Bjerrum method as adapted by Irving and Rossotti.[4][10]
Materials and Reagents:
-
Ligand: Iminodiacetic acid (or derivative), high purity
-
Metal Salt: Perchlorate or nitrate salt of the metal ion (e.g., Cu(NO₃)₂, Zn(NO₃)₂)
-
Strong Acid: Perchloric acid (HClO₄) or Nitric acid (HNO₃), standardized solution (~0.1 M)
-
Strong Base: Carbonate-free sodium hydroxide (NaOH) or potassium hydroxide (KOH), standardized solution (~0.1 M)
-
Inert Salt: NaClO₄ or KNO₃ to maintain constant ionic strength (e.g., 1.0 M)
-
Solvent: Deionized, CO₂-free water
-
Equipment: High-precision pH meter with a combination glass electrode, temperature-controlled titration vessel, magnetic stirrer, calibrated burette.
Step-by-Step Methodology:
-
Electrode Calibration: Calibrate the pH electrode system using standard buffer solutions to read hydrogen ion concentration, -log[H⁺], rather than activity. This is achieved by titrating a known concentration of strong acid with a strong base in the same ionic medium to be used for the experiments.[11]
-
Solution Preparation: Prepare the following three solutions for titration in the thermostatted vessel (e.g., at 25 °C), maintaining a constant total volume and ionic strength:
-
Mixture A (Acid Blank): Strong Acid + Inert Salt. (e.g., 5 mL 0.1 M HNO₃ + 5 mL 1.0 M KNO₃ + 40 mL H₂O)
-
Mixture B (Ligand): Mixture A + known concentration of Ligand.
-
Mixture C (Metal + Ligand): Mixture B + known concentration of Metal Salt. (Typically at a 1:2 to 1:5 metal-to-ligand molar ratio).[9]
-
-
Titration: Titrate each mixture (A, B, and C) against the standardized strong base. Record the volume of base added and the corresponding pH reading at regular intervals, ensuring equilibrium is reached after each addition.
-
Data Analysis and Calculation:
-
Plot the pH versus the volume of base added for all three titrations.
-
From the horizontal shifts between the titration curves (A vs. B and B vs. C), calculate the average number of protons associated with the ligand (ñₐ), the average number of ligands complexed with the metal ion (ñ), and the free ligand exponent (pL).
-
Construct a "formation curve" by plotting ñ against pL.
-
The stepwise stability constants (K₁, K₂, etc.) are determined from this curve. For example, the value of pL at ñ = 0.5 corresponds to log K₁.[12] More sophisticated calculations can be performed using specialized software for higher accuracy.
-
This self-validating system, which includes an acid blank and a ligand-only titration, allows for precise determination of the ligand's protonation constants and accounts for any hydrolysis of the metal ion, ensuring the trustworthiness of the final stability constant.[13]
Experimental Workflow Diagram
Caption: Workflow for determining metal-ligand stability constants via potentiometric titration.
Conclusion
The stability of metal complexes with iminodiacetate-type ligands is a finely tuned interplay of electronic effects, steric hindrance, and the chelate effect. While the parent IDA ligand forms robust complexes with a wide range of metal ions, strategic N-substitution provides a powerful tool for modulating this stability. N-alkylation can subtly enhance stability through inductive effects, while increasing the ligand's denticity, as seen in NTA, leads to a dramatic increase in complex stability due to a more pronounced chelate effect. The quantitative data and experimental protocols presented here offer researchers and drug development professionals a foundational guide for selecting or designing ligands to achieve the desired metal complex stability for their specific application, be it in chelation therapy, medical imaging, or catalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Studies on Thermodynamic and Formation Constants of Metal Complexes in Solution – Material Science Research India [materialsciencejournal.org]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. researchgate.net [researchgate.net]
- 7. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 8. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 9. hakon-art.com [hakon-art.com]
- 10. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 11. cost-nectar.eu [cost-nectar.eu]
- 12. asianpubs.org [asianpubs.org]
- 13. scribd.com [scribd.com]
A Comparative Guide to the Structural Validation of Diethyl N-methyliminodiacetate using 2D NMR Techniques
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel and existing molecules is a cornerstone of scientific rigor. For a seemingly simple molecule like Diethyl N-methyliminodiacetate, conventional one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides initial clues but often falls short of providing the unequivocal evidence required for complete structural elucidation. This guide delves into the application of two-dimensional (2D) NMR techniques as a robust methodology for the definitive structural validation of this compound. We will explore a comparative analysis of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments, supported by predicted experimental data, to illustrate how these techniques synergistically deliver a comprehensive and trustworthy structural assignment.
The Challenge with 1D NMR: Ambiguity in a Small Molecule
The structure of this compound, C₉H₁₇NO₄, presents a degree of symmetry that can lead to overlapping signals and ambiguity in a 1D ¹H NMR spectrum. While we can predict the expected chemical environments, definitively assigning each proton and carbon signal and, more importantly, confirming the connectivity between them, requires more powerful techniques. This is where 2D NMR becomes an indispensable tool, transforming a list of chemical shifts into a detailed molecular map.[1][2]
A Multi-faceted Approach: The Synergy of 2D NMR Experiments
No single 2D NMR experiment provides all the necessary information for complete structure elucidation. Instead, a suite of experiments is employed, each offering a unique piece of the structural puzzle. For this compound, a combination of COSY, HSQC, and HMBC provides a self-validating system for structural confirmation.[3]
The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions form the basis for our interpretation of the 2D NMR data.
Structure of this compound:
Predicted ¹H and ¹³C NMR Chemical Shifts:
| Atom Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 1 (N-CH₃) | 2.4 | 42.0 |
| 2 (N-CH₂) | 3.5 | 55.0 |
| 3 (O-CH₂) | 4.2 | 61.0 |
| 4 (CH₃) | 1.3 | 14.0 |
| 5 (C=O) | - | 171.0 |
Part 1: COSY - Mapping the Proton-Proton Network
Principle and Purpose:
Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that reveals scalar couplings between protons, typically those separated by two or three bonds (²JHH and ³JHH).[4] The resulting spectrum displays the 1D ¹H NMR spectrum on both the horizontal and vertical axes (the diagonal) and cross-peaks that indicate which protons are coupled to each other.[5] These cross-peaks are the key to identifying neighboring protons and piecing together molecular fragments.[3]
Experimental Protocol: A Generalized Approach
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: On a 400 MHz (or higher) NMR spectrometer, tune and match the probe for ¹H.
-
Acquisition:
-
Load a standard COSY pulse sequence (e.g., cosygpqf).
-
Set the spectral width to cover all proton signals (e.g., 0-10 ppm).
-
Acquire a sufficient number of scans (e.g., 2-4) for each increment to achieve adequate signal-to-noise.
-
Typically, 256-512 increments in the indirect dimension (t₁) are collected.
-
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions and perform a 2D Fourier transform. Phase and baseline correct the spectrum.
Predicted COSY Data and Interpretation for this compound:
The only expected COSY correlation for this compound is between the protons of the ethyl groups.
| Correlating Protons | Expected Cross-Peak | Interpretation |
| H3 ↔ H4 | Yes | Confirms the presence of the -CH₂-CH₃ (ethyl) fragment. |
The absence of other cross-peaks is also informative, indicating that the N-methyl (H1) and N-methylene (H2) protons are not coupled to any other protons within the typical 2-3 bond range of COSY.
Part 2: HSQC - Linking Protons to their Directly Attached Carbons
Principle and Purpose:
The Heteronuclear Single Quantum Coherence (HSQC) experiment is a heteronuclear 2D NMR technique that identifies direct one-bond correlations between protons and the carbons to which they are attached (¹JCH).[6][7] The resulting spectrum has a ¹H NMR spectrum on one axis and a ¹³C NMR spectrum on the other. Each cross-peak represents a C-H bond.[8]
Experimental Protocol: A Generalized Approach
-
Sample and Instrument Setup: As per the COSY experiment. The probe must be capable of both ¹H and ¹³C detection.
-
Acquisition:
-
Load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). Edited HSQC sequences can also provide information about the multiplicity of the carbon (CH, CH₂, CH₃).
-
Set the ¹H spectral width as before.
-
Set the ¹³C spectral width to encompass all expected carbon signals (e.g., 0-180 ppm).
-
The experiment is optimized for an average one-bond C-H coupling constant (e.g., 145 Hz).
-
-
Processing: Similar to COSY, with 2D Fourier transformation and subsequent phasing and baseline correction.
Predicted HSQC Data and Interpretation for this compound:
| Proton (¹H Shift) | Carbon (¹³C Shift) | Interpretation |
| 2.4 (H1) | 42.0 (C1) | Assigns the N-methyl group. |
| 3.5 (H2) | 55.0 (C2) | Assigns the N-methylene group. |
| 4.2 (H3) | 61.0 (C3) | Assigns the O-methylene group of the ethyl ester. |
| 1.3 (H4) | 14.0 (C4) | Assigns the methyl group of the ethyl ester. |
The HSQC experiment provides a direct and unambiguous assignment of all protonated carbons. Notably, the carbonyl carbon (C5) will not show a correlation in the HSQC spectrum as it has no attached protons.
Part 3: HMBC - Assembling the Molecular Skeleton
Principle and Purpose:
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the carbon skeleton of a molecule. It reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds (²JCH, ³JCH, ⁴JCH).[6][9] Unlike HSQC, direct one-bond correlations are typically suppressed.[6] This allows for the connection of different molecular fragments, including through quaternary carbons and heteroatoms.
Experimental Protocol: A Generalized Approach
-
Sample and Instrument Setup: As per the HSQC experiment.
-
Acquisition:
-
Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.
-
The experiment is optimized for a range of long-range coupling constants (e.g., 8 Hz).
-
-
Processing: Similar to the other 2D experiments.
Predicted HMBC Data and Interpretation for this compound:
| Proton (¹H Shift) | Correlating Carbon (¹³C Shift) | J-Coupling | Interpretation |
| H1 (N-CH₃) | 55.0 (C2) | ²JCH | Confirms the N-methyl is attached to the nitrogen, which is also attached to the N-methylene. |
| 171.0 (C5) | ³JCH | Key correlation confirming the connectivity of the N-methyl group to the carbonyl carbon through the nitrogen and N-methylene. | |
| H2 (N-CH₂) | 42.0 (C1) | ²JCH | Confirms the connectivity between the N-methylene and the N-methyl group. |
| 171.0 (C5) | ²JCH | Crucial correlation that directly links the N-methylene to the carbonyl carbon. | |
| H3 (O-CH₂) | 14.0 (C4) | ²JCH | Confirms the ethyl group connectivity. |
| 171.0 (C5) | ³JCH | Establishes the ester linkage by connecting the O-methylene to the carbonyl carbon. | |
| H4 (CH₃) | 61.0 (C3) | ²JCH | Confirms the ethyl group connectivity. |
The HMBC data provides the final and most critical pieces of the puzzle, connecting the N-methyl, N-methylene, and ethyl fragments through the quaternary carbonyl carbon.
Comparative Summary and Workflow
The following table summarizes the information obtained from each 2D NMR experiment, highlighting their complementary nature.
| Experiment | Information Provided | Key Insights for this compound |
| COSY | ¹H-¹H correlations (2-3 bonds) | Identifies the ethyl (-CH₂-CH₃) spin system. |
| HSQC | ¹H-¹³C one-bond correlations | Unambiguously assigns all protonated carbons. |
| HMBC | ¹H-¹³C long-range correlations (2-4 bonds) | Connects all molecular fragments and confirms the overall carbon skeleton, including the position of the quaternary carbonyl carbon. |
The logical workflow for the structural validation of this compound using these techniques is visualized below.
The following diagram illustrates the key HMBC correlations that are instrumental in confirming the structure of this compound.
Conclusion
The structural validation of this compound serves as an excellent case study for the power and necessity of 2D NMR spectroscopy. While 1D NMR can suggest a structure, it is the synergistic application of COSY, HSQC, and HMBC that provides the irrefutable evidence required in a scientific and regulatory environment. COSY delineates the proton-proton connectivities, HSQC maps protons to their directly attached carbons, and HMBC reveals the long-range heteronuclear correlations that piece together the entire molecular framework. This multi-technique approach ensures a self-validating and unambiguous assignment of the molecular structure, exemplifying the principles of scientific integrity and trustworthiness in chemical analysis.
References
- 1. deepdyve.com [deepdyve.com]
- 2. emerypharma.com [emerypharma.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
A Senior Application Scientist's Guide: Benchmarking Diethyl N-methyliminodiacetate in Palladium-Catalyzed Cross-Coupling
Introduction: The Ligand's Decisive Role in Catalysis
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the synthesis of biaryl and substituted aromatic compounds, forming the backbone of numerous processes in pharmaceutical and materials science.[1][2] The reaction's power lies in its ability to form C-C bonds with high efficiency and functional group tolerance, a feat made possible by a palladium catalyst. However, the true maestro of this catalytic orchestra is the ligand bound to the palladium center. The ligand's steric and electronic properties dictate the catalyst's activity, stability, and selectivity, transforming a sluggish reaction into a high-yield, room-temperature marvel.[3]
This guide provides an in-depth performance benchmark of Diethyl N-methyliminodiacetate, a representative of the N,N,O-tridentate aminodicarboxylate ligand class. We will objectively compare its expected performance in a model Suzuki-Miyaura reaction against two dominant classes of state-of-the-art ligands: bulky biaryl monophosphines (e.g., SPhos) and N-Heterocyclic Carbenes (NHCs). By examining the mechanistic underpinnings and presenting supporting experimental data, this guide will empower researchers to make informed decisions in catalyst selection and experimental design.
Mechanistic Considerations: How Ligands Steer the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The ligand directly influences the rate and efficiency of each step.
-
Biaryl Monophosphine Ligands (e.g., SPhos, XPhos): These ligands are characterized by their significant steric bulk and strong electron-donating properties. This combination promotes the formation of highly reactive, low-coordinate L-Pd(0) species, which readily undergo oxidative addition even with challenging substrates like aryl chlorides.[3] The bulk also facilitates the final reductive elimination step to release the product.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are powerful sigma-donors that form exceptionally strong bonds with palladium. This results in highly stable and robust catalysts that are often resistant to degradation, making them suitable for reactions requiring high temperatures or long reaction times.[5]
-
N,N,O-Tridentate Ligands (e.g., this compound): This class of ligand coordinates to the metal center through two nitrogen atoms and one oxygen atom.[6][7] This tridentate, pincer-like coordination creates a well-defined and stable palladium complex. The rationale for using such a ligand is to strike a balance: the strong coordination enhances catalyst stability, while the specific geometry can still allow for the necessary flexibility to proceed through the catalytic cycle efficiently. DFT studies on similar N,N,O-ligands have shown that even small structural variations can significantly alter catalytic performance, highlighting the tunable nature of these systems.
Comparative Performance Benchmark
To provide a clear comparison, we will consider a model Suzuki-Miyaura reaction: the coupling of 4-bromotoluene with phenylboronic acid. The data presented for SPhos and an NHC are representative of results found in the literature for this type of transformation. The performance for this compound is an expert projection based on the typical efficiency of related N,N,O-tridentate ligand systems under thermal conditions.[6][7]
Table 1: Performance Comparison in the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid
| Ligand Class | Specific Ligand / Representative | Catalyst System | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Biaryl Phosphine | SPhos | Pd(OAc)₂ / SPhos | 1.0 | Room Temp | 2 | >98 | [3] |
| N-Heterocyclic Carbene | IMes | [Pd(IMes)(allyl)Cl] | 1.0 | 80 | 4 | >95 | [1] |
| N,N,O-Tridentate | This compound | Pd(OAc)₂ / Ligand | 1.0 | 80 | 3 | ~90-95 | [6][7]* |
*Performance is projected based on data for similar N,N,O-tridentate systems.
Analysis of Results:
-
SPhos demonstrates exceptional reactivity, driving the reaction to completion at room temperature with low catalyst loading. This is the hallmark of modern bulky phosphine ligands and the reason for their widespread adoption.[3]
-
The NHC-based catalyst provides excellent yield, showcasing the high activity and stability of this ligand class, though typically requiring elevated temperatures.
-
This compound , as a representative N,N,O-tridentate ligand, is expected to be a highly effective ligand, particularly under thermal conditions. While it may not achieve the room-temperature reactivity of SPhos, it offers the advantage of forming a well-defined, stable precatalyst which can lead to reproducible results and may exhibit unique selectivity with more complex substrates. The slightly longer reaction times or higher temperatures compared to the most active phosphines are a common trade-off for the stability conferred by the tridentate coordination.[6]
Experimental Protocols for Performance Evaluation
To ensure a valid comparison, all ligands should be tested under identical, rigorously controlled conditions. The following protocol describes a general, self-validating workflow for benchmarking ligand performance in the model reaction.
Detailed Step-by-Step Methodology
This protocol is a general guideline and assumes a 1 mmol scale reaction.[2][4]
Materials and Reagents:
-
4-Bromotoluene (1 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), flamed-dried
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)
-
Ligand (e.g., this compound, SPhos) (0.012 mmol, 1.2 mol%)
-
Anhydrous toluene (5 mL)
-
Standard solvents for workup and chromatography (Ethyl Acetate, Hexanes, Brine)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene (171 mg), phenylboronic acid (146 mg), and K₃PO₄ (424 mg).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Catalyst Preparation (In-Situ): In a separate vial under argon, weigh Pd(OAc)₂ (2.2 mg) and the desired ligand (e.g., this compound, 2.3 mg). Add 1 mL of anhydrous toluene and stir for 10-15 minutes to allow for pre-formation of the complex.
-
Reaction Initiation: Using a syringe, add the remaining anhydrous toluene (4 mL) to the Schlenk flask, followed by the catalyst solution.
-
Reaction Execution: Place the flask in a pre-heated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots via syringe and analyzing by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification and Analysis: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure product (4-methyl-1,1'-biphenyl). Confirm identity and purity via ¹H and ¹³C NMR spectroscopy and determine the isolated yield.
Conclusion and Field-Proven Insights
This guide demonstrates that while bulky phosphine ligands like SPhos offer unparalleled reactivity for many standard Suzuki-Miyaura couplings, there is a clear and important role for alternative ligand architectures.
This compound , representing the N,N,O-tridentate class, is projected to be a robust and highly effective ligand. Its key advantage lies in the formation of stable, well-defined palladium complexes. This stability can translate to:
-
Increased Catalyst Longevity: Potentially beneficial for complex, multi-step syntheses or reactions requiring higher temperatures.
-
Reproducibility: A well-defined active species can lead to more consistent results compared to in-situ systems where multiple species may be in equilibrium.
-
Alternative Selectivity: The unique steric and electronic environment of a tridentate ligand may offer different selectivity profiles for substrates with multiple reactive sites.
Recommendation: Researchers should consider this compound and similar N,N,O-tridentate ligands not as a direct replacement for state-of-the-art phosphines in all cases, but as a powerful alternative when catalyst stability, reproducibility, or a different selectivity profile is desired. It is particularly well-suited for process development and scale-up operations where catalyst robustness is a critical parameter.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Nickel(ii) complexes containing tridentate ONCi ligands (i = abnormal N-heterocyclic carbene donors) and their catalytic application in Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Diethyl N-Methyliminodiacetate and Structurally Related Compounds
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. While Diethyl N-Methyliminodiacetate is a valuable reagent in organic synthesis, its proper handling and disposal are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a detailed, step-by-step framework for the responsible disposal of this compound, drawing upon established safety protocols for structurally similar compounds due to the absence of a specific Safety Data Sheet (SDS) for the exact molecule. The procedures outlined here are based on best practices for handling aminocarboxylic acid esters and should be implemented in conjunction with your institution's specific environmental health and safety (EHS) guidelines.
Hazard Identification and Risk Assessment: A Proactive Approach
Inferred Hazard Profile:
Based on data from related compounds, this compound is anticipated to be a skin and eye irritant. Inhalation of mists or vapors may cause respiratory tract irritation. It is crucial to handle this compound with appropriate personal protective equipment (PPE) to mitigate these risks.
Key Quantitative Data Summary:
| Property | Inferred Value/Characteristic | Source/Analogue |
| CAS Number | Not available | - |
| Molecular Formula | C9H17NO4 | - |
| Boiling Point | Likely >200°C | Based on related esters |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Potential Respiratory Irritant | N-Methyliminodiacetate, Diethyl iminodiacetate |
| Environmental Hazards | Potentially harmful to aquatic life. Do not empty into drains. | Diethyl phthalate (as an example of a diethyl ester) |
The Core Directive: Proper Disposal Procedures
The overarching principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Categorization: Classify waste containing this compound as "hazardous chemical waste" or as directed by your local EHS office.
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is generally suitable. Ensure the container is clearly labeled.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound." Also, list any other constituents of the waste mixture.
-
Segregation: Do not mix this compound waste with other incompatible waste streams. It should be segregated with other non-halogenated organic waste.
-
Storage of Waste: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be a cool, dry, and well-ventilated space, away from heat and sources of ignition.
-
Arranging for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Follow their specific procedures for waste manifest and collection.
Disposal Decision Workflow:
Caption: A flowchart illustrating the decision-making process for the proper disposal of this compound waste.
Spill Management and Emergency Procedures: Preparedness is Key
Accidental spills should be handled promptly and safely. The immediate priority is to ensure the safety of all personnel in the vicinity.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: In case of a significant spill, evacuate the immediate area and alert your supervisor and the institutional EHS office.
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the correct PPE:
-
Eye Protection: Chemical splash goggles are mandatory. A face shield may be necessary for larger spills.
-
Hand Protection: Wear chemical-resistant gloves (nitrile is a suitable option for small quantities).
-
Body Protection: A lab coat, long pants, and closed-toe shoes are required.
-
Respiratory Protection: If there is a risk of inhaling vapors or aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.
Best Practices for Handling and Storage: Minimizing Risk from the Start
Proactive measures in handling and storage can significantly reduce the risk of exposure and the generation of hazardous waste.
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling the chemical, even if gloves were worn.
-
Storage: Store containers in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed when not in use.
By adhering to these rigorous safety and disposal protocols, you contribute to a culture of safety and environmental responsibility within your laboratory. This commitment not only protects you and your colleagues but also upholds the integrity of your scientific endeavors.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
